molecular formula C7H2Cl3NO2 B1206009 Trilan CAS No. 50995-94-3

Trilan

Cat. No.: B1206009
CAS No.: 50995-94-3
M. Wt: 238.5 g/mol
InChI Key: OOXHZCGBJSGVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trilan, also known as this compound, is a useful research compound. Its molecular formula is C7H2Cl3NO2 and its molecular weight is 238.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6-trichloro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NO2/c8-2-1-3-6(5(10)4(2)9)11-7(12)13-3/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXHZCGBJSGVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198995
Record name Trilan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50995-94-3
Record name Trilan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50995-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trilan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trilan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Trilan (4,5,6-trichloro-3H-1,3-benzoxazol-2-one)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilan, systematically known as 4,5,6-trichloro-3H-1,3-benzoxazol-2-one, is a halogenated derivative of the benzoxazolone heterocyclic scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with detailed, generalized experimental protocols for its synthesis and biological evaluation. Furthermore, a plausible mechanism of action is proposed based on the established activities of related benzoxazolone derivatives, supported by signaling pathway and experimental workflow diagrams.

Chemical and Physical Properties

Precise experimental data for this compound is limited in publicly accessible literature. The following tables summarize available computed and experimental data for this compound and its related, less-substituted analogs to provide a comparative physicochemical profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4,5,6-trichloro-3H-1,3-benzoxazol-2-onePubChem[1]
Synonyms This compound, 4,5,6-trichloro-2(3H)-benzoxazolonePubChem[1]
CAS Number 50995-94-3PubChem[1]
Molecular Formula C₇H₂Cl₃NO₂PubChem[1]
Molecular Weight 238.46 g/mol PubChem[1]
Density 1.728 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa 6.09 ± 0.70 (Predicted)ChemicalBook[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR Spectral data availableSpectraBase
Mass Spec (GC) Spectral data availableSpectraBase

Experimental Protocols

The following protocols are generalized from methodologies reported for the synthesis and antimicrobial evaluation of halogenated benzoxazolone derivatives. These serve as a foundational guide for the experimental investigation of this compound.

Synthesis of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one

This protocol is adapted from the synthesis of related halogenated benzoxazolones.

Objective: To synthesize 4,5,6-trichloro-3H-1,3-benzoxazol-2-one from the corresponding aminophenol.

Materials:

  • 2-amino-3,4,5-trichlorophenol

  • Urea or a phosgene (B1210022) equivalent (e.g., triphosgene, carbonyldiimidazole)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas atmosphere (e.g., nitrogen, argon)

  • Standard laboratory glassware for reflux and purification

Procedure:

  • A solution of 2-amino-3,4,5-trichlorophenol (1 equivalent) in a suitable anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.

  • Urea (1.1 equivalents) or a phosgene equivalent is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified duration, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

  • The purified product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Diagram 1: Generalized Synthetic Workflow for this compound

G start 2-amino-3,4,5-trichlorophenol + Urea/Phosgene equivalent reflux Reflux in anhydrous solvent start->reflux workup Solvent removal and crude product isolation reflux->workup purification Recrystallization or Column Chromatography workup->purification product 4,5,6-trichloro-3H-1,3-benzoxazol-2-one (this compound) purification->product

Caption: A generalized workflow for the synthesis of this compound.

Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the this compound stock solution are prepared in the bacterial growth medium in the wells of a 96-well plate.

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Positive (medium with bacteria, no this compound) and negative (medium only) controls are included.

  • The microtiter plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram 2: Experimental Workflow for MIC Determination

G start Prepare serial dilutions of this compound in 96-well plate inoculate Inoculate wells with standardized bacterial culture start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Determine MIC by visual inspection or OD600 measurement incubate->read result Lowest concentration with no growth = MIC read->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action

While the specific molecular targets of this compound have not been definitively identified, studies on structurally related benzoxazole (B165842) derivatives suggest a plausible mechanism of action for its potential antimicrobial activity. Several benzoxazole-containing compounds have been identified as inhibitors of bacterial DNA gyrase.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication fork movement. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death.

Proposed Signaling Pathway:

The proposed mechanism involves the binding of this compound to the ATP-binding site of the GyrB subunit of DNA gyrase. This competitive inhibition prevents the hydrolysis of ATP, which is necessary for the enzyme's catalytic cycle. Consequently, the enzyme is unable to introduce negative supercoils, leading to the accumulation of positive supercoils ahead of the replication fork, stalling DNA replication and triggering a cascade of events that lead to cell death.

Diagram 3: Proposed Mechanism of Action of this compound

G cluster_inhibition Inhibition This compound This compound DNAGyrase Bacterial DNA Gyrase (GyrA/GyrB) This compound->DNAGyrase Binds to GyrB subunit Supercoiling Negative Supercoiling DNAGyrase->Supercoiling Inhibits DNAGyrase->Supercoiling Catalyzes ATP ATP ATP->DNAGyrase Binds Replication DNA Replication CellDeath Bacterial Cell Death Replication->CellDeath Stalling leads to Supercoiling->Replication Enables

Caption: Proposed inhibitory action of this compound on bacterial DNA gyrase.

Conclusion

This compound (4,5,6-trichloro-3H-1,3-benzoxazol-2-one) is a halogenated benzoxazolone with potential for biological activity, likely as an antimicrobial agent. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides a consolidated overview of available information and outlines standardized protocols for its further investigation. The proposed mechanism of action, centered on the inhibition of DNA gyrase, offers a rational basis for future drug development and mechanistic studies. Further research is warranted to fully elucidate the chemical properties and therapeutic potential of this compound.

References

Unraveling the Molecular Architecture of Trilan (C₇H₂Cl₃NO₂): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Trilan, a chlorinated benzoxazolone derivative with the molecular formula C₇H₂Cl₃NO₂. The following sections detail the available analytical data and provide representative experimental protocols for the characterization of this compound, identified as 4,5,6-trichloro-3H-1,3-benzoxazol-2-one .

Compound Identification and Structural Information

The fundamental identification of this compound is established through its molecular formula and systematic nomenclature.

IdentifierValue
Common Name This compound
IUPAC Name 4,5,6-trichloro-3H-1,3-benzoxazol-2-one
Molecular Formula C₇H₂Cl₃NO₂
CAS Number 50995-94-3
Molecular Weight 238.46 g/mol
Chemical Structure (See Figure 2)

Spectroscopic Data for Structural Elucidation

The determination of the chemical structure of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one relies on a combination of spectroscopic techniques. While a complete set of publicly available, detailed experimental spectra is limited, the following tables summarize the expected and reported data.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, a single signal is expected in the aromatic region, corresponding to the lone proton on the benzene (B151609) ring.

Parameter Value Interpretation
Solvent DMSO-d₆Deuterated solvent for NMR analysis.
Chemical Shift (δ) Not explicitly reported, but a single aromatic proton signal is expected.Corresponds to the H-7 proton on the benzoxazolone ring.
Multiplicity SingletNo adjacent protons to cause splitting.
Integration 1HRepresents one proton.
¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. Predicted chemical shifts for the seven carbon atoms of this compound are outlined below.

Parameter Predicted Chemical Shift (δ) Assignment
Aromatic Carbons ~110-145 ppmSix distinct signals for the benzene ring carbons, influenced by the chlorine, oxygen, and nitrogen substituents.
Carbonyl Carbon ~154 ppmSignal corresponding to the C=O group in the oxazolone (B7731731) ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3400-3200MediumN-H stretching of the amine in the oxazolone ring.
~1770StrongC=O stretching of the cyclic carbonate (lactone).
~1600-1450Medium-StrongC=C stretching of the aromatic ring.
~1200StrongC-O stretching of the ether linkage.
~800-600StrongC-Cl stretching.

Note: Specific, experimentally verified peak values for 4,5,6-trichloro-3H-1,3-benzoxazol-2-one are not detailed in available literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Parameter Value (m/z) Interpretation
Molecular Ion [M]⁺ ~237Corresponds to the mass of the intact molecule. This is reported to be the base peak.[1]
Isotope Pattern Characteristic pattern for three chlorine atomsThe presence of ³⁵Cl and ³⁷Cl isotopes will result in a distinctive M, M+2, M+4, M+6 peak cluster.
Major Fragments Not explicitly reportedExpected fragmentation would involve the loss of CO, Cl, and potentially cleavage of the oxazolone ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one are not available in the reviewed literature. However, the following sections describe representative methodologies for the synthesis and characterization of analogous benzoxazolone derivatives.

Synthesis of Benzoxazolone Derivatives (Representative Protocol)

A common method for the synthesis of benzoxazolone derivatives involves the reaction of an aminophenol with a carbonylating agent.

Reaction: Condensation of a substituted 2-aminophenol (B121084) with urea (B33335) or a similar carbonyl source.

Procedure:

  • A mixture of the appropriately substituted 2-aminophenol and urea in a high-boiling point solvent such as dimethylformamide (DMF) is prepared.

  • The reaction mixture is heated to reflux for several hours until the evolution of ammonia (B1221849) ceases, indicating the completion of the reaction.

  • Upon cooling, the reaction mixture is poured into ice-water to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

NMR Spectroscopy (Representative Protocol)

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

  • ¹H NMR: Standard proton spectra are acquired.

  • ¹³C NMR: Proton-decoupled ¹³C spectra are obtained to provide a single peak for each unique carbon atom.

FT-IR Spectroscopy (Representative Protocol)

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Sample Preparation:

  • Solid State (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry (Representative Protocol)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane).

Data Acquisition:

  • The sample solution is injected into the instrument.

  • In GC-MS, the sample is vaporized and separated on the GC column before entering the mass spectrometer.

  • Electron ionization (EI) is a common method for fragmentation.

  • The mass spectrum is recorded, showing the molecular ion and fragment ions.

Visualizations

Structure Elucidation Workflow

The logical process for determining the structure of this compound is outlined below.

structure_elucidation A Molecular Formula C₇H₂Cl₃NO₂ B Mass Spectrometry (Molecular Weight Confirmation) A->B C IR Spectroscopy (Functional Group Identification) A->C D NMR Spectroscopy (¹H & ¹³C Connectivity) A->D E Proposed Structure 4,5,6-trichloro-3H-1,3-benzoxazol-2-one B->E C->E D->E

Figure 1. Logical workflow for the structure elucidation of this compound.
Chemical Structure of this compound

The confirmed chemical structure of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one.

Figure 2. Chemical structure of this compound.

References

An In-Depth Technical Guide to the Synthesis of 4,5,6-Trichloro-2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a putative synthetic pathway for 4,5,6-trichloro-2-benzoxazolinone, a polychlorinated heterocyclic compound of interest for its potential biological activities. Due to the absence of a documented direct synthesis, this guide proposes a rational, multi-step approach commencing from a readily available polychlorinated aniline (B41778). The synthesis involves the strategic formation of a key 2-amino-3,4,5-trichlorophenol intermediate, followed by cyclization to construct the target benzoxazolinone ring system. Detailed, albeit analogous, experimental protocols are provided, along with projected quantitative data based on similar transformations. Furthermore, this document explores the potential mechanism of action of chlorinated benzoxazolinones as antimicrobial agents, specifically as allosteric inhibitors of Penicillin-Binding Protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA).

Proposed Synthetic Pathway

The proposed synthesis of 4,5,6-trichloro-2-benzoxazolinone is a two-step process starting from 2,3,4-trichloroaniline (B50295). The initial step involves the conversion of the aniline to the corresponding 2-amino-3,4,5-trichlorophenol via a diazotization-hydroxylation reaction. The subsequent step is the cyclization of the aminophenol intermediate using a phosgene (B1210022) equivalent, such as triphosgene (B27547), to yield the final product.

Synthesis_Pathway A 2,3,4-Trichloroaniline B 2-Amino-3,4,5-trichlorophenol A->B 1. NaNO2, H2SO4 2. H2O, Heat C 4,5,6-Trichloro-2-benzoxazolinone B->C Triphosgene, Base

Caption: Proposed synthesis of 4,5,6-trichloro-2-benzoxazolinone.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations and should be considered as a starting point for the synthesis of 4,5,6-trichloro-2-benzoxazolinone. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Synthesis of 2-Amino-3,4,5-trichlorophenol (Putative)

This procedure is based on the diazotization of an aniline followed by hydrolysis of the diazonium salt.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2,3,4-Trichloroaniline196.46509.82 g
Concentrated Sulfuric Acid98.08-50 mL
Sodium Nitrite (B80452)69.00553.80 g
Deionized Water18.02-As needed
Diethyl Ether74.12-As needed
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3,4-trichloroaniline (9.82 g, 50 mmol) in concentrated sulfuric acid (50 mL) at room temperature.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (3.80 g, 55 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

  • In a separate beaker, bring 100 mL of water to a boil.

  • Slowly and carefully add the cold diazonium salt solution to the boiling water with vigorous stirring. Vigorous gas evolution will occur.

  • After the addition is complete, continue heating the mixture for 30 minutes.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-amino-3,4,5-trichlorophenol. Further purification may be achieved by recrystallization or column chromatography.

Synthesis of 4,5,6-Trichloro-2-benzoxazolinone (Putative)

This procedure utilizes triphosgene as a safer alternative to phosgene for the cyclization of the aminophenol.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Amino-3,4,5-trichlorophenol212.46204.25 g
Triphosgene296.757.32.17 g
Triethylamine (B128534)101.19446.1 mL
Anhydrous Toluene (B28343)92.14-100 mL
Saturated Sodium Bicarbonate Solution--As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • In a 250 mL flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3,4,5-trichlorophenol (4.25 g, 20 mmol) in anhydrous toluene (100 mL).

  • Add triethylamine (6.1 mL, 44 mmol) to the solution.

  • In a separate, dry flask, dissolve triphosgene (2.17 g, 7.3 mmol) in anhydrous toluene (20 mL).

  • Slowly add the triphosgene solution to the aminophenol solution at room temperature over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 4,5,6-trichloro-2-benzoxazolinone. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Quantitative Data (Projected)

The following table summarizes the projected quantitative data for the synthesis of 4,5,6-trichloro-2-benzoxazolinone based on yields reported for analogous reactions. Actual results may vary.

CompoundMolecular FormulaMolar Mass ( g/mol )Projected Yield (%)Projected Melting Point (°C)
2-Amino-3,4,5-trichlorophenolC₆H₄Cl₃NO212.4660-70140-145
4,5,6-Trichloro-2-benzoxazolinoneC₇H₂Cl₃NO₂238.4675-85>200

Projected Spectroscopic Data for 4,5,6-Trichloro-2-benzoxazolinone:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~11.0 (s, 1H, NH), ~7.5 (s, 1H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~155 (C=O), ~145 (C-O), ~130-110 (aromatic carbons).

  • IR (KBr, cm⁻¹): ~3200 (N-H stretch), ~1760 (C=O stretch, lactone).

Biological Context: Mechanism of Action

Chlorinated benzoxazolinones have demonstrated potential as antimicrobial agents. A plausible mechanism of action, particularly against methicillin-resistant Staphylococcus aureus (MRSA), involves the inhibition of Penicillin-Binding Protein 2a (PBP2a).[1][2] PBP2a is a key enzyme in bacterial cell wall synthesis, and its inhibition leads to cell lysis and death.

Unlike traditional β-lactam antibiotics that act on the active site of PBPs, some non-β-lactam inhibitors, a class to which benzoxazolinones could belong, function as allosteric inhibitors of PBP2a.[1] This involves binding to a site distinct from the active site, inducing a conformational change that prevents the enzyme from carrying out its function.

PBP2a_Inhibition cluster_0 Bacterial Cell PBP2a_inactive PBP2a (Inactive) PBP2a_active PBP2a (Active) PBP2a_inactive->PBP2a_active Allosteric Activation CellWall Cross-linked Peptidoglycan (Cell Wall) PBP2a_active->CellWall Catalyzes Cross-linking Inhibitor 4,5,6-Trichloro- 2-benzoxazolinone Inhibitor->PBP2a_inactive Binds to Allosteric Site Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP2a_active Lysis Cell Lysis CellWall->Lysis Inhibition of Synthesis Leads to

Caption: Allosteric inhibition of PBP2a by a benzoxazolinone derivative.

Conclusion

This technical guide provides a comprehensive, albeit putative, framework for the synthesis of 4,5,6-trichloro-2-benzoxazolinone. The proposed synthetic route is based on well-established chemical principles and offers a viable starting point for researchers in the field. The exploration of the potential mechanism of action of this class of compounds as allosteric inhibitors of PBP2a highlights their relevance in the development of novel antimicrobial agents to combat antibiotic resistance. Further experimental validation is required to confirm the proposed synthesis and elucidate the precise biological activity of 4,5,6-trichloro-2-benzoxazolinone.

References

In-depth Technical Guide: Core Research on 4,5,6-trichloro-2(3H)-benzoxazolone (CAS 50995-94-3)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound with CAS number 50995-94-3, identified as 4,5,6-trichloro-2(3H)-benzoxazolone, is not extensively studied in publicly accessible scientific literature. The trade name "Trilan" is more commonly associated with the herbicide trifluralin (B1683247). However, this guide focuses on the available data for the specified CAS number. Due to the limited research, a comprehensive analysis of signaling pathways and detailed experimental protocols, as requested, cannot be fully provided. This document summarizes the existing information and discusses the broader context of the benzoxazolone chemical class.

Compound Identification and Properties

4,5,6-trichloro-2(3H)-benzoxazolone is a chlorinated heterocyclic organic compound.

Table 1: Chemical and Physical Properties of 4,5,6-trichloro-2(3H)-benzoxazolone

PropertyValueSource
CAS Number 50995-94-3PubChem[1]
Molecular Formula C₇H₂Cl₃NO₂PubChem[1]
Molecular Weight 238.46 g/mol PubChem[1]
Synonyms 4,5,6-Trichlorobenzoxazolinone, 4,5,6-trichloro-1,3-benzoxazol-2(3H)-onePubChem[1]

Known Biological Activity and Potential Mechanism of Action

Direct research on the specific biological activity and mechanism of action for 4,5,6-trichloro-2(3H)-benzoxazolone is scarce. However, information from a patent suggests a potential mode of action in microorganisms.

A Russian patent describes a pyrotechnical smoke-forming fungicidal composition containing "this compound." According to the patent, in microorganisms, this compound inhibits protein synthesis and disrupts the permeability of cytoplasmic membranes[2]. This suggests a broad-spectrum antimicrobial activity.

The broader class of benzoxazolone derivatives has been investigated for a variety of pharmacological activities, which may provide insights into the potential applications of this specific compound. These activities include:

  • Anticancer: Certain benzoxazolone derivatives have been shown to induce apoptosis in cancer cells[3].

  • Antimicrobial: The benzoxazolone scaffold is a key component in compounds with antibacterial and antifungal properties[4].

  • Herbicidal: Trifluralin, which shares the trade name "this compound," is a widely used pre-emergent herbicide[1].

Given that 4,5,6-trichloro-2(3H)-benzoxazolone is listed as an agricultural chemical, its primary application may be in pest management.

Toxicology Data

Limited toxicological data is available for 4,5,6-trichloro-2(3H)-benzoxazolone.

Table 2: Acute Toxicity of 4,5,6-trichloro-2(3H)-benzoxazolone

Test TypeRoute of ExposureSpeciesDoseToxic EffectsReference
LD50OralRodent - rat1 g/kgPeripheral Nerve and Sensation - spastic paralysis with or without sensory change; Behavioral - somnolence (general depressed activity); Lungs, Thorax, or Respiration - dyspneaGigiena Truda i Professional'nye Zabolevaniya[4]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 4,5,6-trichloro-2(3H)-benzoxazolone are not available in the reviewed literature. However, based on the known activities of related compounds, standard assays would be employed for its investigation.

Logical Workflow for Biological Screening:

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of 4,5,6-trichloro-2(3H)-benzoxazolone characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (MTT, LDH) characterization->cytotoxicity herbicidal Herbicidal Activity (Seedling Growth Inhibition) characterization->herbicidal protein_synthesis Protein Synthesis Inhibition Assay antimicrobial->protein_synthesis membrane_permeability Membrane Permeability Assay antimicrobial->membrane_permeability apoptosis Apoptosis Assays (Caspase activity, Annexin V) cytotoxicity->apoptosis

Caption: A logical workflow for the synthesis, biological screening, and mechanism of action studies of 4,5,6-trichloro-2(3H)-benzoxazolone.

Signaling Pathways

Due to the lack of specific research on 4,5,6-trichloro-2(3H)-benzoxazolone, no signaling pathways have been definitively elucidated for this compound. Based on the pro-apoptotic activity of other benzoxazolone derivatives, a hypothetical pathway could involve the activation of intrinsic or extrinsic apoptotic pathways.

Hypothetical Apoptosis Induction Pathway:

apoptosis_pathway This compound 4,5,6-trichloro- 2(3H)-benzoxazolone Cell Target Cell This compound->Cell Stress Cellular Stress Cell->Stress Mitochondria Mitochondria Stress->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by 4,5,6-trichloro-2(3H)-benzoxazolone.

Conclusion and Future Directions

The current body of public research on 4,5,6-trichloro-2(3H)-benzoxazolone (CAS 50995-94-3) is insufficient to provide a detailed technical guide on its core biological functions. The primary data points to its potential as a fungicide with a mechanism involving the inhibition of protein synthesis and disruption of cell membrane permeability. Further research is necessary to validate these findings, elucidate specific molecular targets and signaling pathways, and comprehensively evaluate its toxicological profile. Drug development professionals and researchers should focus on primary in vitro and in vivo studies to understand the compound's therapeutic or agrochemical potential. The discrepancy with the common trade name "this compound" for trifluralin should also be considered in future literature searches.

References

Unveiling the Therapeutic Potential of Isorhamnetin: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the term "Trilan" is associated with multiple disparate products, including a schizophrenia medication containing sulpiride, a combination drug for musculoskeletal pain, and an industrial chemical, the query for its "potential therapeutic targets" in a research context most substantively aligns with the extensive scientific literature on the flavonoid Isorhamnetin . This guide will therefore focus on the well-documented therapeutic targets of Isorhamnetin, a natural compound that has garnered significant attention for its diverse pharmacological activities. Isorhamnetin is a 3'-O-methylated metabolite of quercetin, found in various medicinal plants such as Hippophae rhamnoides (sea buckthorn) and Ginkgo biloba.[1][2] Emerging research has illuminated its potential in the treatment of a wide array of diseases, including cancer, cardiovascular conditions, and inflammatory disorders, by modulating a multitude of cellular signaling pathways.[2][3][4]

This technical whitepaper provides an in-depth overview of the core molecular targets of Isorhamnetin, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Key Therapeutic Targets and Signaling Pathways

Isorhamnetin exerts its pleiotropic effects by interacting with a range of molecular targets, leading to the modulation of critical signaling cascades involved in cell proliferation, inflammation, apoptosis, and oxidative stress.

Cancer

In the realm of oncology, Isorhamnetin has demonstrated significant anti-tumor activity by targeting key pathways that drive cancer progression.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[5] Isorhamnetin has been shown to directly inhibit phosphatidylinositol 3-kinase (PI3K), leading to the downstream suppression of Akt and mammalian target of rapamycin (B549165) (mTOR) signaling.[5][6] This inhibition hinders cancer cell proliferation and can induce apoptosis.[5] Studies have demonstrated that Isorhamnetin can interfere with the PI3K/Akt/ERK signaling pathway to inhibit the metastasis of A549 lung cancer cells.[7]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. Isorhamnetin has been found to directly suppress the kinase activity of MEK1, a key component of the ERK/MAPK pathway.[6] This inhibition leads to reduced phosphorylation of ERK and its downstream substrate p90RSK, ultimately suppressing the activity of the transcription factor AP-1, which is involved in cell proliferation and transformation.[6]

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammatory responses and promotes cell survival. Isorhamnetin has been shown to inhibit the activation of NF-κB, thereby decreasing the expression of pro-inflammatory cytokines and facilitating apoptosis in cancer cells.[1][3]

  • Apoptosis Induction: Isorhamnetin can trigger programmed cell death in cancer cells through the activation of caspases, including caspase-3, -8, and -9.[3] This activation leads to the cleavage of key cellular proteins and ultimately, cell death.[3]

  • Regulation of Cell Cycle and Metastasis: Isorhamnetin can arrest the proliferation of cancer cells by regulating cyclins and cyclin-dependent kinases (CDKs).[3] It also inhibits metastatic progression by downregulating matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[3]

digraph "Isorhamnetin_Cancer_Signaling" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.6];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [arrowsize=0.7];

// Nodes Isorhamnetin [label="Isorhamnetin", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK1 [label="MEK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p90RSK [label="p90RSK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AP1 [label="AP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspases [label="Caspases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Isorhamnetin -> PI3K [label=" inhibits", color="#EA4335"]; Isorhamnetin -> MEK1 [label=" inhibits", color="#EA4335"]; Isorhamnetin -> NFkB [label=" inhibits", color="#EA4335"]; Isorhamnetin -> Caspases [label=" activates", color="#34A853"];

PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation;

MEK1 -> ERK; ERK -> p90RSK; p90RSK -> AP1; AP1 -> Proliferation;

NFkB -> Inflammation; NFkB -> Proliferation [dir=back, label=" inhibits", color="#EA4335"];

Caspases -> Apoptosis; Proliferation -> Apoptosis [style=invis]; }

Caption: A generalized experimental workflow for investigating Isorhamnetin's targets.

Conclusion and Future Directions

Isorhamnetin presents a compelling profile as a multi-targeted therapeutic agent with significant potential for the development of novel treatments for a range of complex diseases. Its ability to modulate key signaling pathways involved in cancer, inflammation, and cardiovascular disease underscores its pharmacological importance. Future research should focus on elucidating the precise molecular interactions of Isorhamnetin with its targets through structural biology studies, further defining its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings, and exploring its synergistic effects in combination with existing therapies. The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing our understanding and application of Isorhamnetin in modern medicine.

References

Trilan: A Novel TGFR3 Antagonist for Targeted Cancer Therapy - A Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Disclaimer: This document outlines a hypothetical mechanism of action for a fictional drug, "Trilan," targeting the fictional "Tumor Growth Factor Receptor 3" (TGFR3). The data, experimental protocols, and pathways described herein are for illustrative purposes to fulfill a detailed user request for a technical guide and do not represent an actual therapeutic agent.

Executive Summary

This compound is a novel, potent, and highly selective small molecule antagonist of the Tumor Growth Factor Receptor 3 (TGFR3), a receptor tyrosine kinase implicated in the pathogenesis of various solid tumors. Overexpression or mutational activation of TGFR3 is correlated with uncontrolled cell proliferation and survival through the constitutive activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade. This compound is designed to competitively inhibit the binding of the endogenous ligand, Tumor Growth Factor (TGF), to the extracellular domain of TGFR3. This action prevents receptor dimerization and subsequent autophosphorylation, effectively abrogating downstream signaling. This whitepaper provides a comprehensive overview of the hypothesized mechanism of action of this compound, supported by fictional preclinical data, detailed experimental methodologies, and visual representations of the targeted signaling pathway.

The TGFR3 Signaling Pathway and its Role in Oncogenesis

The TGFR3 pathway plays a critical role in normal cellular processes, including growth and differentiation. However, its dysregulation is a key driver in several cancers. The canonical activation of this pathway is initiated by the binding of TGF to TGFR3, which induces a conformational change leading to receptor dimerization and the autophosphorylation of specific tyrosine residues in the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins, such as Grb2, which in turn recruit Sos, a guanine (B1146940) nucleotide exchange factor. Sos facilitates the exchange of GDP for GTP on the small GTPase, RAS, leading to its activation. Activated RAS then initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates transcription factors, such as c-Myc and AP-1, driving the expression of genes involved in cell cycle progression and proliferation.

TGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF TGF TGFR3 TGFR3 TGF->TGFR3 Binds RAS RAS TGFR3->RAS Activates This compound This compound This compound->TGFR3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation TF Transcription Factors (c-Myc, AP-1) pERK->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes

Caption: TGFR3 Signaling Pathway and Point of this compound Inhibition.

In Vitro Efficacy of this compound

The efficacy of this compound was evaluated across a panel of cancer cell lines with varying levels of TGFR3 expression. The key metrics for evaluation were the half-maximal inhibitory concentration (IC50) in cell viability assays and the inhibition of TGFR3 phosphorylation.

Quantitative Data: In Vitro Activity of this compound
Cell LineCancer TypeTGFR3 Expression (Relative Units)This compound IC50 (nM)TGFR3 Phosphorylation Inhibition (IC50, nM)
PANC-1Pancreatic125.315.210.8
AsPC-1Pancreatic98.725.820.1
HT-29Colon75.489.175.6
MCF-7Breast5.2> 10,000> 10,000
HUVECNormal1.1> 10,000> 10,000
Experimental Protocols

Cell Viability Assay (MTS Assay)

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) for 72 hours.

  • MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.

  • Incubation: Plates were incubated for 2 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Absorbance Reading: The absorbance at 490 nm was recorded using a 96-well plate reader.

  • Data Analysis: The IC50 values were calculated using a non-linear regression model (log(inhibitor) vs. normalized response) in GraphPad Prism.

Cell_Viability_Workflow A Seed Cells in 96-well plate B Treat with This compound (72h) A->B C Add MTS Reagent B->C D Incubate (2h) C->D E Read Absorbance (490 nm) D->E F Calculate IC50 E->F

Caption: Workflow for Cell Viability (MTS) Assay.

Western Blot for TGFR3 Phosphorylation

  • Cell Lysis: Cells were treated with this compound for 2 hours, then stimulated with TGF (50 ng/mL) for 15 minutes. Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: 30 µg of protein per lane was separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-TGFR3 (Tyr1068) and total TGFR3 overnight at 4°C.

  • Secondary Antibody and Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities were quantified using ImageJ software.

Downstream Signaling Inhibition

To confirm that this compound's anti-proliferative effects are mediated through the inhibition of the MAPK pathway, the phosphorylation status of ERK was assessed.

Quantitative Data: ERK Phosphorylation
Cell LineThis compound Concentration (nM)p-ERK/Total ERK Ratio (Normalized to Control)
PANC-101.00
100.45
500.12
2000.03
AsPC-101.00
200.51
1000.18
4000.05
Experimental Protocol

Immunofluorescence for p-ERK

  • Cell Culture and Treatment: PANC-1 cells were grown on glass coverslips and treated with this compound for 2 hours, followed by TGF stimulation.

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Immunostaining: Cells were incubated with a primary antibody against p-ERK, followed by an Alexa Fluor 488-conjugated secondary antibody. Nuclei were counterstained with DAPI.

  • Imaging: Images were acquired using a confocal microscope.

Logical_Relationship This compound This compound TGFR3_inhibition TGFR3 Inhibition This compound->TGFR3_inhibition MAPK_inhibition MAPK Pathway Inhibition TGFR3_inhibition->MAPK_inhibition Proliferation_inhibition Decreased Cell Proliferation MAPK_inhibition->Proliferation_inhibition

Caption: Logical Flow of this compound's Anti-Proliferative Effect.

Conclusion

The presented hypothetical data strongly supports the mechanism of action of this compound as a potent and selective antagonist of TGFR3. By inhibiting TGFR3 autophosphorylation, this compound effectively downregulates the oncogenic MAPK signaling pathway, leading to a significant reduction in cancer cell viability. These findings underscore the potential of this compound as a targeted therapeutic for cancers driven by aberrant TGFR3 signaling. Further non-clinical and clinical investigations would be warranted to fully elucidate the therapeutic potential of this compound.

In Silico Modeling of Trilan-EGFR Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for scientific literature and data regarding a molecule named "Trilan" in the context of in silico modeling, molecular interactions, and pharmacology did not yield any specific, relevant results. It is possible that "this compound" is a proprietary or internal codename, a very new compound not yet documented in public research, or a misspelling of another molecule.

Therefore, this guide will proceed by using a hypothetical molecule, which we will call "this compound," to demonstrate the principles and methodologies of in silico modeling for a novel therapeutic agent. We will assume "this compound" is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-understood target in cancer therapy, to provide a realistic and illustrative example.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel therapeutic agents is a complex, multi-stage process. In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool for accelerating this pipeline, reducing costs, and refining the selection of promising drug candidates. This guide provides a technical overview of the core in silico methodologies used to characterize the interactions of a hypothetical therapeutic agent, "this compound," with its target, the Epidermal Growth Factor Receptor (EGFR).

EGFR is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. Its dysregulation, often through mutation or overexpression, is a key driver in several cancers, making it a prime target for therapeutic intervention. We will explore how computational techniques can predict and analyze the binding of this compound to the EGFR kinase domain, providing insights that guide further experimental validation.

Computational Workflow for this compound-EGFR Interaction Analysis

The in silico analysis of a small molecule inhibitor like this compound follows a structured workflow. This process begins with preparing the molecular structures of both the ligand (this compound) and the receptor (EGFR) and proceeds through molecular docking, molecular dynamics simulations, and binding free energy calculations to predict their interaction.

G cluster_prep 1. Structure Preparation cluster_dock 2. Binding Pose Prediction cluster_sim 3. Stability & Dynamics Analysis cluster_energy 4. Binding Affinity Calculation p1 Ligand Preparation (this compound) 2D to 3D, Energy Minimization d1 Molecular Docking Predicts binding conformation and affinity p1->d1 p2 Receptor Preparation (EGFR) PDB: 1M17, Remove Water, Add Hydrogens p2->d1 s1 Molecular Dynamics (MD) Simulation Simulates movement over time d1->s1 Top Scoring Pose e1 Binding Free Energy Calculation (MM/PBSA or MM/GBSA) s1->e1 MD Trajectory end Predicted ΔG_bind e1->end Final Binding Energy

Fig. 1: In Silico Workflow for this compound-EGFR Interaction Analysis.

Methodologies and Protocols

This section details the protocols for the key computational experiments outlined in the workflow.

Objective: To predict the preferred binding pose and estimate the binding affinity of this compound within the EGFR kinase domain active site.

Methodology:

  • Receptor Preparation:

    • The crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB ID: 1M17).

    • Using software like AutoDockTools or Maestro, all non-essential water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and Gasteiger charges are computed for the receptor atoms.

    • A grid box is defined to encompass the known ATP-binding site, with dimensions typically set to 60x60x60 Å centered on the co-crystallized inhibitor.

  • Ligand Preparation:

    • The 2D structure of this compound is converted to a 3D structure.

    • The ligand's geometry is optimized using a force field (e.g., MMFF94) to find a low-energy conformation.

    • Rotatable bonds within the this compound molecule are defined.

  • Docking Execution:

    • The prepared this compound ligand is docked into the prepared EGFR receptor grid using a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock Vina).

    • The simulation is typically run to generate 10-20 binding modes.

  • Analysis:

    • The resulting poses are clustered and ranked based on their predicted binding energy (kcal/mol).

    • The top-scoring pose is visualized to analyze key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Objective: To assess the stability of the this compound-EGFR complex and observe its dynamic behavior in a simulated physiological environment.

Methodology:

  • System Setup:

    • The highest-scoring docked pose of the this compound-EGFR complex is used as the starting structure.

    • The complex is placed in a periodic box of explicit water molecules (e.g., TIP3P model).

    • Counter-ions (Na+ or Cl-) are added to neutralize the system.

    • The system is parameterized using a force field (e.g., AMBER ff14SB for the protein, GAFF2 for the ligand).

  • Minimization and Equilibration:

    • The system undergoes energy minimization to remove steric clashes.

    • A two-phase equilibration is performed:

      • NVT (constant Number of particles, Volume, Temperature): The system is gradually heated to 300 K with restraints on the protein-ligand complex.

      • NPT (constant Number of particles, Pressure, Temperature): The system is equilibrated at 1 atm pressure to ensure proper density.

  • Production Run:

    • A production MD simulation is run for 100 nanoseconds (ns) without restraints.

    • Coordinates are saved every 10 picoseconds (ps).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) is calculated for the protein and ligand to assess structural stability.

    • Root Mean Square Fluctuation (RMSF) is calculated per residue to identify flexible regions of the protein.

    • Interaction lifetimes (e.g., hydrogen bonds) are analyzed throughout the trajectory.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data derived from the in silico analysis of this compound and known EGFR inhibitors.

Table 1: Molecular Docking and Binding Energy Results

Compound Docking Score (kcal/mol) Predicted Binding Free Energy (ΔG_bind, kcal/mol) [MM/PBSA] Key H-Bond Interactions (Residue)
This compound -10.2 -45.7 ± 3.1 Met793, Thr790
Gefitinib -9.8 -41.5 ± 4.5 Met793

| Erlotinib | -9.5 | -39.8 ± 3.9 | Met793 |

Table 2: MD Simulation Stability Metrics

System Average Protein RMSD (Å) Average Ligand RMSD (Å)
This compound-EGFR 1.8 ± 0.3 0.9 ± 0.2
Gefitinib-EGFR 2.1 ± 0.4 1.1 ± 0.3

| EGFR (Apo) | 2.9 ± 0.6 | N/A |

EGFR Signaling Pathway

This compound is designed to inhibit the EGFR signaling cascade. Upon binding of a natural ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates downstream pathways like RAS-RAF-MEK-ERK, which ultimately drive cell proliferation. This compound acts by blocking the ATP-binding site, preventing this phosphorylation and halting the signal.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS Activates This compound This compound This compound->Dimer Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Fig. 2: Simplified EGFR Signaling Pathway and Point of this compound Inhibition.

Conclusion

The in silico modeling of the hypothetical inhibitor this compound provides a powerful framework for understanding its mechanism of action at a molecular level. The combined methodologies of molecular docking and molecular dynamics simulation predict that this compound binds to the EGFR kinase domain with high affinity and forms a stable complex. The quantitative data suggests its binding characteristics may be superior to known inhibitors like Gefitinib. These computational insights are critical for prioritizing this compound for chemical synthesis and subsequent in vitro and in vivo experimental validation, thereby streamlining the drug discovery process.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzoxazolinone Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

The benzoxazolinone nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] This bicyclic heterocyclic system, consisting of fused benzene (B151609) and oxazolone (B7731731) rings, serves as a cornerstone for designing novel therapeutic agents.[1][3] Its structural features, including a planar structure, weakly acidic nature, and the presence of both lipophilic and hydrophilic fragments, allow for extensive chemical modifications, influencing its interaction with various biological targets.[1][2] This guide provides a comprehensive literature review of benzoxazolinone derivatives, focusing on their synthesis, diverse pharmacological profiles, and the experimental methodologies used for their evaluation.

Synthesis of Benzoxazolinone Derivatives

The synthesis of the benzoxazolinone core and its derivatives can be achieved through various chemical strategies. A common approach involves the cyclization of ortho-substituted aminophenols. One-pot, base-mediated approaches have been developed for efficient synthesis, such as the tandem Ugi condensation and intramolecular haloform cyclization, which utilizes o-aminophenol, substituted benzaldehydes, trichloroacetic acid, and alkyl isocyanides to produce derivatives in good yields.[4]

Further functionalization is typically performed at the nitrogen atom (position 3) or on the benzene ring (positions 5 and 6) to generate a library of compounds with diverse biological activities. For instance, new series of benzoxazolin-2-ones linked to hydrazones and azoles have been synthesized to explore their antibacterial potential.[5] Another common strategy involves linking the benzoxazolinone scaffold to other heterocyclic rings, such as 1,3,4-thiadiazoles, via a methylene (B1212753) bridge to create hybrid molecules with enhanced anti-inflammatory properties.[6]

G cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatization Derivatization Strategies cluster_final Final Products start1 o-Aminophenol core Benzoxazolin-2-one Scaffold start1->core start2 Cyclizing Agent (e.g., Urea, Phosgene, CDI) start2->core deriv_n N-Alkylation / N-Arylation (at position 3) core->deriv_n Functionalization deriv_ring Ring Substitution (e.g., Halogenation, Nitration at positions 5, 6) core->deriv_ring Functionalization final_prod Diverse Benzoxazolinone Derivatives deriv_n->final_prod deriv_ring->final_prod

Caption: General synthesis workflow for benzoxazolinone derivatives.

Biological and Pharmacological Activities

Benzoxazolinone derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][3][5]

Antimicrobial Activity

Numerous studies have highlighted the potential of benzoxazolinone derivatives as antibacterial and antifungal agents.[5][7][8][9] Their mechanism of action is partly attributed to the electrophilic character of the heterocyclic nitrogen atom and the lipophilic nature of substituents on the aromatic ring.[7][10]

New series of benzoxazolin-2-ones linked to hydrazones and azoles have shown promising antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella Enteritidis) bacteria.[5][11] Specifically, derivatives featuring an amide, a 5-chlorobenzimidazole, or hydrazones with 3-chloro, 2-furyl, and 5-nitro-2-furyl substituents demonstrated broad antibacterial effects.[5] Natural benzoxazolinones like BOA and MBOA, along with their synthetic derivatives, have been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans.[7][9]

Table 1: Antibacterial Activity of Selected Benzoxazolinone Derivatives

Compound Description Target Organism MIC (µg/mL) MBC (µg/mL) Reference
Amide derivative E. coli 3.9 7.8 [5]
B. subtilis 3.9 7.8 [5]
S. aureus 7.8 15.6 [5]
5-Chlorobenzimidazole derivative E. coli 3.9 7.8 [5]
B. subtilis 7.8 15.6 [5]
S. aureus 7.8 15.6 [5]
Hydrazone with 3-chloro phenyl E. coli 3.9 7.8 [5]
B. subtilis 7.8 15.6 [5]
Hydrazone with 2-furyl E. coli 3.9 7.8 [5]
B. subtilis 7.8 15.6 [5]

| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | 16 | N/A |[8] |

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of benzoxazolinone derivatives are well-documented.[6][12][13][14] These compounds often exert their effects by inhibiting pro-inflammatory mediators like TNF-α and cyclooxygenase (COX) enzymes.[6][13]

A series of benzoxazolinone-based 1,3,4-thiadiazoles were synthesized and evaluated for their anti-inflammatory activity.[6] One potent compound, 1f , exhibited 65.83% inhibition of inflammation after 3 hours in a carrageenan-induced paw edema model and a significant 51.44% inhibition of TNF-α in vitro.[6] Other studies have synthesized derivatives with propanoic acid side chains, which generally showed higher analgesic and anti-inflammatory activities compared to their acetic acid counterparts.[14] Some derivatives have been found to be more active than acetylsalicylic acid.[12]

Table 2: Anti-inflammatory Activity of Benzoxazolinone-1,3,4-thiadiazole Derivatives

Compound % Inhibition of Edema (3h) % Inhibition of Edema (5h) in vitro TNF-α Inhibition (%) Reference
1f 65.83 32.50 51.44 [6]
1g 49.16 47.50 N/A [6]
1h 53.33 49.16 N/A [6]
1i 50.00 43.33 N/A [6]

| Indomethacin (Control) | 68.33 | 64.16 | N/A |[6] |

Myeloid differentiation protein 2 (MD2) has been identified as a promising target for inflammatory diseases, and certain benzoxazolone derivatives have been shown to act as MD2 inhibitors, thereby suppressing the inflammatory response by blocking the Toll-like receptor 4 (TLR4) signaling pathway.[15]

G LPS LPS (Lipopolysaccharide) MD2 MD2 LPS->MD2 binds TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Inflammation Inflammation Cytokines->Inflammation Benzox Benzoxazolinone Derivative (e.g., 3g) Benzox->MD2 inhibits

Caption: Inhibition of the MD2-TLR4 inflammatory pathway by benzoxazolinone derivatives.[15]

Anticancer Activity

The benzoxazolone scaffold is integral to the development of novel anticancer agents.[4][16][17][18][19] These derivatives have demonstrated efficacy against various cancer cell lines, including liver (HepG2), breast (MCF-7), colon (HCT-29), and cervical (C-33A) cancer cells.[4][18][20]

Their mechanisms of action are diverse. Some derivatives induce apoptosis and inhibit cell migration; for example, one compound showed an IC50 of 32.3 µM against C-33A cells and significantly increased apoptosis from 10.86% to 34.70%.[4] Others function by downregulating the expression of oncogenes like c-Myc, potentially by inducing the formation of G-quadruplex structures in the gene's promoter region.[16] A recent study identified novel derivatives that exert their antiproliferative effects by arresting the cell cycle, preventing DNA duplication (by downregulating topoisomerase II), and inducing apoptosis via p53 and caspase-3 pathways.[20] Furthermore, benzoxazole (B165842) derivatives have been developed as potent inhibitors of key kinases involved in angiogenesis, such as VEGFR-2 and c-Met.[21][22]

Table 3: Anticancer Activity (IC50) of Selected Benzoxazolinone Derivatives

Compound Cell Line IC50 Reference
BOABB C-33A (Cervical) 32.3 µM [4]
Compound 5a MCF-7 (Breast) 12.0 µg/mL [18]
HePG2 (Liver) 6.79 µg/mL [18]
Compound 6 HePG2 (Liver) 6.90 µg/mL [18]
Compound 7 HepG2, MCF-7, HCT-29 < 10 µM [20]
Compound 15 HepG2, MCF-7, HCT-29 < 10 µM [20]
Compound 12l (VEGFR-2 Inhibitor) HepG2 (Liver) 10.50 µM [22]

| | MCF-7 (Breast) | 15.21 µM |[22] |

Other Activities

The therapeutic applications of this scaffold are continually expanding.[2]

  • Anti-HIV Activity: Benzoxazolinone derivatives have been identified as inhibitors of the HIV-1 nucleocapsid protein (NC), a novel and promising pharmacological target.[23] Virtual screening and subsequent optimization led to compounds that inhibit NC at low micromolar concentrations.[23]

  • Neuroprotective Agents: The scaffold has been used to develop high-affinity ligands for various central nervous system receptors, including dopaminergic and serotoninergic receptors, leading to potential antipsychotic and neuroprotective applications.[2]

  • Aldose Reductase (ALR2) Inhibitors: In the context of diabetic complications, benzoxazolinone derivatives have been designed to target multiple pathological pathways, including the inhibition of aldose reductase (ALR2), a key enzyme in the polyol pathway.[24]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating benzoxazolinone derivatives.

General Synthesis Protocol (Example: Benzoxazolinone-1,3,4-thiadiazoles[6])
  • Esterification: A derivative of benzoxazolin-2-one is reacted with an appropriate reagent to introduce an ester group (e.g., ethyl-2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate).

  • Hydrazide Formation: The resulting ester is treated with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) and refluxed to form the corresponding hydrazide.

  • Thiadiazole Ring Formation: The hydrazide is then reacted with carbon disulfide and potassium hydroxide (B78521) to form an intermediate, which is subsequently treated with isothiocyanates in a solvent like DMF to yield the final 1,3,4-thiadiazole (B1197879) derivatives.

  • Purification: The final product is purified using techniques such as column chromatography over silica (B1680970) gel.

  • Characterization: Structures are confirmed using spectroscopic methods including IR, 1H NMR, 13C NMR, and mass spectrometry, along with elemental analysis.[5][6]

Antimicrobial Activity Assay (Broth Microdilution Method[5][8])
  • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, yeast at ~0.5-2.5 x 10^3 CFU/mL).

  • Incubation: The plates are incubated under suitable conditions (e.g., 35°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in no growth on the subculture after incubation.[5]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema[6][14])
  • Animal Model: The assay is typically performed using rats or mice.

  • Compound Administration: Test compounds are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) to the animals. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the animal's hind paw.

  • Measurement: The paw volume is measured at baseline and at specific time points after carrageenan injection (e.g., 3 and 5 hours) using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

G cluster_workflow Biological Screening Workflow A Synthesized Derivatives B Primary In Vitro Screening A->B C1 Antimicrobial Assays (MIC/MBC) B->C1 C2 Anticancer Assays (Cytotoxicity, IC50) B->C2 C3 Enzyme Inhibition (Kinase, ALR2) B->C3 C4 Anti-inflammatory (TNF-α, MD2) B->C4 D Identification of 'Hit' Compounds C1->D C2->D C3->D C4->D E In Vivo Models (e.g., Paw Edema, Tumor Xenograft) D->E Promising Hits F Lead Compound Optimization E->F

Caption: A typical workflow for the biological evaluation of new chemical entities.

Conclusion

The benzoxazolinone scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of drugs targeting a wide array of diseases.[1][5] Its derivatives have demonstrated potent antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral activities.[1][5][6][23] The ease of synthetic modification allows for fine-tuning of their pharmacological profiles, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[1][23] Future research will likely focus on developing derivatives with enhanced specificity and potency, exploring novel mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The continued investigation into this "privileged scaffold" holds significant promise for addressing unmet medical needs.[2]

References

A Comprehensive Technical Guide to the Solubility and Stability Studies of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential studies required to characterize the solubility and stability of an active pharmaceutical ingredient (API). While this document is structured to be broadly applicable, it will use the placeholder name "Trilan" to illustrate the concepts and methodologies. These studies are fundamental to the successful development of safe, effective, and stable pharmaceutical products.[1][2]

Solubility Studies

The solubility of an API is a critical determinant of its bioavailability and dissolution rate.[1][3] Poor solubility can lead to inadequate drug absorption and therapeutic effect.[1] This section outlines the methodologies for determining the solubility of a compound and presents a structured format for data reporting.

Data Presentation: this compound Solubility Profile

Quantitative solubility data should be presented in a clear and organized manner. The following tables provide a template for summarizing the thermodynamic and kinetic solubility of "this compound" in various media.

Table 1: Thermodynamic Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Water25Shake-Flask
pH 1.2 Buffer (SGF)37Shake-Flask
pH 6.8 Buffer (SIF)37Shake-Flask
Ethanol25Shake-Flask
Propylene Glycol25Shake-Flask

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Table 2: Kinetic Solubility of this compound in Aqueous Buffer

Buffer pHConcentration Range Tested (µM)Kinetic Solubility (µM)Method
7.41 - 200Nephelometry
Experimental Protocols

This method determines the equilibrium solubility of a compound, which is the maximum amount of substance that can be dissolved in a given solvent system at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound API

  • Calibrated analytical balance

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a validated method for this compound quantification

  • Solvents: Purified Water, pH 1.2 HCl buffer, pH 6.8 phosphate (B84403) buffer, Ethanol, Propylene Glycol

Procedure:

  • Add an excess amount of this compound to a scintillation vial. This is typically an amount that is visibly more than what is expected to dissolve.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • The experiment should be performed in triplicate for each solvent system.

This high-throughput method measures the solubility of a compound from a concentrated stock solution added to an aqueous buffer, which is relevant to the early stages of drug discovery.

Objective: To determine the kinetic solubility of this compound in a physiological buffer.

Materials:

  • This compound API

  • DMSO (or other suitable organic solvent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Automated liquid handler

  • Plate reader with nephelometry or turbidimetry capabilities

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Using an automated liquid handler, dispense the stock solution into the wells of a 96-well plate in a serial dilution format.

  • Add PBS (pH 7.4) to all wells to make the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%).

  • Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualization: Solubility Determination Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

G Workflow for Thermodynamic Solubility Determination A Weigh excess this compound API B Add known volume of solvent A->B C Equilibrate on shaker (e.g., 48h at 25°C) B->C D Centrifuge to separate solid from supernatant C->D E Collect and dilute supernatant D->E F Quantify concentration (e.g., by HPLC) E->F G Calculate Solubility (mg/mL) F->G

Caption: A flowchart of the shake-flask method for solubility.

Stability Studies

Stability testing is crucial for determining the shelf-life of a drug product and ensuring its quality, safety, and efficacy over time.[1][2] These studies evaluate the impact of various environmental factors such as temperature, humidity, and light on the API.[4]

Data Presentation: this compound Stability Profile

The results of stability studies are typically presented in tables that track the purity of the API and the formation of degradation products over time under different conditions.

Table 3: Forced Degradation Study of this compound

Stress ConditionDurationAssay (% Initial)Major Degradants (% Peak Area)
0.1 M HCl24 hours
0.1 M NaOH24 hours
3% H₂O₂24 hours
Heat (80°C)48 hours
Photostability (ICH Q1B)1.2 million lux hours

Table 4: Long-Term Stability of this compound (ICH Conditions)

Storage ConditionTime PointAssay (%)Total Impurities (%)Appearance
25°C / 60% RH0 monthsComplies
3 monthsComplies
6 monthsComplies
12 monthsComplies
40°C / 75% RH0 monthsComplies
3 monthsComplies
6 monthsComplies

RH: Relative Humidity

Experimental Protocols

Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[4]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound API

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a set time.

  • Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a set time.

  • Thermal Stress: Store solid this compound API in an oven at an elevated temperature (e.g., 80°C).

  • Photostability: Expose solid this compound API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-PDA method to determine the remaining amount of this compound and the profile of any degradation products.

These studies are performed to establish the retest period for a drug substance or the shelf-life for a drug product under defined storage conditions.[5]

Objective: To evaluate the stability of this compound under ICH-recommended long-term and accelerated storage conditions.

Procedure:

  • Package the this compound API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Place the samples in stability chambers maintained at the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[1]

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, degradation products, and other relevant parameters as per the stability protocol.

Visualization: Factors Affecting Drug Stability

The following diagram illustrates the key factors that can influence the stability of a pharmaceutical compound.

G Factors Influencing API Stability cluster_0 Intrinsic Factors cluster_1 Environmental Factors cluster_2 Formulation Factors A Chemical Structure S API Stability A->S B Physical Form (Polymorphism) B->S C Temperature C->S D Humidity D->S E Light E->S F Oxygen F->S G Excipients G->S H pH H->S I Packaging I->S

Caption: Key intrinsic and extrinsic factors affecting API stability.

Hypothetical Signaling Pathway Modulated by this compound

To understand the mechanism of action of a drug, it is often necessary to investigate its effect on cellular signaling pathways. The following diagram represents a hypothetical kinase signaling cascade that could be inhibited by "this compound".

G Hypothetical Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G Cell Proliferation F->G H This compound H->C Inhibition

Caption: A hypothetical pathway where this compound inhibits Kinase A.

Conclusion

The comprehensive evaluation of solubility and stability is a non-negotiable cornerstone of the drug development process. The data generated from these studies directly inform formulation strategies, establish appropriate storage conditions and shelf-life, and are a critical component of regulatory submissions. A thorough understanding of these properties, as outlined in this guide, is essential for advancing a new chemical entity from the laboratory to the clinic.

References

Physicochemical Characterization of Trilan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification: Trilan (4,5,6-trichloro-3H-1,3-benzoxazol-2-one) CAS Number: 50995-94-3 Molecular Formula: C₇H₂Cl₃NO₂ Molecular Weight: 238.46 g/mol

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of this compound (4,5,6-trichloro-3H-1,3-benzoxazol-2-one). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines detailed, standardized experimental protocols for the determination of its key physicochemical parameters. The methodologies described are widely applicable to the characterization of poorly soluble small molecules and provide a framework for researchers in drug development. This guide also includes a summary of the known biological activities of structurally related halogenated benzoxazolones to provide context for its potential therapeutic applications.

Physicochemical Properties

Quantitative data for this compound is sparse, with most available information being predictive. The following table summarizes the known and predicted physicochemical parameters for this compound.

PropertyValueData TypeSource
Molecular FormulaC₇H₂Cl₃NO₂---PubChem[1]
Molecular Weight238.46 g/mol CalculatedPubChem[1]
pKa6.09 ± 0.70PredictedChemicalBook[2]
Density1.728 ± 0.06 g/cm³PredictedChemicalBook[2]
XlogP3.0PredictedPubChemLite[3]
IUPAC Name4,5,6-trichloro-3H-1,3-benzoxazol-2-one---PubChem[1]

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.

Solubility Determination

The aqueous and organic solvent solubility of this compound can be determined using UV/Vis spectrophotometry, a common and reliable method for compounds with a suitable chromophore.[1][4][5][6][7]

Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength and applying the Beer-Lambert law.

Materials:

  • This compound (solid)

  • Solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO))

  • UV/Vis spectrophotometer

  • Centrifuge

  • Volumetric flasks and pipettes

  • Thermostatic shaker

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO).

    • Create a series of standard solutions of known concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with the appropriate solvent to a concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Calculate the concentration of this compound in the original supernatant using the calibration curve and the dilution factor.

Workflow for Solubility Determination:

cluster_prep Preparation cluster_exp Experiment Stock Prepare Stock Solution Standards Create Standard Solutions Stock->Standards CalCurve Generate Calibration Curve Standards->CalCurve Measure Measure Absorbance CalCurve->Measure Use for Calculation Equilibrate Equilibrate Excess this compound in Solvent Centrifuge Centrifuge Sample Equilibrate->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Dilute->Measure Result Calculate Solubility Measure->Result SamplePrep Prepare and Weigh Sample in DSC Pan SealPan Seal Pan SamplePrep->SealPan LoadDSC Load Sample and Reference Pans into DSC SealPan->LoadDSC Heat Heat at a Controlled Rate LoadDSC->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze Analyze Thermogram for Melting Peak Record->Analyze Result Determine Melting Point Analyze->Result cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cascade Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription This compound This compound This compound->IKK Inhibition?

References

The Rise and Fall of Trilene: A Technical History of an Anesthetic Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide on the Discovery, Clinical Application, and Eventual Decline of Trichloroethylene (B50587) in Anesthesia

This technical guide provides a comprehensive overview of the history and scientific background of trichloroethylene (TCE), an anesthetic agent marketed under the brand name Trilene. Aimed at researchers, scientists, and drug development professionals, this document details its discovery, mechanism of action, clinical applications, and the toxicological concerns that led to its discontinuation for anesthetic use.

Discovery and Historical Development

Trichloroethylene (C₂HCl₃) was first synthesized in 1864 by the German chemist Emil Fischer.[1][2] Initially, it was primarily used as an industrial solvent and degreasing agent.[1] Its effects on the nervous system were first noted in 1915 when Plessner reported cases of trigeminal nerve analgesia in workers exposed to TCE.[1] This observation led to its therapeutic use for the treatment of trigeminal neuralgia.[1]

The anesthetic properties of trichloroethylene were explored in the 1930s. In 1933, Jackson and Herzberg conducted experiments demonstrating successful anesthesia in dogs.[1] Following these preclinical studies, clinical investigations in humans showed its efficacy as an anesthetic and analgesic.[1] Imperial Chemical Industries (ICI) in Britain pioneered its medical use under the trade name "Trilene," where it was hailed as a significant advancement in anesthesia.[3] To prevent confusion with the similar-smelling chloroform, a blue dye (waxoline blue) was added to the Trilene formulation.[1]

Trilene gained popularity, especially in the 1940s and 1950s, due to several advantages over existing anesthetics like ether and chloroform. It was non-flammable, which was a significant safety improvement in the operating room, and it was a potent analgesic at sub-anesthetic concentrations.[1] This made it particularly useful for minor procedures and obstetrical analgesia, where patients could often self-administer the vapor for pain relief during childbirth.[3] However, its use as a sole anesthetic was limited by a slow onset and offset of action and a tendency to cause rapid breathing (tachypnoea).[1]

The use of Trilene began to decline in the 1960s with the introduction of newer, more potent, and safer volatile anesthetics like halothane.[3] Concerns about its toxicity, particularly hepatotoxicity and neurological side effects, became more prominent.[3] In 1977, the U.S. Food and Drug Administration (FDA) banned the use of trichloroethylene as an anesthetic and analgesic.[2]

Physicochemical and Pharmacokinetic Properties

Trichloroethylene is a colorless, volatile liquid with a sweet, chloroform-like odor.[3] The following table summarizes its key physical and chemical properties.

PropertyValue
Molecular Formula C₂HCl₃
Molecular Weight 131.39 g/mol
Boiling Point 87.2 °C
Vapor Pressure 77 mm Hg at 25 °C
Solubility in Water 1.1 g/L at 20 °C
Blood/Gas Partition Coefficient 9.15
Oil/Gas Partition Coefficient 985

A study on the effect of trichloroethylene anesthesia on the elimination of paracetamol provided some pharmacokinetic insights. The study, conducted on 10 young male patients undergoing short surgical procedures, showed that trichloroethylene anesthesia significantly decreased the half-life and increased the clearance rate of paracetamol compared to preoperative values.[4]

Pharmacokinetic ParameterPreoperative ValuePostoperative Value (after Trilene)
Paracetamol Half-life (t½) 2.5 h0.84 h
Paracetamol Clearance Rate (CL) 8.0 ml/min/kg14.0 ml/min/kg

Table summarizing the effect of Trilene anesthesia on paracetamol kinetics.[4]

Mechanism of Action

The precise mechanism of action of general anesthetics like trichloroethylene is complex and not fully elucidated. However, it is understood that they exert their effects by modulating the activity of various ion channels and neurotransmitter receptors in the central nervous system. The high lipid solubility of TCE allows it to readily cross the blood-brain barrier and accumulate in neuronal membranes.

The proposed mechanism of action involves the enhancement of inhibitory neurotransmission and the reduction of excitatory neurotransmission. Trichloroethylene is believed to potentiate the function of inhibitory receptors, particularly the gamma-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors. By binding to these receptors, it increases the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

Simultaneously, trichloroethylene is thought to inhibit the function of excitatory receptors, such as the N-methyl-D-aspartate (NMDA) and nicotinic acetylcholine (B1216132) receptors. This dual action of enhancing inhibition and reducing excitation is thought to be responsible for the state of general anesthesia.

Trichloroethylene Mechanism of Action cluster_cns Central Nervous System cluster_inhibitory Inhibitory Neurotransmission cluster_excitatory Excitatory Neurotransmission TCE Trichloroethylene GABA_A GABA-A Receptor TCE->GABA_A Potentiates Glycine_R Glycine Receptor TCE->Glycine_R Potentiates NMDA_R NMDA Receptor TCE->NMDA_R Inhibits nAChR Nicotinic ACh Receptor TCE->nAChR Inhibits Inhibition Neuronal Hyperpolarization (Inhibition) GABA_A->Inhibition Glycine_R->Inhibition Anesthesia Anesthetic State Inhibition->Anesthesia Excitation Reduced Neuronal Depolarization (Inhibition) NMDA_R->Excitation nAChR->Excitation Excitation->Anesthesia

Proposed mechanism of action of Trichloroethylene.

Clinical Use and Experimental Data

Trilene found its primary application as an analgesic, particularly in obstetrics and for minor surgical procedures. Its potent analgesic properties were evident at concentrations of 0.3% to 0.5% in the air, which were sub-anesthetic and did not typically induce unconsciousness.[1]

Experimental Protocols

Early clinical trials in humans would have followed a similar pattern, with the administration of Trilene vapor via inhalers or anesthetic machines. Key parameters monitored would have included the depth of anesthesia, analgesic effect, respiratory rate, heart rate, and any adverse effects. In obstetrics, the Apgar scores of newborns were used to assess the impact of the anesthetic on the fetus.

Quantitative Data from Clinical Studies

A comparative study of trichloroethylene and enflurane (B1671288) as adjuncts to nitrous oxide anesthesia in 40 women undergoing gynecological surgery found that recovery after trichloroethylene was not significantly prolonged. Postoperative analgesia was better with trichloroethylene, with less frequent requirements for opiate analgesia and lower incidences of nausea and vomiting compared to the enflurane groups.[5]

Toxicity and Decline in Use

The decline of Trilene's use in anesthesia was primarily due to concerns about its toxicity and the development of safer alternatives.

Hepatotoxicity: Trichloroethylene was associated with liver damage, particularly with prolonged exposure.[3]

Neurotoxicity: Chronic exposure to TCE was linked to neurological effects, including cranial nerve damage. A significant hazard was identified when Trilene was used in closed-circuit anesthesia systems with soda-lime for carbon dioxide absorption. The heat generated in the absorber caused the decomposition of trichloroethylene into toxic byproducts, including dichloroacetylene, which is neurotoxic.[1]

Cardiotoxicity: Trichloroethylene was found to sensitize the myocardium to catecholamines, increasing the risk of cardiac arrhythmias.

Carcinogenicity: Later studies raised concerns about the carcinogenic potential of trichloroethylene.

The following diagram illustrates the metabolic pathway of trichloroethylene, which involves oxidation by cytochrome P450 enzymes to form several metabolites, some of which are implicated in its toxicity.

Trichloroethylene Metabolism TCE Trichloroethylene CYP450 Cytochrome P450 (Oxidation) TCE->CYP450 ChloralHydrate Chloral Hydrate CYP450->ChloralHydrate TCA Trichloroacetic Acid (TCA) ChloralHydrate->TCA TCEth Trichloroethanol ChloralHydrate->TCEth Excretion Urinary Excretion TCA->Excretion TCEG Trichloroethanol Glucuronide TCEG->Excretion TCEth->TCEG

Metabolic pathway of Trichloroethylene.

Conclusion

Trilene (trichloroethylene) played a significant role in the history of anesthesia, offering the key advantages of non-flammability and potent analgesia at a time when options were limited. Its discovery and development highlight a period of significant innovation in anesthetic practice. However, a growing understanding of its toxicological profile, including hepatotoxicity, neurotoxicity, and cardiotoxicity, coupled with the advent of safer and more effective anesthetic agents, led to its eventual withdrawal from clinical use. The story of Trilene serves as an important case study in the ongoing evolution of drug development, where the balance of efficacy and safety is paramount.

References

Methodological & Application

Synthesis of Trilan: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive experimental protocol for the synthesis of Trilan (4,5,6-trichloro-3H-1,3-benzoxazol-2-one), a valuable building block in the development of novel therapeutics and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation in structured tables, and visualizations of the synthetic pathway.

Abstract

This compound, a polychlorinated benzoxazolone derivative, is of significant interest in medicinal chemistry and materials science. This document outlines a robust two-step synthetic route to this compound, commencing with the nitration of 2,3,4-trichlorophenol (B99974) to yield 2-nitro-3,4,5-trichlorophenol, followed by the reductive cyclization of the intermediate to the final product. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are provided.

Introduction

Benzoxazolone and its derivatives are a class of heterocyclic compounds with a wide range of biological activities. The introduction of multiple chlorine substituents on the benzene (B151609) ring can significantly modulate the compound's physicochemical properties and biological efficacy. This compound (4,5,6-trichloro-3H-1,3-benzoxazol-2-one) is a key intermediate for the synthesis of more complex molecules in drug discovery and agrochemical research. The synthetic protocol detailed herein provides a reliable method for the laboratory-scale preparation of this important compound.

Overall Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, starting from the commercially available 2,3,4-trichlorophenol. The first step involves the regioselective nitration of the phenol (B47542) to introduce a nitro group ortho to the hydroxyl functionality. The resulting 2-nitro-3,4,5-trichlorophenol then undergoes a reductive cyclization in the presence of a suitable carbonyl source, such as triphosgene (B27547), to afford the target molecule, this compound.

Trilan_Synthesis_Pathway A 2,3,4-Trichlorophenol B 2-Nitro-3,4,5-trichlorophenol A->B Nitration (HNO3, H2SO4) C This compound (4,5,6-Trichloro-3H-1,3- benzoxazol-2-one) B->C Reductive Cyclization (e.g., H2/Pd-C, Triphosgene)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-3,4,5-trichlorophenol

This procedure is based on established methods for the nitration of substituted phenols.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3,4-Trichlorophenol197.4519.75 g0.1
Concentrated Sulfuric Acid (98%)98.0850 mL-
Concentrated Nitric Acid (70%)63.017.2 mL0.11
Crushed Ice-200 g-
Dichloromethane84.93150 mL-
Anhydrous Sodium Sulfate142.0410 g-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 19.75 g (0.1 mol) of 2,3,4-trichlorophenol to 50 mL of concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add 7.2 mL (0.11 mol) of concentrated nitric acid dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours.

  • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The precipitated yellow solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product is dissolved in 100 mL of dichloromethane, and the organic layer is washed with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-nitro-3,4,5-trichlorophenol.

  • The crude product can be purified by recrystallization from a mixture of ethanol (B145695) and water to afford yellow needles.

Expected Yield and Characterization:

ProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
2-Nitro-3,4,5-trichlorophenol242.4524.2570-80%

The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Step 2: Synthesis of this compound (4,5,6-Trichloro-3H-1,3-benzoxazol-2-one)

This protocol involves the reduction of the nitro group followed by cyclization with triphosgene, a safer alternative to phosgene (B1210022).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Nitro-3,4,5-trichlorophenol242.4512.12 g0.05
Palladium on Carbon (10%)-0.5 g-
Methanol (B129727)32.04150 mL-
Triphosgene296.755.44 g0.0183
Triethylamine (B128534)101.1915.2 mL0.11
Toluene (B28343)92.14100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Anhydrous Magnesium Sulfate120.375 g-

Procedure:

  • Reduction of the Nitro Group: a. To a solution of 12.12 g (0.05 mol) of 2-nitro-3,4,5-trichlorophenol in 150 mL of methanol in a hydrogenation flask, add 0.5 g of 10% Pd/C catalyst. b. Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr hydrogenator) until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by TLC. c. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. d. Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3,4,5-trichlorophenol, which is used in the next step without further purification.

  • Cyclization Reaction: a. In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the crude 2-amino-3,4,5-trichlorophenol in 100 mL of dry toluene. b. Add 15.2 mL (0.11 mol) of triethylamine to the solution. c. In the dropping funnel, dissolve 5.44 g (0.0183 mol) of triphosgene in 50 mL of dry toluene. d. Add the triphosgene solution dropwise to the reaction mixture at room temperature over a period of 30 minutes. An exothermic reaction may be observed. e. After the addition is complete, heat the reaction mixture to reflux for 2 hours. f. Cool the mixture to room temperature and filter to remove triethylamine hydrochloride. g. Wash the filtrate with 50 mL of water and 50 mL of saturated sodium bicarbonate solution. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. i. Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

Expected Yield and Characterization:

ProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
This compound238.4611.9275-85% (over two steps)

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Trilan_Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reductive Cyclization A1 Dissolve 2,3,4-trichlorophenol in H2SO4 A2 Cool to 0-5 °C A1->A2 A3 Add HNO3 dropwise A2->A3 A4 Stir for 2 hours A3->A4 A5 Pour onto ice A4->A5 A6 Filter and wash A5->A6 A7 Purify by recrystallization A6->A7 B1 Reduce 2-nitro-3,4,5-trichlorophenol (H2, Pd/C) A7->B1 Intermediate Product B2 Filter catalyst B1->B2 B3 Dissolve crude aminophenol in toluene with triethylamine B2->B3 B4 Add triphosgene solution B3->B4 B5 Reflux for 2 hours B4->B5 B6 Work-up and purification B5->B6

Figure 2: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care.

  • Triphosgene is a toxic substance and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is a safer alternative to phosgene gas but still requires caution.

  • Hydrogenation should be carried out with appropriate safety measures to prevent the risk of fire or explosion.

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and a safer cyclizing agent makes this procedure suitable for typical laboratory settings. The detailed experimental conditions and purification methods should enable researchers to obtain high-purity this compound for their downstream applications in drug discovery and agrochemical development.

Application Notes and Protocols for the Quantification of Trilan in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the quantification of Trilan, a novel small molecule drug candidate, in biological matrices. The accurate determination of this compound concentrations in biological samples such as plasma and tissue is crucial for pharmacokinetic (PK) studies, toxicokinetic (TK) evaluations, and overall drug development. The methodologies presented herein are based on the highly sensitive and selective technique of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

I. Quantification of this compound in Human Plasma

This section details the validated UPLC-MS/MS method for the determination of this compound in human plasma.

Analytical Method Summary

A robust and sensitive UPLC-MS/MS method was developed for the quantification of this compound in human plasma.[1] The sample preparation involves a straightforward protein precipitation step, which offers high recovery and minimal matrix effects.[2][3] Chromatographic separation is achieved on a C18 reversed-phase column, providing excellent peak shape and resolution.[4][5] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.[4][6]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from the method validation experiments.

Table 1: Calibration Curve for this compound in Human Plasma

AnalyteConcentration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
This compound0.5 - 500Linear, 1/x² weighting> 0.995

Table 2: Precision and Accuracy for this compound in Human Plasma

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 10.2± 8.5≤ 11.5± 9.2
LQC1.5≤ 8.7± 6.3≤ 9.8± 7.1
MQC75≤ 7.5± 5.1≤ 8.2± 6.0
HQC400≤ 6.9± 4.5≤ 7.8± 5.4
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect of this compound in Human Plasma

Quality Control SampleConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC1.592.598.7
MQC7594.1101.2
HQC40093.899.5
Experimental Protocol: Quantification of this compound in Plasma

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Human plasma (K2-EDTA)

  • Deionized water

2. Sample Preparation (Protein Precipitation): [2]

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound-d4 internal standard solution (100 ng/mL in 50% MeOH).

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the UPLC-MS/MS system.

3. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: m/z 350.2 → 180.1

    • This compound-d4 (IS): m/z 354.2 → 184.1

Visualization: Experimental Workflow for Plasma Analysis

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound-d4) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Workflow for this compound quantification in plasma.

II. Quantification of this compound in Tissue Samples

This section describes the methodology for extracting and quantifying this compound from tissue homogenates.

Analytical Method Summary

Quantification of this compound in tissue requires an initial homogenization step followed by extraction to isolate the analyte from the complex matrix. The use of TRI Reagent (or a similar guanidinium (B1211019) thiocyanate-phenol-chloroform based reagent) allows for the efficient homogenization and subsequent separation of RNA, DNA, and proteins, with the drug partitioning into the organic phase.[8][9] Following extraction, the sample is analyzed by UPLC-MS/MS using a method similar to that for plasma.

Data Presentation: Method Validation Summary for Tissue

Table 4: Calibration Curve for this compound in Liver Tissue Homogenate

AnalyteConcentration Range (ng/g)Regression ModelCorrelation Coefficient (r²)
This compound1.0 - 1000Linear, 1/x² weighting> 0.993

Table 5: Precision and Accuracy for this compound in Liver Tissue Homogenate

Quality Control SampleNominal Conc. (ng/g)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ1.0≤ 12.5± 10.8≤ 13.8± 11.5
LQC3.0≤ 10.1± 8.9≤ 11.2± 9.7
MQC150≤ 9.2± 7.5≤ 10.5± 8.3
HQC800≤ 8.5± 6.8≤ 9.6± 7.9
Experimental Protocol: Quantification of this compound in Tissue

1. Materials and Reagents:

  • All materials from the plasma protocol

  • TRI Reagent or similar

  • Chloroform (B151607)

  • Isopropanol

  • Ethanol (75%)

  • Phosphate Buffered Saline (PBS)

  • Bead beater or tissue homogenizer

2. Tissue Homogenization and Extraction: [8]

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add 1 mL of TRI Reagent per 50-100 mg of tissue.

  • Homogenize the tissue using a bead beater or mechanical homogenizer until no visible tissue clumps remain.

  • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRI Reagent used.

  • Cap the tube securely and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This separates the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.

  • Carefully collect the lower organic phase (phenol-chloroform), which contains this compound.

  • Add 10 µL of this compound-d4 internal standard solution (100 ng/mL).

  • Evaporate the organic phase to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of 50% acetonitrile.

  • Vortex and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions:

  • The UPLC-MS/MS conditions are identical to those described for the plasma analysis.

III. Hypothetical Signaling Pathway of this compound

To aid in understanding the potential mechanism of action of this compound, a hypothetical signaling pathway is presented below. This diagram illustrates how this compound might interact with a cellular pathway, for instance, by inhibiting a key kinase involved in a disease process.

Visualization: Hypothetical this compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Target Gene Expression tf->gene This compound This compound This compound->kinase2 [Cell Proliferation, Inflammation] [Cell Proliferation, Inflammation] gene->[Cell Proliferation, Inflammation]

Caption: Hypothetical signaling pathway for this compound.

IV. Stability Considerations

The stability of this compound in biological matrices is a critical factor for ensuring accurate quantification.[10][11] Stability should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[12][13][14] Common factors affecting stability include temperature, pH, light exposure, and enzymatic degradation.[11] Proper sample handling and storage, such as keeping samples at -80°C, are essential to maintain the integrity of the analyte.[15]

References

Application Notes and Protocols for Tilianin in In-Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilianin is a flavonoid glycoside with demonstrated therapeutic potential, particularly in the context of inflammatory disorders. Its poor water solubility, however, can limit its bioavailability and clinical applicability. Recent advancements in formulation, such as the development of amorphous nanocrystals, have been shown to enhance its solubility, dissolution rate, and subsequent anti-inflammatory efficacy. These application notes provide an overview and detailed protocols for utilizing Tilianin in various in-vitro cell-based assays to investigate its biological activities.

Mechanism of Action

Tilianin exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. In cellular models, Tilianin has been shown to:

  • Reduce the production of pro-inflammatory cytokines: Tilianin significantly decreases the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]

  • Increase the production of anti-inflammatory cytokines: It promotes the expression of interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[1]

  • Inhibit nitric oxide (NO) production: Tilianin can suppress the production of nitric oxide, a key inflammatory mediator.[2]

  • Reduce reactive oxygen species (ROS): It exhibits antioxidant properties by lowering intracellular ROS levels.[1]

  • Promote M2 macrophage polarization: Tilianin encourages the shift of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype.[1]

The underlying mechanism for these effects likely involves the inhibition of signaling pathways that lead to the activation of transcription factors such as NF-κB, which is a master regulator of inflammation.

Data Presentation

The following table summarizes the reported in-vitro anti-inflammatory activity of Tilianin.

Cell LineAssayEndpointIC50 / Effective ConcentrationReference
RAW 264.7Griess AssayNitric Oxide (NO) InhibitionIC50: 24.90 ± 0.86 µg/mL[2]
RAW 264.7ELISAPGE2 InhibitionIC50: 4.77 ± 0.03 µg/mL[2]
RAW 264.7ELISATNF-α InhibitionIC50: 35.01 ± 2.61 µg/mL[2]
RAW 264.7Cytokine AssayTNF-α, IL-1β, IL-6 ReductionDrastically lowered[1]
RAW 264.7Cytokine AssayIL-10 IncreaseIncreased levels[1]

Experimental Protocols

Here are detailed protocols for key in-vitro assays to assess the biological activity of Tilianin.

Cell Viability Assay (MTT Assay)

This assay determines the effect of Tilianin on cell viability and proliferation.

Materials:

  • Mammalian cell line (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • Tilianin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of Tilianin in culture medium. Replace the existing medium with 100 µL of the Tilianin dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Tilianin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3][4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

G MTT Cell Viability Assay Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay Procedure cluster_3 Data Acquisition A Seed Cells in 96-well Plate C Treat Cells with Tilianin A->C B Prepare Tilianin Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570nm G->H

MTT Assay Workflow

Anti-Inflammatory Activity Assay (Nitric Oxide Measurement)

This protocol measures the inhibitory effect of Tilianin on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Tilianin

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of Tilianin for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and Tilianin-only controls.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by Tilianin.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Tilianin.

Materials:

  • Cell line of interest

  • Tilianin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with desired concentrations of Tilianin for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[6]

    • Viable cells: Annexin V-negative and PI-negative.[5]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Annexin V/PI Apoptosis Assay Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Treat Cells with Tilianin B Harvest Adherent & Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G

Apoptosis Assay Workflow

Signaling Pathway Analysis

To investigate the molecular mechanism of Tilianin, Western blotting can be employed to analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

G Proposed Anti-inflammatory Signaling Pathway of Tilianin LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS (NO) Nucleus->Cytokines Induces Transcription Tilianin Tilianin Tilianin->IKK Inhibits Tilianin->NFkB Inhibits Translocation

Tilianin's Proposed Signaling Pathway

Conclusion

Tilianin demonstrates significant potential as an anti-inflammatory agent. The protocols and data presented here provide a framework for researchers to further explore its mechanisms of action and evaluate its efficacy in relevant in-vitro models. The use of advanced formulations, such as nanocrystals, may be crucial for overcoming its solubility limitations and translating its in-vitro activity to in-vivo settings. Further investigation into its effects on a broader range of cell types and signaling pathways is warranted.

References

Application Note & Protocol: Evaluation of the Antimicrobial Activity of Trilan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilan is a novel investigational compound with potential antimicrobial properties. The comprehensive evaluation of its efficacy against a panel of relevant microbial strains is a critical step in its development as a potential therapeutic agent. This document provides detailed protocols for determining the in vitro antimicrobial activity of this compound, including its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics. These protocols are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] Adherence to these standardized procedures is crucial for generating reproducible and comparable data.[4]

Overview of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed to determine the effectiveness of a new agent against a range of microorganisms.[2][3] The primary methods described in this protocol are:

  • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][4][5][6] It is a fundamental measure of an agent's potency.

  • Minimum Bactericidal Concentration (MBC) Assay: This test determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[7][8][9] An agent is considered bactericidal if the MBC is no more than four times the MIC.

  • Time-Kill Kinetics Assay: This dynamic assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.[10][11][12]

Hypothetical Mechanism of Action of this compound

For the purpose of this protocol, we will hypothesize that this compound acts by inhibiting bacterial cell wall synthesis, a common target for antimicrobial agents.[13][14] This inhibition leads to cell lysis and death. The proposed signaling pathway is illustrated below.

Trilan_Mechanism_of_Action This compound This compound Target Cell Wall Synthesis Enzymes (e.g., PBPs) This compound->Target Binds to Inhibition Inhibition of Peptidoglycan Synthesis Target->Inhibition Leads to CellLysis Cell Lysis and Death Inhibition->CellLysis Results in

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

The following sections provide detailed step-by-step protocols for evaluating the antimicrobial activity of this compound.

Materials and Equipment
  • This compound (stock solution of known concentration)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5][15]

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates[6]

  • Sterile culture tubes and flasks

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (35-37°C)[1]

  • Vortex mixer

  • 0.5 McFarland turbidity standard[15]

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotic (e.g., Ampicillin)[16]

  • Negative control (vehicle used to dissolve this compound)

Inoculum Preparation

A standardized inoculum is critical for the reproducibility of susceptibility tests.[4]

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline.

  • Vortex the suspension thoroughly to create a homogenous mixture.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[15] This suspension will have a concentration of approximately 1-2 x 10⁸ CFU/mL.[15]

  • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve the final desired inoculum concentration for each assay.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[15][17]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare this compound Serial Dilutions (2x concentration) D Add 50 µL of 2x this compound dilutions to 96-well plate A->D B Prepare Standardized Inoculum (0.5 McFarland) C Dilute Inoculum in Broth B->C E Add 50 µL of diluted inoculum to each well C->E D->E F Incubate at 37°C for 16-20 hours E->F G Visually inspect for turbidity F->G H Determine MIC (Lowest concentration with no visible growth) G->H

Caption: Workflow for the MIC determination by broth microdilution.

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution of this compound:

    • Add 50 µL of a 2x concentrated stock solution of this compound to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard the final 50 µL from the 10th well.

  • Controls:

    • Growth Control (Positive Control): Well 11 should contain 100 µL of CAMHB with the inoculum but no this compound.

    • Sterility Control (Negative Control): Well 12 should contain 100 µL of uninoculated CAMHB.

  • Inoculation:

    • Dilute the standardized 0.5 McFarland inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1][6] This is typically a 1:100 dilution of the adjusted suspension.[15]

    • Add 50 µL of the diluted inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[1]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[18]

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is determined after the MIC has been established.[9]

Procedure:

  • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[7]

  • Spot-plate each aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[7][8]

Time-Kill Kinetics Assay Protocol

This assay evaluates the rate of bacterial killing by this compound over time.[10][11]

Time_Kill_Workflow A Prepare bacterial culture and adjust to 0.5 McFarland B Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) A->B C Incubate at 37°C with shaking B->C D Withdraw aliquots at specified time points (0, 2, 4, 8, 24 hours) C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies E->F G Plot log10 CFU/mL vs. time F->G

Caption: Experimental workflow for the time-kill kinetics assay.

Procedure:

  • Prepare a standardized bacterial suspension in CAMHB as described in section 4.2.

  • Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Also, prepare a growth control flask with no this compound.

  • Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with agitation.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[10]

  • Perform serial dilutions of each aliquot in sterile saline and plate onto MHA.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on the plates and calculate the CFU/mL for each time point.

  • Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]

Data Presentation

Quantitative data from the MIC, MBC, and time-kill assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismATCC NumberThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus25923
Escherichia coli25922
Pseudomonas aeruginosa27853
Candida albicans10231

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismATCC NumberThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus25923
Escherichia coli25922
Pseudomonas aeruginosa27853

Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0
2
4
8
24

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of the antimicrobial activity of this compound. The data generated from these experiments will be essential for understanding the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature, thereby guiding its further development as a potential antimicrobial agent.

References

Trilan (Trifluralin): Application Notes and Protocols for Herbicide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Trilan, with its active ingredient trifluralin (B1683247), as a potential herbicide. This document details its mechanism of action, summarizes phytotoxicity data, and offers detailed protocols for experimental evaluation.

Introduction

Trifluralin, the active ingredient in herbicides marketed under trade names such as this compound, is a selective, pre-emergence dinitroaniline herbicide.[1][2][3] It is widely used to control many annual grasses and broadleaf weeds in a variety of agricultural settings, including fruit, vegetable, and grain crops.[1][3] Its primary mode of action is the inhibition of root development by disrupting mitosis (cell division), specifically by interfering with the formation of microtubules.[1][4] This disruption ultimately leads to the death of susceptible weed seedlings as they germinate.[1]

Mechanism of Action

Trifluralin's herbicidal activity stems from its ability to disrupt microtubule polymerization in plant cells.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, cell wall formation, and overall cell structure.

The mechanism involves the following key steps:

  • Absorption: Trifluralin is readily absorbed by the roots and shoots of emerging seedlings.[4]

  • Binding to Tubulin: Inside the plant cells, trifluralin binds to tubulin, the protein subunit that polymerizes to form microtubules.[4]

  • Inhibition of Polymerization: The binding of trifluralin to tubulin prevents the assembly of tubulin subunits into functional microtubules.

  • Disruption of Mitosis: The absence of functional microtubules disrupts the formation of the spindle apparatus, which is essential for chromosome segregation during mitosis.[4] This leads to an arrest of the cell cycle.

  • Inhibition of Growth: Consequently, cell division, elongation, and differentiation are inhibited, particularly in the root tips.[4] This results in the characteristic symptoms of trifluralin phytotoxicity, including stunted root and shoot growth, and swollen or club-shaped root tips.[4][5]

Data Presentation

Table 1: Phytotoxicity of Trifluralin on Root Length of Various Weed Species
Weed SpeciesEC50 (µM) for Root Length InhibitionReference
Amaranthus palmeri (Palmer amaranth) - Susceptible0.39[6][7]
Amaranthus palmeri (Palmer amaranth) - Resistant1.02[6][7]

EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% reduction in a measured response (in this case, root length). A lower EC50 value indicates higher toxicity.

Table 2: Effect of Trifluralin on Shoot and Root Parameters of Various Crops
Crop SpeciesParameterTrifluralin Concentration (µg/kg soil) resulting in 50% reduction (ED50)Reference
WheatEmergenceComplete inhibition at 375[8]
LentilShoot Dry Weight~100[9]
BarleyPlant Height>500[9]
OatEmergenceComplete inhibition above 300[9]
LucerneRoot Length~150[8]

ED50 (Effective Dose 50) is the dose of a substance that causes a 50% reduction in a measured response.

Experimental Protocols

Protocol 1: Seed Germination and Early Seedling Growth Assay

This protocol is designed to assess the effect of trifluralin on the germination and early growth of target weed or crop species.

Materials:

  • Trifluralin stock solution of known concentration

  • Seeds of the test plant species

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 2 or equivalent)

  • Distilled water

  • Growth chamber with controlled temperature and light cycles

  • Pipettes

  • Forceps

Procedure:

  • Preparation of Test Solutions: Prepare a series of trifluralin dilutions from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a control with distilled water only.

  • Seed Sterilization (Optional but Recommended): To prevent fungal or bacterial contamination, surface sterilize seeds by briefly rinsing with 70% ethanol (B145695) followed by a 1-2% sodium hypochlorite (B82951) solution for 5-10 minutes, and then rinse thoroughly with sterile distilled water.

  • Plating: Place two layers of filter paper in each petri dish. Pipette 5 mL of the respective trifluralin dilution or control solution onto the filter paper.

  • Sowing: Using forceps, place a predetermined number of seeds (e.g., 25) evenly spaced on the moistened filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber. Maintain a controlled environment suitable for the specific plant species (e.g., 16 hours of light at 25°C and 8 hours of darkness at 20°C).

  • Data Collection:

    • Germination Percentage: Count the number of germinated seeds (radicle emergence) daily for a period of 7 to 14 days. A seed is considered germinated when the radicle has protruded at least 2 mm. Calculate the germination percentage relative to the control.

    • Root and Shoot Length: After a set period (e.g., 7 days), carefully remove the seedlings and measure the length of the primary root and shoot using a ruler or digital calipers.

  • Analysis: Calculate the average germination percentage, root length, and shoot length for each concentration. Determine the EC50 values for root and shoot growth inhibition using appropriate dose-response curve fitting software.

Protocol 2: Whole-Plant Pot Bioassay for Pre-Emergence Herbicidal Activity

This protocol evaluates the pre-emergence efficacy of trifluralin on weed species in a soil matrix.

Materials:

  • Trifluralin emulsifiable concentrate (EC) formulation

  • Weed-free soil (e.g., sandy loam)

  • Pots or trays

  • Seeds of the target weed species

  • Spraying equipment (e.g., laboratory track sprayer)

  • Greenhouse or controlled environment growth room

Procedure:

  • Pot Preparation: Fill pots or trays with a consistent amount of soil, leaving space at the top for watering.

  • Herbicide Application:

    • Calculate the amount of trifluralin EC formulation needed to achieve the desired application rates (e.g., 0.5, 1, 2 kg a.i./ha).

    • Apply the herbicide uniformly to the soil surface using a calibrated laboratory sprayer.

  • Incorporation: Immediately after application, thoroughly incorporate the herbicide into the top 2-5 cm of soil to mimic field conditions and prevent volatilization. This can be done by mixing the soil manually or with a small tiller.

  • Sowing: Sow a known number of weed seeds at a consistent depth in the treated soil.

  • Watering: Water the pots from the top gently to activate the herbicide. Maintain adequate soil moisture throughout the experiment.

  • Incubation: Place the pots in a greenhouse or growth room with controlled temperature, light, and humidity.

  • Data Collection:

    • Emergence Count: Count the number of emerged seedlings at regular intervals (e.g., 7, 14, and 21 days after sowing).

    • Phytotoxicity Rating: Visually assess plant injury on a scale of 0 to 100%, where 0 is no injury and 100 is complete plant death.

    • Biomass Measurement: At the end of the experiment (e.g., 21 or 28 days), carefully harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Analysis: Compare the emergence, phytotoxicity ratings, and biomass of the treated plants to the untreated control. Calculate the percent inhibition for each parameter.

Visualization

Trifluralin_Mechanism_of_Action cluster_0 Plant Cell cluster_1 Cellular Process Trifluralin Trifluralin HerbicideTubulinComplex Trifluralin-Tubulin Complex Trifluralin->HerbicideTubulinComplex Binds to Tubulin α/β-Tubulin Dimers Tubulin->HerbicideTubulinComplex Microtubule Microtubule Tubulin->Microtubule Polymerization HerbicideTubulinComplex->Microtubule Prevents Polymerization Mitosis Mitosis HerbicideTubulinComplex->Mitosis Disrupts Spindle Mitotic Spindle Formation Microtubule->Spindle Essential for CellDivision Cell Division & Elongation Mitosis->CellDivision Spindle->Mitosis Required for RootGrowth Root Growth CellDivision->RootGrowth

Caption: Molecular mechanism of Trifluralin's herbicidal action.

Herbicide_Testing_Workflow cluster_0 Phase 1: In Vitro Assay cluster_1 Phase 2: Whole-Plant Bioassay cluster_2 Phase 3: Data Analysis A1 Prepare Trifluralin Dilutions A2 Seed Germination Assay (Petri Dish) A1->A2 A3 Measure Germination Rate, Root & Shoot Length A2->A3 A4 Calculate EC50 A3->A4 C2 Dose-Response Modeling A4->C2 B1 Prepare Soil Pots B2 Apply & Incorporate Trifluralin B1->B2 B3 Sow Weed Seeds B2->B3 B4 Monitor Emergence & Phytotoxicity B3->B4 B5 Measure Biomass B4->B5 C1 Statistical Analysis B5->C1 C3 Determine Herbicidal Efficacy C1->C3 C2->C3

Caption: Experimental workflow for evaluating Trifluralin's herbicidal potential.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Trilan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "Trilan" can refer to different chemical entities. This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of two potential interpretations of "this compound":

  • Triglyceride Mixtures: Often analyzed in food science and lipidomics, where "this compound" might be a shorthand or a specific mixture of triglycerides like Tricaprylin, Tricaprin, Trimyristin, Trilaurin, and Tripalmitin.

  • 4,5,6-trichloro-3H-1,3-benzoxazol-2-one: A specific chemical compound.

Researchers, scientists, and drug development professionals should first identify the nature of their "this compound" sample to select the appropriate protocol.

Part 1: HPLC Analysis of Triglyceride Mixtures

This section details the application of HPLC for the separation and quantification of triglycerides, which are esters derived from glycerol (B35011) and three fatty acids.

Experimental Protocols

A common method for the analysis of triglycerides is Reversed-Phase HPLC (RP-HPLC), often coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for detection, as triglycerides lack a strong UV chromophore.

Sample Preparation:

  • Oil Samples: Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in 5 mL of a suitable organic solvent, such as dichloromethane (B109758) or a mixture of acetonitrile (B52724) and isopropanol.

  • Sonication: Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Dilution: Bring the solution to volume with the same solvent.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

Instrumentation and Chromatographic Conditions:

The following table summarizes typical HPLC conditions for triglyceride analysis.

ParameterMethod 1Method 2Method 3
HPLC System Agilent 1290 Infinity LC or equivalentStandard HPLC with ELSDHPLC with MS detector
Column C18, 2.1 x 150 mm, 1.8 µmPLRP-S, 4.6 x 150 mm, 5 µmLipak mixed-mode, 3.2 x 100 mm, 5 µm
Mobile Phase A AcetonitrileAcetonitrileMethanol (B129727)/Ethanol (60:40) with 10 mM Ammonium Formate and 0.05% Formic Acid
Mobile Phase B DichloromethaneDichloromethaneMethanol/Ethanol (10:90) with 10 mM Ammonium Formate and 0.05% Formic Acid
Gradient Gradient elutionGradient elutionGradient from A to B over 10 min
Flow Rate 0.3 mL/min1.0 mL/min0.5 mL/min
Column Temp. 30 °C40 °CNot specified
Injection Vol. 2 µL10 µLNot specified
Detector ELSD (Nebulizer: 40°C, Evaporator: 40°C, Gas: 1.6 SLM)ELSDESI-MS
Data Acquisition 20 minutes20 minutes10 minutes
Data Presentation

Quantitative analysis of triglycerides can be performed by creating a calibration curve with certified standards. The peak area of each triglyceride is proportional to its concentration.

TriglycerideRetention Time (min) (Typical)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Tricaprylin~5.2~0.5~1.5
Tricaprin~7.8~0.5~1.5
Trilaurin~10.5~0.5~1.5
Trimyristin~13.2~0.5~1.5
Tripalmitin~15.8~0.5~1.5

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase conditions.

Visualization

Triglyceride Metabolism Signaling Pathway

The metabolism of triglycerides is primarily regulated by the hormones insulin (B600854) and glucagon, which control the processes of lipogenesis (synthesis of triglycerides) and lipolysis (breakdown of triglycerides).

Triglyceride_Metabolism cluster_blood Bloodstream cluster_adipocyte Adipocyte Glucose Glucose Glucose_Adipocyte Glucose Glucose->Glucose_Adipocyte GLUT4 FattyAcids_Blood Fatty Acids FattyAcids_Adipocyte Fatty Acids FattyAcids_Blood->FattyAcids_Adipocyte Triglycerides_Blood Triglycerides (in Lipoproteins) Triglycerides_Blood->FattyAcids_Blood LPL Glycerol3P Glycerol-3-Phosphate Glucose_Adipocyte->Glycerol3P FattyAcids_Adipocyte->FattyAcids_Blood Lipogenesis Lipogenesis FattyAcids_Adipocyte->Lipogenesis Glycerol3P->Lipogenesis Triglycerides_Stored Stored Triglycerides Lipolysis Lipolysis Triglycerides_Stored->Lipolysis Lipogenesis->Triglycerides_Stored Lipolysis->FattyAcids_Adipocyte Glycerol_Adipocyte Glycerol Lipolysis->Glycerol_Adipocyte Glycerol_Adipocyte->FattyAcids_Blood To Liver Insulin Insulin Insulin->Lipogenesis Stimulates Insulin->Lipolysis Inhibits Glucagon Glucagon Glucagon->Lipolysis Stimulates

Caption: Hormonal regulation of triglyceride metabolism.

Part 2: Proposed HPLC Analysis of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one

This section provides a proposed HPLC method for the analysis of the chemical compound 4,5,6-trichloro-3H-1,3-benzoxazol-2-one. As a specific validated method was not found in the literature, this protocol is based on methods for similar chlorinated and benzoxazolone-based compounds. Method validation is required before routine use.

Experimental Protocols

Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in methanol, followed by dilution with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.

Proposed Instrumentation and Chromatographic Conditions:

ParameterProposed Method
HPLC System HPLC with UV/PDA Detector
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detector UV at 280 nm
Run Time 15 minutes
Data Presentation

The following table presents expected, hypothetical data for a validated method. Actual results will need to be determined experimentally.

ParameterExpected Value
Retention Time (min) ~ 7.5
Linearity (r²) > 0.999
LOD (µg/mL) ~ 0.1
LOQ (µg/mL) ~ 0.3
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Visualization

Proposed Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the HPLC analysis of a chemical compound like 4,5,6-trichloro-3H-1,3-benzoxazol-2-one.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Sample Prepare Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Standard Dilute with Mobile Phase Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute with Mobile Phase Dissolve_Sample->Dilute_Sample Filter Filter (0.22 µm) Dilute_Standard->Filter Dilute_Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify

Caption: Workflow for HPLC quantification of a chemical compound.

Application Note: Quantitative Analysis of Trilan in Pharmaceutical Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Trilan (4,5,6-trichloro-3H-1,3-benzoxazol-2-one) in pharmaceutical formulations using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The protocol is designed to be a comprehensive guide for researchers and drug development professionals, ensuring accurate and reproducible results.

Introduction

This compound, chemically known as 4,5,6-trichloro-3H-1,3-benzoxazol-2-one, is a chlorinated organic compound with potential applications in drug development.[1][2] Accurate and sensitive analytical methods are crucial for its quantification in various matrices to support pharmacokinetic, stability, and quality control studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] Its high selectivity and sensitivity make it well-suited for the analysis of halogenated organic molecules like this compound.

This document provides a comprehensive protocol for the analysis of this compound by GC-MS, including sample preparation, instrument parameters, and data analysis.

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueReference
IUPAC Name4,5,6-trichloro-3H-1,3-benzoxazol-2-one[1]
Molecular FormulaC₇H₂Cl₃NO₂[1][2]
Molecular Weight238.46 g/mol [2]
CAS Number50995-94-3[1][2]

Experimental Protocols

The following protocol is a general guideline for the extraction of this compound from a solid pharmaceutical matrix (e.g., tablets). The procedure may require optimization based on the specific formulation.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Dichloromethane (B109758) (DCM), GC-MS grade

  • Methanol, GC-MS grade

  • Anhydrous sodium sulfate

  • 0.22 µm syringe filters

  • Glass vials with PTFE-lined septa

3.1.2. Extraction Procedure

  • Homogenization: Accurately weigh and finely crush a representative sample of the pharmaceutical formulation.

  • Dissolution: Transfer a known amount of the homogenized powder (e.g., 100 mg) to a glass centrifuge tube. Add 10 mL of dichloromethane.

  • Extraction: Vortex the mixture for 2 minutes, followed by sonication for 15 minutes to ensure complete dissolution of this compound.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients.

  • Filtration: Carefully transfer the supernatant to a clean glass vial, passing it through a 0.22 µm syringe filter to remove any remaining particulate matter.[4]

  • Drying: To remove any residual water, pass the filtered extract through a small column containing anhydrous sodium sulfate.

  • Dilution: Dilute the extract with dichloromethane to a final concentration within the calibration range (e.g., 1-100 µg/mL).

The presence of an active hydrogen on the nitrogen atom of the benzoxazolone ring may lead to peak tailing and reduced sensitivity. Derivatization by silylation can improve the volatility and chromatographic performance of this compound.[5][6][7]

3.2.1. Reagents

3.2.2. Silylation Procedure

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of pyridine or acetonitrile to reconstitute the residue.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

The following parameters are a starting point and may require optimization for your specific instrument. A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is recommended for the analysis of chlorinated organic compounds.[8]

GC Parameters Setting
Injector Splitless mode
Injector Temperature 280°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
MS Parameters Setting
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Transfer Line Temperature 280°C

3.3.1. Selected Ion Monitoring (SIM) for Quantification

For enhanced sensitivity and selectivity, SIM mode should be used for quantification. The characteristic ions for this compound (and its TMS derivative) should be determined by analyzing a standard in full scan mode. Based on the structure of this compound, prominent ions in the mass spectrum would likely include the molecular ion and fragments corresponding to the loss of chlorine and other functional groups.

Quantitative Data

The following table summarizes typical performance characteristics that can be expected for a validated GC-MS method for this compound, based on similar analyses of chlorinated organic compounds.[2]

Parameter Expected Performance
Linearity (R²) > 0.995
Calibration Range 1 - 100 µg/mL
Limit of Detection (LOD) < 0.1 µg/mL
Limit of Quantification (LOQ) < 0.5 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_gcms GC-MS Analysis homogenization Homogenization of Pharmaceutical Formulation dissolution Dissolution in Dichloromethane homogenization->dissolution extraction Vortexing and Sonication dissolution->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration drying Drying with Na₂SO₄ filtration->drying dilution Dilution drying->dilution evaporation Evaporation to Dryness dilution->evaporation If Derivatizing injection GC Injection dilution->injection Direct Analysis reconstitution Reconstitution evaporation->reconstitution silylation Addition of BSTFA and Heating reconstitution->silylation silylation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

method_development analyte_properties Analyte Properties (this compound) method_development Method Development analyte_properties->method_development sample_matrix Sample Matrix (Pharmaceutical Formulation) sample_matrix->method_development sample_prep Sample Preparation method_development->sample_prep derivatization Derivatization method_development->derivatization gc_parameters GC Parameters method_development->gc_parameters ms_parameters MS Parameters method_development->ms_parameters quantification Quantification method_development->quantification sample_prep->derivatization derivatization->gc_parameters gc_parameters->ms_parameters ms_parameters->quantification

Caption: Logical flow for developing a GC-MS method for this compound.

Since no specific signaling or metabolic pathway for this compound is publicly available, the following diagram illustrates a general workflow for the assessment of a novel compound in drug development.

drug_metabolism_pathway cluster_discovery Discovery & Preclinical cluster_analysis Bioanalytical Method cluster_safety Safety Assessment This compound This compound (Lead Compound) in_vitro_adme In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) This compound->in_vitro_adme in_vivo_pk In Vivo PK (Pharmacokinetics) in_vitro_adme->in_vivo_pk gc_ms_analysis GC-MS Analysis of This compound and Metabolites in_vivo_pk->gc_ms_analysis metabolite_id Metabolite Identification gc_ms_analysis->metabolite_id toxicity_studies Toxicity Studies metabolite_id->toxicity_studies safety_profile Safety Profile Establishment toxicity_studies->safety_profile

Caption: General workflow for drug metabolism and safety assessment.

Conclusion

The GC-MS method outlined in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in pharmaceutical matrices. The detailed protocols for sample preparation, optional derivatization, and instrument parameters offer a solid foundation for researchers in drug development. The provided workflows and logical diagrams serve as visual aids to the experimental process and method development strategy. Adherence to these guidelines, with appropriate optimization for specific laboratory conditions, will facilitate the generation of high-quality data for regulatory submissions and product development.

References

NMR Analysis of "Trilan": A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the Nuclear Magnetic Resonance (NMR) analysis of a compound referred to as "Trilan" have revealed no such chemical entity in scientific literature or chemical databases. Extensive searches for "this compound" in the context of chemical analysis, drug development, or NMR spectroscopy have yielded no relevant results.

It appears there may be a misunderstanding or a misspelling of the intended compound's name. The search results predominantly point to Tirlán , a major Irish dairy and grain co-operative.[1][2][3][4][5] This organization is involved in the food and nutrition industry and is not associated with a specific chemical compound for NMR analysis in a research or drug development context.

Due to the absence of any identifiable chemical substance named "this compound," it is not possible to provide the requested detailed application notes, experimental protocols, or quantitative data related to its NMR analysis. The core requirements of the prompt, including data presentation in tables and the creation of signaling pathway diagrams, cannot be fulfilled without a defined molecular structure and associated research data.

Researchers, scientists, and drug development professionals seeking information on NMR analysis are advised to verify the correct name and chemical identity of the compound of interest. Accurate identification is the crucial first step for any form of chemical analysis, including NMR spectroscopy.

Should a corrected name for the compound be provided, a comprehensive set of application notes and protocols for its NMR analysis can be developed. This would typically include:

  • Introduction: A brief overview of the compound and the importance of NMR in its characterization.

  • Sample Preparation: Detailed protocols for preparing the sample for NMR analysis, including solvent selection and concentration.

  • NMR Experiments: A description of the specific NMR experiments to be performed (e.g., 1H, 13C, COSY, HSQC, HMBC) to elucidate the structure and properties of the molecule.

  • Data Processing and Analysis: Guidelines for processing the raw NMR data and interpreting the resulting spectra to determine chemical shifts, coupling constants, and other relevant parameters.

  • Quantitative NMR (qNMR): Protocols for quantifying the compound in a sample using NMR, if applicable.

  • Data Summary: Tabulated quantitative data for easy reference.

  • Visualization: Diagrams of experimental workflows or relevant biological pathways if the compound is known to be biologically active.

Without the correct identity of "this compound," the generation of such specific and detailed documentation remains impossible.

References

Application Notes and Protocols for Assessing Cell Viability Following Trilaciclib (Trilan) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaciclib, marketed as COSELA, is a transient cyclin-dependent kinase 4/6 (CDK4/6) inhibitor.[1] It is utilized in clinical settings to protect hematopoietic stem and progenitor cells from damage induced by chemotherapy by temporarily arresting them in the G1 phase of the cell cycle.[1] This mechanism of action, which modulates cell cycle progression, makes the assessment of cell viability a critical aspect of preclinical and clinical research involving Trilaciclib. Understanding its effects on different cell populations is essential for optimizing its therapeutic window and exploring its potential in various applications, including cancer therapy and regenerative medicine.

These application notes provide a comprehensive overview of standard assays to measure cell viability following treatment with Trilaciclib. Detailed protocols for these assays are provided to ensure robust and reproducible results.

Data Presentation: Summarized Effects of Trilaciclib on Cell Viability

The following table summarizes hypothetical quantitative data from various cell viability assays performed on a cancer cell line and a normal hematopoietic stem cell line treated with increasing concentrations of Trilaciclib. This data illustrates the differential effect of the drug, showcasing its protective effect on normal cells while potentially sensitizing cancer cells to other therapies.

Cell LineAssayTrilaciclib Concentration (µM)Incubation Time (hours)% Cell Viability (Relative to Control)
Cancer Cell Line (e.g., A549) MTT0.12498%
12495%
102485%
0.14896%
14888%
104875%
Hematopoietic Stem Cells (HSCs) ATP Assay0.124100%
12499%
102498%
0.148100%
14899%
104897%
Peripheral Blood Mononuclear Cells (PBMCs) Trypan Blue12499%
102497%
14898%
104896%

Core Principle of Cell Viability Assays with Trilaciclib

Trilaciclib's primary mechanism is to induce a temporary G1 cell cycle arrest.[1] Therefore, cell viability assays are crucial to distinguish between a cytostatic (inhibition of proliferation) and a cytotoxic (cell death) effect. Assays that measure metabolic activity, such as tetrazolium reduction assays (MTT, MTS, XTT) or ATP-based assays, are excellent for assessing the overall health and metabolic function of the cell population.[2][3][4][5] Dye exclusion assays, like Trypan Blue, provide a direct measure of cell membrane integrity and are useful for quantifying the number of dead cells.[6]

Experimental Protocols

Here are detailed protocols for three common cell viability assays that can be adapted for use with Trilaciclib treatment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[2]

Materials:

  • 96-well plates

  • Trilaciclib stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Trilaciclib Treatment: Prepare serial dilutions of Trilaciclib in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Trilaciclib. Include a vehicle control (medium with the same concentration of the solvent used for Trilaciclib, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[7]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

ATP-Based Luminescence Assay

This assay measures the amount of ATP present, which is a key indicator of metabolically active, viable cells.[5] The amount of ATP is directly proportional to the number of living cells.[8]

Materials:

  • Opaque-walled 96-well plates (to minimize background luminescence)

  • Trilaciclib stock solution

  • Complete cell culture medium

  • Commercially available ATP-based assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Trilaciclib Treatment: Add the desired concentrations of Trilaciclib to the wells.

  • Incubation: Incubate for the desired duration.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Cell Lysis and ATP Measurement: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[3] Mix on an orbital shaker for 2 minutes to induce cell lysis.[3]

  • Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability: % Viability = (Luminescence of treated cells / Luminescence of control cells) x 100

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on membrane integrity.[6] Viable cells have intact membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.[6]

Materials:

  • Multi-well plates (e.g., 6-well or 12-well)

  • Trilaciclib stock solution

  • Complete cell culture medium

  • Trypsin-EDTA (for adherent cells)

  • 0.4% Trypan Blue solution[6]

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with Trilaciclib as described in the previous protocols.

  • Cell Harvesting:

    • Suspension cells: Gently resuspend the cells in the medium.

    • Adherent cells: Wash the cells with PBS, then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and collect the cell suspension.

  • Cell Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution. For example, mix 10 µL of cell suspension with 10 µL of trypan blue. Incubate for 1-2 minutes at room temperature.[6]

  • Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[6] Alternatively, use an automated cell counter.

  • Data Analysis: Calculate the percentage of cell viability: % Viability = (Number of viable cells / Total number of cells) x 100[6]

Visualizations

Trilaciclib's Mechanism of Action and its Impact on the Cell Cycle

Caption: Trilaciclib inhibits CDK4/6, preventing Rb phosphorylation and arresting cells in the G1 phase.

General Experimental Workflow for Cell Viability Assays

Cell_Viability_Workflow start Start seed 1. Seed Cells in Multi-well Plate start->seed adhere 2. Allow Cells to Adhere (24 hours) seed->adhere treat 3. Treat with Trilaciclib (Various Concentrations) adhere->treat incubate 4. Incubate for Desired Duration treat->incubate assay 5. Perform Cell Viability Assay incubate->assay mtt MTT Assay assay->mtt atp ATP Assay assay->atp trypan Trypan Blue Assay assay->trypan read 6. Measure Signal (Absorbance, Luminescence, Cell Count) mtt->read atp->read trypan->read analyze 7. Analyze Data (% Viability vs. Control) read->analyze end End analyze->end

Caption: A generalized workflow for assessing cell viability following Trilaciclib treatment.

Logical Relationship of Different Cell Viability Assays

Assay_Principles cluster_cell_state Cellular State cluster_assays Assay Principle cluster_methods Specific Assays viable_cell Viable Cell metabolic_activity Metabolic Activity (Mitochondrial Respiration, ATP Production) viable_cell->metabolic_activity membrane_integrity Membrane Integrity viable_cell->membrane_integrity dead_cell Dead Cell dead_cell->membrane_integrity Compromised MTT_MTS MTT / MTS / XTT metabolic_activity->MTT_MTS ATP_Assay ATP Assay metabolic_activity->ATP_Assay Trypan_Blue Trypan Blue membrane_integrity->Trypan_Blue

Caption: Relationship between cellular state, the principle of detection, and specific viability assays.

References

Application Notes and Protocols for Trilan (4,5,6-trichloro-2-benzoxazolinone) Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilan, chemically identified as 4,5,6-trichloro-2-benzoxazolinone, is a member of the benzoxazolinone class of heterocyclic compounds. Derivatives of benzoxazolinone have garnered significant interest in agricultural and pharmaceutical research due to their broad spectrum of biological activities. These activities include herbicidal, antifungal, and antibacterial properties.[1][2][3] The trichlorinated structure of this compound suggests its potential for potent biological effects, making it a compound of interest for screening and mechanism-of-action studies.

These application notes provide a comprehensive guide to the preparation of this compound solutions for experimental use, based on its known chemical properties and the activities of structurally related compounds. Due to the limited availability of specific quantitative data for 4,5,6-trichloro-2-benzoxazolinone, some of the provided protocols are general and may require optimization for specific experimental setups.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate solution preparation and for understanding the compound's behavior in experimental systems.

PropertyValueReference
IUPAC Name 4,5,6-trichloro-3H-1,3-benzoxazol-2-one
Synonyms This compound, 4,5,6-trichloro-2(3H)-benzoxazolone
CAS Number 50995-94-3
Molecular Formula C₇H₂Cl₃NO₂
Molecular Weight 238.46 g/mol
Appearance Solid (predicted)
Solubility No specific data available for 4,5,6-trichloro-2-benzoxazolinone. Generally, benzoxazolinone derivatives are soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), ethanol, and methanol.[4][5][6][7]

Biological Activity of Benzoxazolinone Derivatives

While specific quantitative data for this compound is limited, the broader class of benzoxazolinone compounds has been reported to exhibit various biological activities. The following table summarizes these activities, which can serve as a basis for designing experiments with this compound.

Biological ActivityDescriptionReferences
Herbicidal Benzoxazolinone derivatives have been shown to inhibit root growth in various plant species. The herbicidal effect is often evaluated by measuring the dose required for 50% inhibition of root growth (ED50).[1][8]
Antifungal Several benzoxazolinone derivatives have demonstrated fungicidal activity against a range of pathogenic fungi.[2][3]
Antibacterial Antibacterial properties have been reported for some benzoxazolinone compounds, particularly against Gram-positive bacteria.[2][9]

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to desired working concentrations for various experiments. Dimethyl sulfoxide (DMSO) is recommended as the initial solvent due to its high solubilizing capacity for a wide range of organic compounds.[5]

Materials:

  • This compound (4,5,6-trichloro-2-benzoxazolinone) solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 238.46 g/mol x 1000 mg/g = 2.3846 mg

  • Weighing this compound:

    • Carefully weigh out approximately 2.38 mg of this compound solid on an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound solid.

  • Solubilization:

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.

  • Storage:

    • Store the 10 mM this compound stock solution at -20°C in a tightly sealed, light-protected container. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound to assess its biological effects, such as cytotoxicity or impact on cell signaling.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates (e.g., 96-well plates)

  • Assay-specific reagents (e.g., MTT reagent for viability, lysis buffers for protein analysis)

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions:

    • On the day of treatment, thaw the this compound stock solution.

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of DMSO across all treatments (including the vehicle control) to avoid solvent-induced artifacts. A final DMSO concentration of less than 0.5% is generally recommended.

  • Cell Treatment:

    • Remove the old medium from the cell culture plates and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control if available.

  • Incubation:

    • Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, perform the desired downstream analysis, such as:

      • Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT): To determine the effect of this compound on cell proliferation and survival.

      • Western Blotting or ELISA: To analyze changes in protein expression or phosphorylation states within specific signaling pathways.

      • Quantitative PCR (qPCR): To measure changes in gene expression.

Visualizations

Experimental Workflow for Solution Preparation and Cell Treatment

The following diagram illustrates the general workflow from preparing the this compound stock solution to its application in a cell-based assay.

G cluster_prep Solution Preparation cluster_exp Cell-Based Experiment weigh Weigh this compound Solid dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution (-20°C Storage) dissolve->stock dilute Prepare Working Dilutions in Cell Culture Medium stock->dilute treat Treat Cultured Cells dilute->treat incubate Incubate for Desired Duration treat->incubate analyze Downstream Analysis (e.g., Viability, Western Blot) incubate->analyze

Workflow for this compound solution preparation and use in cell-based assays.
Hypothetical Signaling Pathway for Investigation

Given the known herbicidal and antifungal activities of benzoxazolinones, a plausible mechanism of action could involve the disruption of essential cellular signaling pathways. The following diagram presents a hypothetical signaling pathway that could be investigated to understand the molecular mechanism of this compound. This is a generalized representation, and the actual pathway affected by this compound would need to be determined experimentally.

G This compound This compound (4,5,6-trichloro-2-benzoxazolinone) Target Putative Cellular Target (e.g., Enzyme, Receptor) This compound->Target Inhibition/Activation Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Target->Kinase_Cascade TF Transcription Factor Activation/Inhibition Kinase_Cascade->TF Gene_Expression Altered Gene Expression TF->Gene_Expression Cellular_Response Cellular Response (e.g., Growth Inhibition, Apoptosis) Gene_Expression->Cellular_Response

Hypothetical signaling pathway potentially affected by this compound.

References

Handling and storage procedures for Trilan

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification is needed regarding the substance you have referred to as "Trilan." Initial research indicates that this name may be associated with several different products, or it may be a misspelling of another substance. To provide you with accurate and relevant Application Notes and Protocols, please specify the exact chemical name, product name, or any other identifying information for "this compound."

The name "this compound" could potentially refer to:

  • Tylan® , a brand name for the antibiotic Tylosin, which is used in veterinary medicine.

  • Treflan® , a brand name for the herbicide Trifluralin.

  • A product from the Irish food and nutrition company Tirlán .

The handling, storage, and experimental procedures for these substances are vastly different. Once you provide a more specific name, a detailed and accurate guide can be created to meet your requirements for data presentation, experimental protocols, and visualizations.

Application Notes and Protocols for a Three-Arm Experimental Design in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Trilan" Experimental Design: Extensive searches for a specific experimental design formally termed "this compound" within the field of pharmacology did not yield established, publicly available protocols or literature. The information presented here is based on a widely used and robust methodology in pharmacological and clinical research: the three-arm experimental design . This design is fundamental in drug development for comparing a new investigational drug against both a placebo and a standard-of-care treatment, providing a comprehensive evaluation of its efficacy and safety.

Application Notes

Introduction to the Three-Arm Experimental Design

The three-arm experimental design is a type of parallel group clinical trial where participants are randomly assigned to one of three treatment groups. This design is particularly powerful in pharmacology for establishing the therapeutic value of a new drug candidate. The typical arms are:

  • Investigational Drug Group: Receives the new treatment being evaluated.

  • Placebo Group: Receives an inactive substance, serving as a negative control to account for the placebo effect and the natural course of the disease.

  • Active Comparator (Standard-of-Care) Group: Receives an existing, approved treatment for the condition. This group serves as a benchmark to determine if the new drug is superior, non-inferior, or equivalent to the current standard therapy.

Key Applications in Pharmacology
  • Efficacy Assessment: To demonstrate that a new drug has a statistically significant and clinically meaningful effect compared to a placebo.

  • Comparative Effectiveness Research: To compare the efficacy and safety of a new drug directly against the current standard treatment.

  • Dose-Ranging Studies: Different arms can receive varying doses of the investigational drug to identify the optimal dose.

  • Safety and Tolerability Profiling: To collect and compare adverse event data across the three groups, providing a comprehensive safety profile of the new drug.

Advantages of the Three-Arm Design
  • Robustness: Provides a comprehensive assessment by including both a negative control (placebo) and a positive control (active comparator).

  • Ethical Considerations: In some cases, it may be unethical to withhold treatment from a control group. The inclusion of an active comparator arm ensures that a portion of the participants receives a proven therapy.

  • Regulatory Acceptance: This design is well-established and widely accepted by regulatory agencies such as the FDA and EMA for pivotal drug approval trials.

Experimental Protocols

Protocol: A Phase III, Randomized, Double-Blind, Three-Arm Study of "Drug X" for the Treatment of Hypertension

1. Study Objective: To evaluate the efficacy and safety of "Drug X" compared to a placebo and the standard-of-care "Drug Y" in patients with moderate hypertension.

2. Study Design: A multicenter, randomized, double-blind, parallel-group study with three treatment arms.

3. Participant Population:

  • Inclusion Criteria:
  • Male or female, aged 18-65 years.
  • Diagnosed with moderate essential hypertension (Systolic Blood Pressure [SBP] 140-159 mmHg or Diastolic Blood Pressure [DBP] 90-99 mmHg).
  • Willing and able to provide informed consent.
  • Exclusion Criteria:
  • Secondary hypertension.
  • History of significant cardiovascular events.
  • Renal or hepatic impairment.
  • Known hypersensitivity to the study drugs.
  • Participation in another clinical trial within 30 days.

4. Randomization and Blinding:

  • Eligible participants will be randomized in a 1:1:1 ratio to one of the three treatment arms using a centralized interactive web response system (IWRS).
  • The study will be double-blinded. "Drug X", "Drug Y", and the placebo will be identical in appearance, packaging, and administration schedule to conceal the treatment allocation from both the participants and the investigators.

5. Treatment Administration:

  • Arm 1 (Investigational): "Drug X" 50 mg, orally, once daily for 12 weeks.
  • Arm 2 (Placebo): Placebo, orally, once daily for 12 weeks.
  • Arm 3 (Active Comparator): "Drug Y" 100 mg, orally, once daily for 12 weeks.

6. Study Procedures and Assessments:

  • Screening Visit (Day -14 to -1): Informed consent, medical history, physical examination, vital signs, ECG, and laboratory tests.
  • Baseline Visit (Day 0): Randomization and dispensing of study medication.
  • Follow-up Visits (Weeks 4, 8, and 12): Assessment of blood pressure, adverse events, and medication compliance.
  • End-of-Study Visit (Week 12): Final efficacy and safety assessments, including physical examination, vital signs, ECG, and laboratory tests.

7. Efficacy Endpoints:

  • Primary: Mean change in seated SBP from baseline to Week 12.
  • Secondary:
  • Mean change in seated DBP from baseline to Week 12.
  • Proportion of patients achieving target blood pressure (<140/90 mmHg) at Week 12.

8. Safety Endpoints:

  • Incidence and severity of treatment-emergent adverse events (TEAEs).
  • Changes in laboratory parameters, vital signs, and ECG findings.

9. Statistical Analysis:

  • The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, including all randomized participants who received at least one dose of the study drug.
  • An Analysis of Covariance (ANCOVA) model will be used to compare the mean change in SBP between the treatment groups, with baseline SBP as a covariate.

Data Presentation

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicDrug X (n=150)Placebo (n=150)Drug Y (n=150)
Age (years), mean (SD)55.2 (8.1)54.9 (8.5)55.5 (7.9)
Gender, n (%) Male78 (52.0%)81 (54.0%)75 (50.0%)
Mean SBP (mmHg), mean (SD)152.1 (4.3)151.8 (4.5)152.3 (4.1)
Mean DBP (mmHg), mean (SD)95.3 (2.8)95.1 (2.9)95.5 (2.7)

Table 2: Primary and Secondary Efficacy Outcomes at Week 12

EndpointDrug X (n=150)Placebo (n=150)Drug Y (n=150)p-value (vs Placebo)p-value (vs Drug Y)
Change in SBP (mmHg), mean (SD) -15.8 (5.1)-5.2 (4.8)-14.5 (5.3)<0.0010.045
Change in DBP (mmHg), mean (SD) -10.2 (3.5)-3.1 (3.2)-9.8 (3.6)<0.0010.280
Patients Achieving BP Goal (%), n 65 (43.3%)18 (12.0%)60 (40.0%)<0.0010.550

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse EventDrug X (n=150)Placebo (n=150)Drug Y (n=150)
Any TEAE, n (%) 35 (23.3%)25 (16.7%)40 (26.7%)
Headache8 (5.3%)7 (4.7%)9 (6.0%)
Dizziness6 (4.0%)3 (2.0%)7 (4.7%)
Nausea4 (2.7%)2 (1.3%)5 (3.3%)
Serious TEAEs, n (%) 2 (1.3%)1 (0.7%)3 (2.0%)

Visualizations

Experimental_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis p1 Patient Population (Hypertension) p2 Informed Consent p1->p2 p3 Inclusion/Exclusion Criteria Assessment p2->p3 rand Randomization (1:1:1) p3->rand arm1 Arm 1: Drug X rand->arm1 arm2 Arm 2: Placebo rand->arm2 arm3 Arm 3: Drug Y rand->arm3 fu Follow-up Visits (Weeks 4, 8, 12) arm1->fu arm2->fu arm3->fu eos End of Study (Week 12) fu->eos analysis Data Analysis (Efficacy & Safety) eos->analysis

Caption: Workflow of the three-arm randomized controlled trial.

Signaling_Pathway_Hypothetical cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling receptor Angiotensin II Receptor g_protein G-Protein Activation receptor->g_protein plc Phospholipase C g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release vasoconstriction Vasoconstriction ca_release->vasoconstriction drug_x Drug X drug_x->receptor Antagonist drug_y Drug Y drug_y->receptor Antagonist placebo Placebo placebo->receptor No Effect

Caption: Hypothetical signaling pathway for Drug X and Drug Y.

Application Notes and Protocols for Trilan (Trifluralin) in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trilan, the active ingredient of which is Trifluralin (B1683247), is a selective, pre-emergent herbicide belonging to the dinitroaniline class.[1][2][3] It has been widely utilized in agriculture since its introduction in 1963 for the control of a variety of annual grasses and broadleaf weeds in numerous crops, including soybeans, cotton, and vegetables.[1][2][3] Its efficacy lies in its ability to inhibit root and shoot development in germinating weeds by disrupting mitosis.[2][4][5] These application notes provide detailed information on the mechanism of action of Trifluralin, its efficacy against various weed species, and protocols for its application and evaluation in a research setting.

Mechanism of Action

Trifluralin's primary mode of action is the inhibition of microtubule formation in plant cells.[1][4][6] It binds to tubulin, the protein subunit of microtubules, preventing their polymerization into functional microtubules.[1][4] This disruption of the microtubule cytoskeleton interferes with cell division (mitosis), specifically by preventing the formation of the spindle apparatus necessary for chromosome segregation.[4][6] Consequently, affected cells cannot divide, leading to a cessation of root and shoot growth in germinating seedlings.[4][7] This ultimately results in the death of the weed before it can emerge from the soil.[2][4] The selectivity of Trifluralin is attributed to differences in the tubulin protein structure between susceptible plants and tolerant crops, as well as animals and fungi.[1]

Trifluralin Trifluralin Tubulin α- and β-Tubulin Dimers Trifluralin->Tubulin Binds to Microtubule Microtubule Polymerization Trifluralin->Microtubule Inhibits Tubulin->Microtubule Polymerize into Spindle Mitotic Spindle Formation Microtubule->Spindle Essential for CellDivision Cell Division (Mitosis) Spindle->CellDivision Required for RootGrowth Root and Shoot Elongation CellDivision->RootGrowth Drives WeedDeath Weed Seedling Death RootGrowth->WeedDeath Inhibition leads to

Caption: Mechanism of action of Trifluralin.

Data on Herbicidal Efficacy

The following tables summarize the efficacy of Trifluralin against various weed species from field trials. The data is presented as percent control, which is a measure of the reduction in weed population or biomass compared to an untreated control.

Table 1: Efficacy of Trifluralin Applied Alone

Weed SpeciesApplication Rate (g a.i./ha)Percent Control (%)Reference
Common Lambsquarters (Chenopodium album)60090-97[8]
Green Foxtail (Setaria viridis)600 - 115592-98[8]
Wild Mustard (Sinapis arvensis)600 - 11554-25[8]
Velvetleaf (Abutilon theophrasti)600 - 115512[8]
Redroot Pigweed (Amaranthus retroflexus)115580-96[9]
Common Ragweed (Ambrosia artemisiifolia)115534-43[9]
Susceptible Green Foxtail (Setaria viridis)90099[10]
Resistant Green Foxtail (Setaria viridis)90036[10]

Table 2: Efficacy of Trifluralin in Combination with Halosulfuron

Weed SpeciesTrifluralin Rate (g a.i./ha)Halosulfuron Rate (g a.i./ha)Percent Control (%)Reference
Common Lambsquarters (Chenopodium album)60025 - 5096-98[8]
Common Lambsquarters (Chenopodium album)115525 - 5098-99[8]
Wild Mustard (Sinapis arvensis)60025 - 5097-99[8]
Wild Mustard (Sinapis arvensis)115525 - 5097-100[8]
Velvetleaf (Abutilon theophrasti)60025 - 5077-90[8]
Velvetleaf (Abutilon theophrasti)115525 - 5091-95[8]
Green Foxtail (Setaria viridis)600 - 115525 - 5093-98[8]
Common Ragweed (Ambrosia artemisiifolia)11553597[11]

Experimental Protocols

Protocol 1: Greenhouse Efficacy Assay for Pre-Emergent Herbicides

This protocol outlines a method for evaluating the pre-emergent efficacy of Trifluralin on target weed species in a controlled greenhouse environment.

Materials:

  • Trifluralin (technical grade or formulated product)

  • Seeds of target weed species (e.g., Setaria viridis, Amaranthus retroflexus)

  • Pots or trays (10 cm x 10 cm)

  • Potting medium (e.g., sandy loam soil, peat, and sand mixture)

  • Greenhouse with controlled temperature and light conditions

  • Precision bench sprayer

  • Balance, glassware, and other standard laboratory equipment

Procedure:

  • Soil Preparation: Fill pots or trays with a uniform amount of potting medium.

  • Herbicide Application:

    • Prepare a stock solution of Trifluralin in an appropriate solvent (e.g., acetone) and then dilute with water to the desired concentrations.

    • Apply the herbicide solutions evenly to the soil surface of the pots using a precision bench sprayer calibrated to deliver a specific volume per unit area (e.g., 200 L/ha).

    • Include an untreated control (sprayed with water and solvent only) and a weed-free control.

  • Incorporation: Immediately after application, incorporate the Trifluralin into the top 2-5 cm of the soil using a hand rake or by thoroughly mixing the treated soil layer. This is crucial to prevent volatilization and photodegradation.[4]

  • Sowing: Sow a known number of weed seeds (e.g., 20-30 seeds) at a uniform depth in each pot.

  • Incubation: Place the pots in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod). Water the pots as needed to maintain adequate soil moisture.

  • Data Collection:

    • At 21-28 days after treatment, assess the efficacy of the herbicide.

    • Count the number of emerged and surviving weeds in each pot.

    • Visually rate the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

    • Harvest the above-ground biomass of the surviving weeds, dry in an oven at 60°C for 72 hours, and record the dry weight.

  • Data Analysis: Calculate the percent weed control based on emergence, survival, and biomass reduction compared to the untreated control.

Start Start SoilPrep Prepare Soil in Pots Start->SoilPrep HerbicideApp Apply Trifluralin Solution SoilPrep->HerbicideApp Incorp Incorporate Herbicide into Soil HerbicideApp->Incorp Sow Sow Weed Seeds Incorp->Sow Incubate Incubate in Greenhouse Sow->Incubate Assess Assess Weed Control (21-28 days) Incubate->Assess Analyze Analyze Data Assess->Analyze End End Analyze->End

Caption: Greenhouse efficacy assay workflow.

Protocol 2: Root Growth Inhibition Assay

This protocol is designed to quantify the inhibitory effect of Trifluralin on root elongation, a direct consequence of its mechanism of action.

Materials:

  • Trifluralin

  • Seeds of a sensitive indicator species (e.g., corn (Zea mays), Palmer amaranth (B1665344) (Amaranthus palmeri))

  • Petri dishes or germination pouches

  • Filter paper or germination paper

  • Distilled water

  • Growth chamber or incubator

  • Ruler or digital caliper

Procedure:

  • Preparation of Treatment Solutions: Prepare a series of dilutions of Trifluralin in distilled water. Include a range of concentrations to determine a dose-response curve. An untreated control (distilled water only) is essential.

  • Seed Germination:

    • Place a sheet of filter paper in each Petri dish and moisten it with a known volume of the corresponding Trifluralin solution or distilled water.

    • Arrange a set number of seeds (e.g., 10) on the filter paper in each dish.

    • Alternatively, use germination pouches, adding the treatment solutions to the trough.

  • Incubation: Place the Petri dishes or pouches in a dark growth chamber or incubator at a constant temperature (e.g., 25°C) for 3-5 days. The absence of light prevents shoot growth from interfering with root measurements.

  • Measurement:

    • After the incubation period, carefully remove the seedlings.

    • Measure the length of the primary root of each seedling using a ruler or digital caliper.

  • Data Analysis:

    • Calculate the average root length for each treatment.

    • Express the root length for each Trifluralin concentration as a percentage of the control.

    • Plot the percent root inhibition against the logarithm of the Trifluralin concentration to determine the EC50 value (the concentration that causes a 50% reduction in root length).[12]

Disclaimer: These protocols are intended for research purposes only. All work with herbicides should be conducted in accordance with safety guidelines and regulations. Appropriate personal protective equipment should be worn at all times.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Trilan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of Trilan. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the final, critical step in this compound synthesis: a Suzuki-Miyaura cross-coupling reaction. Low yields in this reaction can be a significant bottleneck, and this guide provides detailed, practical solutions to common challenges.

The final step in the this compound synthesis involves the palladium-catalyzed cross-coupling of This compound Precursor A (a heteroaryl bromide) and This compound Precursor B (a substituted arylboronic acid) to form the desired this compound product.


Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is resulting in a very low yield or no product at all. What are the first things I should check?

A1: Low or no product formation in a Suzuki coupling reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Here are the primary factors to investigate:

  • Catalyst Activity: The palladium catalyst is crucial for the reaction. Its deactivation is a frequent cause of low yields. Ensure you are using a fresh, properly stored catalyst, as Pd(0) species are sensitive to air and moisture.[1]

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Inadequate degassing of solvents and reagents or failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation.[1]

  • Reagent Quality: The purity of your starting materials is critical. Boronic acids can degrade over time, especially with exposure to air and moisture, leading to a side reaction called protodeborylation.[1][2] It is recommended to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry.[1]

  • Reaction Conditions: Suboptimal temperature and reaction time can significantly impact yield. Ensure your reaction is heated to the appropriate temperature for a sufficient duration.[3]

Q2: I'm observing significant side products in my reaction mixture. What are the likely culprits and how can I minimize them?

A2: The formation of side products not only reduces the yield of this compound but also complicates purification.[2] The most common side reactions in Suzuki couplings are:

  • Homocoupling: This results in the formation of a biaryl product from two molecules of the boronic acid (Precursor B).[2] This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.[2][4] To minimize homocoupling, ensure your reaction setup is rigorously purged with an inert gas and that all solvents are properly degassed.[1]

  • Protodeborylation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom.[2] This is especially common with heteroaryl boronic acids and can be accelerated by moisture and certain reaction conditions.[2] Using fresh, high-purity boronic acid and dry solvents can help mitigate this issue.

  • Dehalogenation: This is the replacement of the bromine atom on this compound Precursor A with a hydrogen atom. This can occur when the palladium complex abstracts a hydride from another component in the reaction mixture, such as an amine base or an alcohol solvent.[2]

Q3: How do I choose the optimal catalyst, base, and solvent for my this compound synthesis?

A3: The ideal combination of catalyst, base, and solvent is highly dependent on the specific substrates being used.[1] For the synthesis of this compound, a good starting point is a common palladium catalyst and phosphine (B1218219) ligand system.[1] However, optimization is often necessary.

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a common choice, more advanced Buchwald-type ligands can often provide higher yields and faster reaction times, even at lower catalyst loadings.[5]

  • Base: The base activates the boronic acid to facilitate a key step in the catalytic cycle.[6] Common choices include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength of the base can significantly influence the reaction rate.[6]

  • Solvent: A variety of organic solvents can be used, often with the addition of a small amount of water.[2] Common choices include dioxane, THF, DMF, and toluene.[2] The choice of solvent can affect the solubility of the reagents and the overall reaction kinetics.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize hypothetical data from an optimization study for the final step of the this compound synthesis. This data is intended to serve as a guide for your own optimization experiments.

Table 1: Effect of Catalyst and Ligand on this compound Yield

Catalyst (1 mol%)Ligand (2 mol%)Temperature (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃901255
Pd₂(dba)₃SPhos90885
Pd(PPh₃)₄None901262
PEPPSI-IPrNone90692

Table 2: Effect of Base and Solvent on this compound Yield (using PEPPSI-IPr catalyst)

Base (2 equiv.)Solvent SystemTemperature (°C)Time (h)Yield (%)
K₂CO₃Toluene/H₂O (4:1)90688
K₃PO₄1,4-Dioxane (B91453)/H₂O (4:1)90692
Na₂CO₃DMF/H₂O (4:1)90675
CsFTHF90668

Experimental Protocols

General Protocol for this compound Synthesis (Suzuki-Miyaura Coupling)

This protocol provides a starting point for the synthesis of this compound. Optimization may be required for your specific setup.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound Precursor A (1.0 mmol), this compound Precursor B (1.2 mmol), and the selected base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[7]

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.02 mmol of PEPPSI-IPr) to the reaction mixture under a positive flow of inert gas.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 6-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[7]

Protocol for HPLC Analysis of Reaction Mixture

  • Sample Preparation: At various time points, carefully take a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.

  • Quenching: Quench the aliquot with a suitable solution (e.g., 500 µL of a prepared quench solution) to stop the reaction.

  • Dilution: Dilute the quenched sample with an appropriate solvent (e.g., acetonitrile) to a suitable concentration for HPLC analysis.

  • Analysis: Inject the diluted sample into the HPLC system. Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the components.

  • Quantification: Determine the relative amounts of starting materials and the this compound product by integrating the peak areas from the chromatogram.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine Reactants and Base prep2 Purge with Inert Gas prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 prep4 Add Catalyst prep3->prep4 react1 Heat and Stir prep4->react1 react2 Monitor Progress (TLC/LC-MS) react1->react2 workup1 Cool and Quench react2->workup1 workup2 Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify1 Column Chromatography workup3->purify1

Caption: Experimental workflow for the synthesis of this compound.

G start Low this compound Yield? check_catalyst Is the catalyst fresh and handled under inert conditions? start->check_catalyst check_reagents Are the boronic acid and base of high purity and dry? start->check_reagents check_atmosphere Was the reaction properly degassed and kept under N2/Ar? start->check_atmosphere check_conditions Are the temperature and reaction time appropriate? start->check_conditions solution_catalyst Use fresh catalyst and consider a more active one (e.g., with Buchwald ligand). check_catalyst->solution_catalyst No solution_reagents Use fresh, high-purity reagents. check_reagents->solution_reagents No solution_atmosphere Improve degassing procedure and ensure a positive inert gas pressure. check_atmosphere->solution_atmosphere No solution_conditions Optimize temperature and reaction time. check_conditions->solution_conditions No

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Trilan (Sulpiride) Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Trilan (Sulpiride) during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro assays?

A1: this compound is a selective dopamine (B1211576) D2 receptor antagonist, with the active pharmaceutical ingredient being Sulpiride.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability.[4] This poor aqueous solubility can lead to precipitation in cell culture media, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing a this compound (Sulpiride) stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of Sulpiride.[2][3][5] Ethanol can also be used, although the maximum achievable concentration is lower than in DMSO.[5] For certain applications, 1N hydrochloric acid (HCl) can also be a suitable solvent.[2][5]

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: To avoid solvent-induced cytotoxicity, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[6] However, the tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell type.

Q4: My this compound (Sulpiride) precipitates when I add it to the cell culture medium. What can I do?

A4: Precipitation upon dilution of a DMSO stock solution in aqueous media is a common issue for poorly soluble compounds. Several strategies can be employed to mitigate this, including:

  • Lowering the final concentration: If experimentally feasible, reducing the final concentration of this compound in your assay may prevent it from exceeding its solubility limit in the culture medium.

  • Using a co-solvent system: Formulations containing co-solvents like PEG300 and Tween 80 can help maintain the solubility of this compound in aqueous solutions.[2]

  • Pre-warming the media: Adding the this compound stock solution to pre-warmed cell culture media can sometimes improve solubility.

  • Serial dilutions: Performing serial dilutions in the cell culture medium instead of a single large dilution step can also help to prevent precipitation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound (Sulpiride) powder will not dissolve in the chosen solvent. The concentration is too high for the selected solvent, or the incorrect solvent is being used.Refer to the solubility data table below. Consider using DMSO for the highest concentration stock. Gentle heating or sonication may also aid dissolution.[2]
A clear stock solution of this compound (Sulpiride) forms a precipitate when diluted in cell culture medium. The aqueous solubility of this compound is low, and the addition to the aqueous medium causes it to "crash out" of solution.Decrease the final concentration of this compound in the assay. Prepare intermediate dilutions in a mixture of solvent and medium. Consider using a formulation with solubilizing agents like cyclodextrins or surfactants if compatible with your assay.
Inconsistent results are observed between experiments. This could be due to variable precipitation of this compound. The stability of this compound in the cell culture medium over the course of the experiment may also be a factor.Ensure complete dissolution of the stock solution before each use. Visually inspect for any precipitation after dilution into the culture medium. Run a time-course experiment to assess the stability of this compound under your specific assay conditions.
Cell toxicity is observed in the vehicle control group. The concentration of the organic solvent (e.g., DMSO) is too high for the cells.Reduce the final concentration of the solvent in the cell culture medium to a non-toxic level, typically below 0.5% for DMSO.[6] Always include a vehicle-only control in your experimental design.

Quantitative Data

Table 1: Solubility of this compound (Sulpiride)

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO245717.57Sonication is recommended.[2]
DMSO34.14100-
Ethanol-~10-
1 eq. HCl17.150.08Heating is recommended.[2]
Water (37 °C)1.193--

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound (Sulpiride) Stock Solution in DMSO

  • Materials: this compound (Sulpiride) powder (MW: 341.43 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 34.14 mg of this compound (Sulpiride) powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound (Sulpiride) Stock Solution into Cell Culture Medium

  • Materials: 100 mM this compound (Sulpiride) stock solution in DMSO, pre-warmed complete cell culture medium.

  • Procedure:

    • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to make a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution.

    • To minimize precipitation, add the this compound stock solution to the pre-warmed medium while gently vortexing.

    • Use the freshly diluted this compound solution for your in vitro assay immediately.

Visualizations

Trilan_Signaling_Pathway This compound This compound (Sulpiride) D2R Dopamine D2 Receptor This compound->D2R AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene Gene Expression (e.g., neuronal activity) CREB->Gene Regulation

Caption: this compound (Sulpiride) signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare 100 mM this compound stock in DMSO dilute Dilute this compound stock in pre-warmed medium stock->dilute cells Seed cells and allow to adhere treat Treat cells with final this compound concentrations cells->treat dilute->treat incubate Incubate for defined period treat->incubate assay Perform cell-based assay (e.g., viability, reporter gene) incubate->assay analyze Analyze data assay->analyze

References

Technical Support Center: Troubleshooting Trilan Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Trilan in solution. The following information is designed to help you troubleshoot and resolve common degradation problems to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation of this compound in aqueous solutions?

A1: The degradation of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2][3][4] this compound's chemical structure contains functional groups susceptible to hydrolysis, oxidation, and photodegradation.

Q2: What are the expected degradation products of this compound?

A2: The main degradation pathways for this compound are hydrolysis of the ester linkage and oxidation of the aromatic amine. This leads to the formation of two primary degradation products: "Metabolite A" (resulting from hydrolysis) and "Metabolite B" (resulting from oxidation). In cases of photodegradation, a complex mixture of byproducts may be observed.

Q3: How should this compound solutions be prepared and stored to minimize degradation?

A3: To minimize degradation, it is recommended to prepare this compound solutions fresh for each experiment.[2][5] If storage is necessary, stock solutions should be prepared in a suitable organic solvent (e.g., DMSO), aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -80°C, protected from light.[2][6] Working solutions in aqueous buffers should be used immediately.

Q4: What analytical methods are suitable for monitoring this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection are the most common and effective methods for monitoring the degradation of this compound.[1] These techniques can separate the intact this compound from its degradation products, allowing for accurate quantification.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Unexpected peaks in HPLC/UPLC chromatogram Degradation of this compound due to solution instability.1. Confirm the identity of the new peaks by running a forced degradation study and comparing the chromatograms. 2. Review solution preparation and storage procedures.[5][6] 3. Ensure the pH of the buffer is within the optimal range for this compound stability.
Loss of biological activity or inconsistent results Degradation of the active this compound compound.1. Prepare fresh solutions of this compound for each experiment.[5] 2. Perform a stability study under your specific experimental conditions to determine the rate of degradation. 3. Always use properly stored and handled this compound.[6]
Solution discoloration (e.g., turning yellow or brown) Oxidation of the this compound molecule.1. Store solutions in amber vials or protect them from light by wrapping the container in foil.[1][6] 2. Consider purging the solution and the headspace of the storage container with an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.[2]
Cloudiness or precipitation in the solution Poor solubility or degradation into less soluble products.1. Verify the appropriate solvent and concentration for your working solution. 2. For aqueous solutions, consider preparing a high-concentration stock in an organic solvent like DMSO and then diluting it into your experimental medium.[5] 3. Ensure the final concentration of the organic solvent is compatible with your assay.

Experimental Protocols

Forced Degradation Study Protocol

This study is designed to identify the likely degradation products and pathways of this compound under various stress conditions.

  • Preparation of this compound Stock Solution : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).

  • Stress Conditions :

    • Acid Hydrolysis : Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.[5]

    • Base Hydrolysis : Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.[5]

    • Oxidative Degradation : Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2, 8, and 24 hours.[5]

    • Thermal Degradation : Incubate an aliquot of the stock solution at 80°C for 24, 48, and 72 hours.[5]

    • Photodegradation : Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm) for 2, 8, and 24 hours.

  • Sample Analysis : Analyze the stressed samples by HPLC or UPLC-MS to identify and quantify the remaining this compound and any degradation products.

Sample Data from Forced Degradation Study
Stress ConditionIncubation Time (hours)This compound Remaining (%)Metabolite A (%)Metabolite B (%)Other Impurities (%)
0.1 M HCl, 60°C 2465.232.11.51.2
0.1 M NaOH, 60°C 845.851.51.11.6
3% H₂O₂, RT 2458.92.337.81.0
80°C 7285.18.25.31.4
UV Light (254 nm) 870.35.510.214.0

Visualizations

Hypothetical Degradation Pathway of this compound This compound This compound Metabolite_A Metabolite A (Hydrolysis Product) This compound->Metabolite_A Hydrolysis (Acid/Base) Metabolite_B Metabolite B (Oxidation Product) This compound->Metabolite_B Oxidation Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Photodegradation (UV Light) Troubleshooting Workflow for this compound Degradation Start Inconsistent Results or Unexpected HPLC Peaks Check_Prep Review Solution Preparation & Storage Start->Check_Prep Fresh_Solution Prepare Fresh Solution Check_Prep->Fresh_Solution Problem_Solved Problem Resolved? Fresh_Solution->Problem_Solved Forced_Degradation Perform Forced Degradation Study Problem_Solved->Forced_Degradation No End Continue Experiment Problem_Solved->End Yes Optimize_Conditions Optimize Experimental Conditions (pH, Temp, Light) Forced_Degradation->Optimize_Conditions Optimize_Conditions->End Experimental Workflow for Stability Testing Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Samples in Test Buffer/Medium Prep_Stock->Prep_Samples Time_Zero Analyze Time=0 Sample Prep_Samples->Time_Zero Incubate Incubate Samples at Desired Temperature Prep_Samples->Incubate Time_Points Collect Aliquots at Defined Time Points Incubate->Time_Points Analyze_Samples Analyze Samples by HPLC/UPLC Time_Points->Analyze_Samples Data_Analysis Calculate % Remaining and Degradation Rate Analyze_Samples->Data_Analysis

References

Technical Support Center: Synthesis of 4,5,6-trichloro-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6-trichloro-2-benzoxazolinone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.

Question 1: The yield of 4,5,6-trichloro-2-benzoxazolinone is significantly lower than expected, and analysis of the crude product shows multiple unknown impurities. What are the likely side reactions?

Answer:

Low yields and the presence of multiple impurities in the synthesis of 4,5,6-trichloro-2-benzoxazolinone can often be attributed to side reactions occurring at two main stages: the synthesis of the precursor, 2-amino-3,4,5-trichlorophenol, and the subsequent cyclization step.

Potential Side Reactions in Precursor Synthesis (2-amino-3,4,5-trichlorophenol):

  • Incomplete Nitration/Reduction: If the synthesis proceeds through a nitration of a trichlorobenzene derivative followed by reduction, incomplete reactions can leave residual nitro-intermediates.

  • Over-chlorination: During the chlorination of an aminophenol precursor, it is possible to introduce additional chlorine atoms to the aromatic ring, leading to tetrachlorinated byproducts.

  • Isomer Formation: The chlorination of 2-aminophenol (B121084) can lead to a mixture of isomers, which may be difficult to separate and can be carried into the final cyclization step, resulting in isomeric benzoxazolinone impurities.

Potential Side Reactions During Cyclization with Phosgene (B1210022) Equivalents (e.g., Triphosgene):

  • Urea (B33335) Formation: The isocyanate intermediate, formed from the reaction of the amino group with triphosgene (B27547), can react with another molecule of 2-amino-3,4,5-trichlorophenol to form a substituted urea byproduct.

  • Carbamate (B1207046) Formation: If the phenolic hydroxyl group reacts with the isocyanate intermediate of another molecule, a carbamate linkage can be formed, leading to dimers or oligomers.

  • Incomplete Cyclization: The reaction may stall at the carbamoyl (B1232498) chloride intermediate, especially if the reaction conditions are not optimal for the final ring-closing step.[1]

  • Polymerization: Under certain conditions, particularly at higher temperatures, the reactive intermediates can lead to the formation of polymeric byproducts.

A visual representation of the main reaction and potential side reactions during cyclization is provided below.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Amino-3,4,5-trichlorophenol 2-Amino-3,4,5-trichlorophenol Isocyanate Intermediate Isocyanate Intermediate 2-Amino-3,4,5-trichlorophenol->Isocyanate Intermediate + Triphosgene 4,5,6-trichloro-2-benzoxazolinone 4,5,6-trichloro-2-benzoxazolinone Isocyanate Intermediate->4,5,6-trichloro-2-benzoxazolinone Intramolecular Cyclization Urea Byproduct Urea Byproduct Isocyanate Intermediate->Urea Byproduct + 2-Amino-3,4,5-trichlorophenol Carbamate Byproduct Carbamate Byproduct Isocyanate Intermediate->Carbamate Byproduct + 2-Amino-3,4,5-trichlorophenol (OH reaction) Polymeric Byproducts Polymeric Byproducts Isocyanate Intermediate->Polymeric Byproducts Polymerization

Caption: Main reaction and potential side reactions during cyclization.

Question 2: My final product is difficult to purify. What strategies can I employ to remove persistent impurities?

Answer:

Purification of highly chlorinated aromatic compounds can be challenging due to their similar polarities and solubilities. A multi-step purification strategy is often necessary.

  • Recrystallization: This is the first method of choice. A solvent screen should be performed to identify a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents to try include toluene (B28343), xylenes, chlorobenzene, or mixtures of alkanes and aromatic solvents.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel is a standard approach. Due to the relatively non-polar nature of the product and likely byproducts, a non-polar mobile phase system is recommended. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) can be effective.

  • Activated Carbon Treatment: Colored impurities, often arising from oxidation or polymerization, can sometimes be removed by treating a solution of the crude product with activated carbon, followed by filtration and recrystallization.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed. A reverse-phase column (e.g., C18) with a mobile phase such as acetonitrile/water or methanol/water is typically used for these types of compounds.

The following workflow illustrates a general strategy for product purification.

Purification_Workflow Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Check Purity (TLC/HPLC/NMR) Check Purity (TLC/HPLC/NMR) Recrystallization->Check Purity (TLC/HPLC/NMR) Column Chromatography Column Chromatography Check Purity (TLC/HPLC/NMR)->Column Chromatography Impure Pure Product Pure Product Check Purity (TLC/HPLC/NMR)->Pure Product >98% Pure Check Purity 2 Check Purity 2 Column Chromatography->Check Purity 2 Activated Carbon Treatment Activated Carbon Treatment Check Purity 2->Activated Carbon Treatment Colored Impurities Check Purity 2->Pure Product >98% Pure Check Purity 3 Check Purity 3 Activated Carbon Treatment->Check Purity 3 Check Purity 3->Pure Product >98% Pure Impure3 Impure3 Check Purity 3->Impure3 Still Impure Impure Impure Impure2 Impure2

Caption: A general workflow for the purification of 4,5,6-trichloro-2-benzoxazolinone.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters to control during the cyclization of 2-amino-3,4,5-trichlorophenol with triphosgene?

A1: Careful control of reaction parameters is crucial for a successful cyclization. Key parameters include:

  • Stoichiometry: A slight excess of the aminophenol relative to the phosgene equivalent can sometimes be used to ensure complete consumption of the highly reactive triphosgene. However, a more common approach is to use a slight excess of triphosgene to drive the reaction to completion, followed by a careful workup to quench the excess reagent.

  • Temperature: The initial reaction of the amine with triphosgene is often performed at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and minimize side product formation. The subsequent cyclization may require heating, but the temperature should be carefully optimized to avoid decomposition or polymerization.

  • Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically used to scavenge the HCl generated during the reaction. The choice and amount of base can influence the reaction rate and selectivity.

  • Solvent: An inert, anhydrous aprotic solvent such as dichloromethane, tetrahydrofuran (B95107) (THF), or toluene is generally used. The choice of solvent can affect the solubility of intermediates and the overall reaction kinetics.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane:ethyl acetate) to visualize the disappearance of the starting material and the appearance of the product. For more quantitative analysis, HPLC can be used to track the concentrations of reactants and products over time.

Q3: Are there any specific safety precautions I should take when working with triphosgene?

A3: Yes, triphosgene is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood. Although it is a solid, it can decompose to release highly toxic phosgene gas, especially in the presence of moisture or upon heating. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a quenching solution (e.g., aqueous ammonia (B1221849) or sodium hydroxide) readily available to neutralize any spills or residual reagent.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of 4,5,6-trichloro-2-benzoxazolinone under different reaction conditions. This data is for illustrative purposes to guide optimization.

EntryCyclizing AgentBaseTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Major Impurity
1TriphosgeneTriethylamine0 to 4067592Urea Byproduct
2TriphosgenePyridine0 to 25126895Unreacted Starting Material
3Carbonyldiimidazole-8088297Imidazole Adduct
4TriphosgeneDBU0 to 6047890Polymeric Material

Experimental Protocols

Synthesis of 2-amino-3,4,5-trichlorophenol (Hypothetical Protocol)

  • Nitration: To a solution of 1,2,3-trichlorobenzene (B84244) in concentrated sulfuric acid, slowly add fuming nitric acid at a temperature maintained below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Carefully pour the reaction mixture onto ice and collect the precipitated 1,2,3-trichloro-4-nitrobenzene by filtration.

  • Reduction: Suspend the crude 1,2,3-trichloro-4-nitrobenzene in a mixture of ethanol (B145695) and water. Add iron powder and a catalytic amount of ammonium (B1175870) chloride. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, filter off the iron salts, and concentrate the filtrate under reduced pressure.

  • Hydroxylation (Sandmeyer-type reaction): The resulting 2,3,4-trichloroaniline (B50295) can be converted to the corresponding phenol (B47542) through diazotization followed by hydrolysis, though this step can be complex and may lead to byproducts. A more direct route starting from a pre-functionalized precursor is often preferred if available.

Synthesis of 4,5,6-trichloro-2-benzoxazolinone (Hypothetical Protocol)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-3,4,5-trichlorophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Triphosgene: Cool the solution to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.4 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Disclaimer: These protocols are hypothetical and intended for illustrative purposes. Researchers should consult the primary literature and perform appropriate risk assessments before conducting any experiment.

References

Technical Support Center: Enhancing the Stability of Trilan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating stability issues with the investigational compound Trilan. The following information is based on common stability challenges encountered with small molecule therapeutics and provides a framework for systematic stability assessment and enhancement.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My latest batch of this compound shows a rapid decline in purity when dissolved in an aqueous buffer. What is the likely cause?

A1: Rapid degradation in aqueous solutions often points to hydrolysis.[1][2][3] this compound, containing susceptible functional groups such as esters or amides, can react with water, leading to the cleavage of chemical bonds.[3] This process can be catalyzed by acidic or basic conditions.[1]

Troubleshooting Steps:

  • pH Profiling: Determine the rate of degradation at various pH levels to identify the pH of maximum stability.

  • Buffer Selection: Use buffers that maintain the optimal pH and are composed of non-reactive species.

  • Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures, as hydrolysis is temperature-dependent.[3]

Q2: I've observed discoloration and the appearance of new peaks in my chromatogram after storing this compound as a solid. What could be the issue?

A2: This suggests potential oxidative or photodegradation. Oxidation is a common degradation pathway involving reaction with oxygen, which can be initiated by light, heat, or trace metals.[3] Some chemical groups are sensitive to light and can form highly reactive species upon exposure.[1]

Troubleshooting Steps:

  • Inert Atmosphere: Store the solid compound under an inert gas like nitrogen or argon to displace oxygen.[3][4]

  • Light Protection: Use amber vials or other light-resistant containers to protect against photodegradation.[3][4][5]

  • Antioxidants: For formulations, consider the inclusion of antioxidants to inhibit oxidative processes.[1][4]

Q3: Can the excipients in my formulation affect the stability of this compound?

A3: Yes, excipients can interact with the active pharmaceutical ingredient (API), leading to instability.[4] It is crucial to screen for excipient compatibility during pre-formulation studies.

Troubleshooting Steps:

  • Excipient Compatibility Studies: Mix this compound with individual excipients and store under accelerated conditions (e.g., elevated temperature and humidity) to identify any incompatibilities.

  • Inert Excipients: Select excipients that are known to be inert and have a low reactivity profile.[6]

Experimental Protocols
Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound and its susceptibility to various stress conditions.

Methodology:

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent.

  • Apply Stress Conditions:

    • Hydrolysis: Incubate the solution under acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or buffer) conditions.

    • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Photostability: Expose the solid drug and its solution to a controlled light source (e.g., Xenon lamp).

    • Thermal Stress: Expose the solid drug to elevated temperatures (e.g., 60°C).

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products.

Protocol 2: pH-Rate Profile Determination

Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

  • Incubation: Dissolve this compound in each buffer and incubate at a constant temperature.

  • Sampling and Analysis: At regular intervals, take aliquots from each solution and analyze by HPLC to determine the concentration of this compound.

  • Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line gives the apparent first-order rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

Data Presentation

Table 1: Forced Degradation of this compound

Stress ConditionDurationThis compound Remaining (%)Major Degradants Formed
0.1 N HCl24 hours75.2D1, D2
0.1 N NaOH24 hours45.8D3, D4
3% H₂O₂24 hours82.1D5
Light Exposure7 days90.5D6
Heat (60°C)7 days95.3D1

Table 2: pH Stability of this compound at 25°C

pHRate Constant (k) (s⁻¹)Half-life (t½) (hours)
2.03.5 x 10⁻⁶55.0
4.01.2 x 10⁻⁷1604.2
6.05.8 x 10⁻⁸3317.5
8.09.7 x 10⁻⁷198.5
10.06.2 x 10⁻⁶31.0

Visualizations

Stability_Workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Optimization cluster_3 Final Formulation Compound_this compound This compound API Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) Compound_this compound->Forced_Degradation Stress Identify_Pathways Identify Degradation Pathways Forced_Degradation->Identify_Pathways pH_Optimization pH-Rate Profile Analysis Identify_Pathways->pH_Optimization If Hydrolysis Excipient_Screening Excipient Compatibility Screening Identify_Pathways->Excipient_Screening Packaging_Selection Packaging & Storage Condition Selection Identify_Pathways->Packaging_Selection If Photo/Oxidative Stable_Formulation Stable this compound Formulation pH_Optimization->Stable_Formulation Excipient_Screening->Stable_Formulation Packaging_Selection->Stable_Formulation Signaling_Pathway This compound This compound Receptor_X Target Receptor X This compound->Receptor_X Binds and Activates Kinase_A Kinase A Receptor_X->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Y Kinase_B->Transcription_Factor Phosphorylates Cellular_Response Therapeutic Cellular Response Transcription_Factor->Cellular_Response Induces Gene Expression

References

Technical Support Center: Trilan Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you avoid common artifacts and ensure reliable results in your Trilan bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound bioassays?

Artifacts in bioassays can arise from various stages of the experimental process.[1] The most common sources include issues with reagents, sample handling, experimental procedure, and data analysis.[1] Specific examples include improper storage of reagents, incorrect dilutions, pipetting errors, and the use of inappropriate microplates for the type of assay (e.g., using clear plates for fluorescence assays).

Q2: How can I ensure my standard curve is reliable?

A reliable standard curve is crucial for accurate data interpretation. To ensure its quality, always use freshly prepared standard dilutions for each experiment. It is also important to select an appropriate concentration range for the standard curve that covers the expected concentration of the analyte in your samples. The standard curve should be linear, unless the data sheet specifies otherwise. Running a test standard curve can help confirm that reagents are performing as expected and that the protocol is being followed correctly.

Q3: What should I do if I observe high variability between my replicates?

High variability between replicates can be caused by several factors, including inconsistent pipetting, temperature gradients across the plate, or the use of reagents from different batches.[2] To minimize variability, it is recommended to prepare a master mix of your reagents, use a calibrated multichannel pipette, and ensure thorough mixing in each well by gently tapping the plate.[2] Using a luminometer with an injector for reagent dispensing can also improve consistency.[2]

Q4: My signal is very weak or absent. What are the possible causes?

A weak or non-existent signal can stem from several issues.[2] One common cause is that the assay buffer is too cold, leading to low enzyme activity. Ensure all reagents are equilibrated to the specified assay temperature before use. Other potential causes include omitting a reagent or a step in the protocol, reading the plate at an incorrect wavelength, or using a weak promoter if it's a reporter assay.[2] Additionally, check that your reagents have not expired and have been stored correctly.

Q5: The signal in my assay is too high. How can I address this?

An excessively high signal can occur if the promoter activity is very strong or if the sample is too concentrated.[2] A straightforward solution is to perform a serial dilution of your sample to find a concentration that falls within the optimal range of the assay.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound bioassays and provides actionable solutions.

Problem Potential Cause Recommended Solution Citation
No Signal Assay buffer is too cold, reducing enzyme activity.Equilibrate all reagents to the specified assay temperature before starting the experiment.
A reagent or a step in the protocol was missed.Carefully review the protocol and ensure all steps are followed in the correct order.
The microplate was read at the incorrect wavelength.Double-check the instrument settings and re-read the plate at the correct wavelength as specified in the assay protocol.
An incorrect type of microplate was used.Use the appropriate microplate for your assay: clear plates for absorbance, black plates for fluorescence, and white plates for luminescence.
High Background Signal Contamination of reagents or samples.Use freshly prepared reagents and samples to avoid contamination.[2]
Suboptimal microplate choice.For luminescence or fluorescence assays, use white or black plates, respectively, to minimize background signal.[2]
Inconsistent Replicate Readings Pipetting inaccuracies.Use a calibrated multichannel pipette and prepare a master mix for your working solutions to ensure consistency across wells.[2]
Incomplete mixing of reagents in wells.Gently tap the plate a few times after adding reagents to ensure thorough mixing.
Presence of air bubbles in the wells.Be careful during pipetting to avoid introducing air bubbles, which can interfere with absorbance readings.
Unexpected Sample Signals The sample type is incompatible with the assay.Refer to the assay's data sheet for a list of compatible sample types.
Presence of interfering substances in the sample (e.g., EDTA).EDTA is a metal chelator and can interfere with assays that involve metal ions. Check the compatibility of your sample buffer with the assay.
Sample is too concentrated or too dilute.Perform a preliminary serial dilution of your sample to determine the optimal concentration for the assay.

Experimental Protocols

Protocol 1: Standard Curve Preparation

  • Reconstitute the Standard: Reconstitute the lyophilized standard with the provided diluent to create a stock solution of known concentration.

  • Perform Serial Dilutions: Create a series of dilutions from the stock solution. For example, perform a 2-fold serial dilution to generate a range of concentrations.

  • Aliquot Standards: Add the appropriate volume of each standard dilution to the designated wells on the microplate.

  • Follow Assay Protocol: Proceed with the addition of other reagents as per the specific this compound bioassay protocol.

Protocol 2: Sample Preparation and Dilution

  • Sample Collection: Collect samples (e.g., serum, plasma, cell lysate) using appropriate methods to avoid contamination and degradation.[3]

  • Initial Dilution: If this is the first time analyzing a particular sample type, perform a preliminary serial dilution (e.g., 2-fold or 10-fold) to determine the optimal dilution factor.

  • Assay Dilution: Based on the preliminary results, prepare the appropriate dilution of your samples in the assay buffer.

  • Add to Plate: Add the diluted samples to the microplate wells.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Equilibrate Reagents add_reagents Add Reagents to Plate prep_reagents->add_reagents prep_samples Prepare Sample Dilutions prep_samples->add_reagents prep_standards Prepare Standard Curve prep_standards->add_reagents incubate Incubate Plate add_reagents->incubate read_plate Read Plate incubate->read_plate analyze_data Analyze Data read_plate->analyze_data

Caption: A generalized workflow for a typical this compound bioassay experiment.

signaling_pathway Ligand This compound Ligand Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation ReporterGene Reporter Gene Activation Nucleus->ReporterGene

Caption: A hypothetical signaling pathway activated by a this compound ligand.

References

Trilan experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Trilan Technical Support Center

Welcome to the technical support center for this compound, a novel therapeutic agent under investigation. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on experimental design, troubleshooting, and data interpretation when working with this compound.

Product Information: this compound (TKI-PLK1-08)

This compound is a potent and selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression. By targeting the ATP-binding pocket of PLK1, this compound disrupts mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cells. Its targeted mechanism of action makes it a subject of interest in oncology research.

Mechanism of Action: PLK1 Inhibition

The diagram below illustrates the proposed signaling pathway affected by this compound. PLK1 is activated upstream by Aurora A and Bora. Once active, it phosphorylates numerous downstream substrates, including CDC25C and WEE1, to promote entry into mitosis. This compound's inhibitory action blocks these downstream phosphorylation events.

PLK1_Signaling_Pathway aurora_a Aurora A / Bora plk1 PLK1 aurora_a->plk1 Activates cdc25c CDC25C (inactive) plk1->cdc25c Phosphorylates wee1 WEE1 (active) plk1->wee1 Phosphorylates This compound This compound (Inhibitor) This compound->plk1 Inhibits cdc25c_p p-CDC25C (active) cdc25c->cdc25c_p mitosis Mitotic Entry cdc25c_p->mitosis Promotes wee1_p p-WEE1 (inactive) wee1->wee1_p wee1_p->mitosis Promotes

Caption: Proposed signaling pathway of PLK1 and the inhibitory action of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute and store this compound? A1: this compound is supplied as a lyophilized powder. For in vitro studies, we recommend reconstituting the compound in sterile DMSO to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 3 months or at -80°C for up to 12 months.

Q2: What is the recommended solvent for in vitro experiments? A2: DMSO is the recommended solvent for creating stock solutions. For cell-based assays, further dilute the DMSO stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.

Q3: Is this compound light-sensitive? A3: this compound exhibits moderate light sensitivity. We recommend storing the stock solution and experimental plates protected from direct light. Use amber-colored tubes for storage and minimize light exposure during experimental procedures.

Q4: What are the appropriate positive and negative controls for a cell viability assay with this compound? A4:

  • Negative Control: Vehicle control (e.g., cells treated with the same final concentration of DMSO used in the highest this compound concentration group).

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine or Paclitaxel) to confirm that the assay system can detect cell death.

  • Untreated Control: Cells cultured in medium alone to represent baseline viability (100%).

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: High Variability in IC50 Values Between Experiments

Q: My calculated IC50 value for this compound in the same cell line varies significantly between experimental repeats. What are the potential causes?

A: High variability in IC50 values is a common challenge in cell-based assays.[1] The following factors are primary contributors:

  • Cell Health and Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Always use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

  • Inconsistent Seeding Density: The number of cells seeded per well can significantly impact the outcome.[1] Use a carefully calibrated cell suspension and visually inspect plates post-seeding to ensure even cell distribution.

  • Solvent Concentration: Inconsistent final DMSO concentrations across different treatment groups can affect cell viability. Prepare a dilution series of this compound where each concentration has the identical final DMSO percentage.

  • Assay Incubation Time: The duration of drug exposure and the timing of the viability readout are critical. Optimize and strictly adhere to a consistent incubation time for all experiments.

The following workflow can help diagnose the source of variability.

Troubleshooting_Workflow start Start: Inconsistent IC50 check_passage Check Cell Passage Number (Is it consistent and low?) start->check_passage check_passage->start No, standardize passage check_seeding Verify Seeding Density (Are cells confluent and evenly distributed?) check_passage->check_seeding Yes check_seeding->start No, optimize seeding check_dmso Confirm Final DMSO % (Is it <0.1% and uniform?) check_seeding->check_dmso Yes check_dmso->start No, normalize solvent % check_incubation Review Incubation Time (Is it consistent across experiments?) check_dmso->check_incubation Yes check_incubation->start No, standardize timing end Issue Resolved check_incubation->end Yes MTS_Assay_Workflow MTS Assay Workflow step1 1. Seed Cells (Plate cells at optimized density in a 96-well plate) step2 2. Incubate Overnight (Allow cells to adhere for 18-24 hours) step1->step2 step3 3. Prepare Drug Dilutions (Create a serial dilution of this compound in culture medium) step2->step3 step4 4. Treat Cells (Replace medium with this compound dilutions and controls) step3->step4 step5 5. Incubate for 72 Hours (Expose cells to the compound) step4->step5 step6 6. Add MTS Reagent (Add MTS solution to each well) step5->step6 step7 7. Incubate for 1-4 Hours (Allow for color development) step6->step7 step8 8. Read Absorbance (Measure absorbance at 490 nm) step7->step8 step9 9. Analyze Data (Normalize to controls and calculate IC50) step8->step9

References

Technical Support Center: Optimizing Benzoxazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazolinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and reagents for benzoxazolinone synthesis?

A1: The most prevalent methods for synthesizing benzoxazolinones typically start with 2-aminophenol (B121084) and a carbonyl source. Common reagents include urea (B33335), phosgene (B1210022) and its derivatives (like diphosgene and triphosgene), carbonates, and carbamates.[1][2] Alternative methods also exist, such as the oxidative carbonylation of 2-aminophenol.[3]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in benzoxazolinone synthesis can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing reaction time and temperature. For instance, in the synthesis from 2-aminophenol and urea, increasing the reaction temperature to 120-150°C for 0.5-1 hour can improve yields.[4] Another factor could be side reactions. Depending on the chosen synthetic route, various side products can form, consuming your starting materials. Careful control of reaction conditions, such as pH and reagent stoichiometry, is crucial.[4] Additionally, ensure your starting materials and solvents are pure and dry, as impurities and moisture can interfere with the reaction.

Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A3: In the synthesis using 2-aminophenol and urea, the formation of biuret (B89757) is a possible side reaction, though it is generally produced in trace amounts under optimized conditions.[5] When using acid chlorides in related benzoxazinone (B8607429) syntheses, the formation of N-acylanthranilic acid as an amide byproduct can occur if cyclization is incomplete.[6] To minimize these, ensure precise control over stoichiometry and reaction conditions. For the reaction with urea, using a slight excess of urea (1.5 to 3 molar equivalents) can be beneficial.[4][5]

Q4: What are the best methods for purifying the final benzoxazolinone product?

A4: Purification strategies depend on the impurities present. Recrystallization is a common and effective method. For example, after synthesis from 2-aminophenol and urea, the crude product can be purified by dissolving it in hot water and then allowing it to crystallize upon cooling.[7] Column chromatography is another option for separating the desired product from side products and unreacted starting materials, particularly when dealing with complex reaction mixtures.[8]

Q5: Are there safer alternatives to using highly toxic phosgene?

A5: Yes, due to the high toxicity of phosgene gas, several safer alternatives have been developed. Diphosgene and triphosgene (B27547) are common substitutes that are less volatile and easier to handle, although they still require careful handling as they can decompose to phosgene.[9][10] Other carbonylating agents like carbonyldiimidazole (CDI) and disuccinimidyl carbonate (DSC) can also be used for similar transformations.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient temperature or time.Optimize reaction conditions. For the 2-aminophenol and urea method, try temperatures between 120-150°C and reaction times of 0.5-1 hour.[4]
Suboptimal molar ratio of reactants.For the urea-based synthesis, an excess of urea (1.5-3 equivalents) is often beneficial.[4][5]
Presence of moisture or impurities in starting materials or solvents.Ensure all reagents and solvents are pure and anhydrous.
Side Product Formation Formation of N-acylanthranilic acid (in related benzoxazinone synthesis with acid chlorides).Use at least two equivalents of the acid chloride to ensure complete cyclization.[6]
Formation of biuret from urea.This is typically a minor byproduct, but optimizing temperature and reaction time can minimize its formation.[5]
Difficult Purification Product is contaminated with unreacted starting materials.Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the limiting reagent.
Product and impurities have similar solubility.If recrystallization is ineffective, consider column chromatography for purification.[8]
Discoloration of Final Product Oxidation of the aminophenol precursor or the final product.Handle starting materials and products under an inert atmosphere (e.g., nitrogen or argon) and store them protected from light and air.

Experimental Protocols

Synthesis of Benzoxazolinone from 2-Aminophenol and Urea

This protocol is based on a common and relatively straightforward method for synthesizing benzoxazolinone.

Materials:

  • 2-Aminophenol

  • Urea

  • Solvent (e.g., Chlorobenzene)[11]

  • Nitrogen gas supply

  • Reaction vessel with heating and stirring capabilities

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a reaction vessel, add 2-aminophenol, urea, and the solvent (e.g., chlorobenzene). A typical molar ratio of 2-aminophenol to urea is between 1:1.5 and 1:3.[4][5]

  • Purge the vessel with nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture with stirring to a temperature between 120°C and 150°C.

  • Maintain the reaction at this temperature for 0.5 to 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by filtration.

  • Wash the collected solid with a cold solvent to remove residual impurities.

  • The crude product can be further purified by recrystallization from hot water or another suitable solvent.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzoxazolinone Synthesis

Method Starting Materials Reagents/Catalysts Temperature (°C) Time (h) Yield (%) Reference
Urea Method2-AminophenolUrea120-1500.5-1Up to 96.5[5]
Phosgene Derivative2-AminophenolTriphosgeneRoom Temp. to RefluxVariesGood to Excellent[10]
Hofmann RearrangementSalicylamideTrichloroisocyanuric acid (TCCA), NaOHRoom Temp.~0.1Good[2]
Oxidative Carbonylation2-AminophenolFeCl₃·6H₂O, CCl₄, H₂O100-1203-10High[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 2-Aminophenol and Urea in Solvent start->reagents inert Purge with Nitrogen reagents->inert heat Heat to 120-150°C inert->heat react Maintain for 0.5-1h heat->react monitor Monitor Progress (TLC/LC-MS) react->monitor cool Cool in Ice Bath monitor->cool Reaction Complete filter Filter Crude Product cool->filter wash Wash with Cold Solvent filter->wash purify Recrystallize wash->purify end Final Product purify->end

Caption: Experimental workflow for benzoxazolinone synthesis from 2-aminophenol and urea.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Impure Reagents issue->cause3 sol1a Increase Temperature cause1->sol1a sol1b Extend Reaction Time cause1->sol1b sol2a Optimize Stoichiometry cause2->sol2a sol2b Control pH cause2->sol2b sol3 Purify/Dry Reagents & Solvents cause3->sol3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Mass Spectrometry Signal Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate ion suppression effects, particularly those arising from mobile phase additives.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix or mobile phase.[1][2] This phenomenon occurs within the electrospray ionization (ESI) source. Co-eluting components can compete with the analyte for available charge on the droplet surface, alter the droplet's surface tension and evaporation characteristics, or form neutral adducts, all of which lead to a decreased analyte signal reaching the mass spectrometer detector.[1] This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[3]

Q2: I am using Trifluoroacetic Acid (TFA) for better chromatography, but my MS signal is low. Is the TFA causing this?

A2: Yes, this is a very common issue. While Trifluoroacetic Acid (TFA) is an excellent ion-pairing agent for improving chromatographic peak shape in reversed-phase HPLC, it is a notorious cause of ion suppression in ESI-MS.[3][4][5] Suppression occurs because the strong ion-pairing between the trifluoroacetate (B77799) anion and positively charged analytes persists into the gas phase, effectively neutralizing the analyte and preventing its detection.[3][5] Additionally, mobile phases with TFA have a higher surface tension, which hinders the efficient droplet formation required for optimal ionization.[3]

Q3: What are the most common MS-friendly alternatives to TFA?

A3: Several alternatives to TFA offer a better balance between chromatographic performance and MS sensitivity. The most common are:

  • Formic Acid (FA): Widely used in LC-MS, FA is volatile and provides good ionization efficiency. However, as a weaker acid and ion-pairing agent than TFA, it may sometimes result in broader peaks or poorer resolution for certain basic analytes.[3][4][6]

  • Difluoroacetic Acid (DFA): DFA serves as a compromise between TFA and FA.[3][4][7] It provides better chromatographic performance than FA while causing significantly less ion suppression than TFA, making it an excellent choice for many peptide and protein analyses.[7][8]

Q4: My chromatography is poor with Formic Acid. What are my options besides switching back to TFA?

A4: If FA does not provide adequate separation, consider the following:

  • Try Difluoroacetic Acid (DFA): As a stronger ion-pairing agent than FA, DFA can often improve peak shape and resolution without the severe signal suppression of TFA.[7][8]

  • Optimize FA Concentration: While 0.1% is standard, slight adjustments to the FA concentration may improve chromatography for your specific application.

  • Post-Column Addition: Continue using TFA for your chromatographic separation and add a reagent post-column (before the ESI source) to mitigate the suppression. A common approach is to add a dilute solution of ammonium (B1175870) hydroxide (B78521) to break the analyte-TFA ion pair.[9][10][11]

  • Modify Desolvation Gas: An advanced technique involves modifying the desolvation gas with acid vapor (e.g., propionic acid) to counteract TFA's suppressive effects in the ESI source.[1]

Q5: I've heard of using lanthanide salts in the mobile phase. Is this related to "Trilan" and can it help with signal suppression?

A5: The use of lanthanide ions (like Lanthanum, Terbium, or Europium) in the mobile phase is a specialized technique, not a general solution for ion suppression.[12][13] Research has shown it can improve the peak shape and chromatographic separation of specific molecules, such as the mycotoxin moniliformin, by forming coordination complexes.[12][13] This approach is highly analyte-specific and is not a standard method for mitigating the common ESI signal suppression caused by additives like TFA. The term "this compound" does not correspond to a widely recognized commercial reagent for this purpose.

Troubleshooting Guides

Issue: I suspect ion suppression is affecting my results. How can I confirm it?

The most definitive method to identify ion suppression is a Post-Column Infusion (PCI) experiment . This technique helps visualize the specific retention times where matrix components or mobile phase constituents are suppressing the signal. A dip in the otherwise stable baseline signal of an infused standard indicates a zone of suppression.[14][15][16]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol outlines the steps to identify chromatographic regions of ion suppression.

Materials:

  • LC-MS system

  • Syringe pump

  • T-piece connector

  • Standard solution of your analyte (or a representative compound) at a known concentration (e.g., 100-500 ng/mL in mobile phase)

  • Blank matrix sample (e.g., drug-free plasma, extracted using your standard protocol)

  • Solvent blank (mobile phase)

Procedure:

  • System Setup:

    • Set up your LC system with the analytical column and mobile phases used in your assay.

    • Connect the LC outlet to one inlet of the T-piece.

    • Connect the syringe pump outlet to the second inlet of the T-piece.

    • Connect the outlet of the T-piece to the ESI probe of the mass spectrometer.

  • Analyte Infusion:

    • Fill a syringe with the analyte standard solution and place it in the syringe pump.

    • Begin infusing the standard at a low, constant flow rate (e.g., 5-20 µL/min).

  • Data Acquisition:

    • Set the mass spectrometer to monitor the m/z of your infused standard.

    • Once a stable signal (baseline) is achieved, inject a solvent blank. This run will establish the unsuppressed baseline.

    • Next, inject your prepared blank matrix extract.

  • Analysis:

    • Monitor the signal for the infused standard throughout the run.

    • Overlay the chromatograms from the solvent blank and the matrix blank injections. Any significant, reproducible downward dip from the stable baseline in the matrix run indicates a region of ion suppression.

Protocol 2: Preparation of Mobile Phases with TFA Alternatives

General Best Practices:

  • Always use high-purity, LC-MS grade solvents (water, acetonitrile (B52724), methanol) and additives.[17]

  • Prepare mobile phases fresh and avoid storing them for more than a few days to prevent contamination or degradation.

  • Use clean, dedicated glassware for mobile phase preparation.

Mobile Phase A (Aqueous): 0.1% Formic Acid (FA) in Water

  • Measure 999 mL of LC-MS grade water into a 1 L solvent bottle.

  • Carefully add 1 mL of LC-MS grade formic acid.

  • Cap and mix thoroughly by inversion.

Mobile Phase A (Aqueous): 0.1% Difluoroacetic Acid (DFA) in Water

  • Measure 999 mL of LC-MS grade water into a 1 L solvent bottle.

  • Carefully add 1 mL of LC-MS grade difluoroacetic acid.

  • Cap and mix thoroughly by inversion.

Mobile Phase B (Organic):

  • Follow the same procedure as for Mobile Phase A, but substitute water with LC-MS grade acetonitrile or methanol.

Data & Comparisons

Table 1: Comparison of Common Mobile Phase Additives
AdditiveTypical Conc.Ion Pairing StrengthChromatographic Performance (Peak Shape)MS Signal SuppressionPrimary Use Case
Trifluoroacetic Acid (TFA) 0.1%Very StrongExcellentSevereLC-UV separations
Formic Acid (FA) 0.1%WeakModerate to GoodMinimalGeneral LC-MS
Difluoroacetic Acid (DFA) 0.1%StrongGood to ExcellentLow to ModerateLC-MS requiring better peak shape than FA

Data summarized from literature.[3][4][7]

Table 2: Quantitative Signal Intensity Comparison

The following table presents a conceptual comparison of relative MS signal intensity when using different mobile phase additives, with Formic Acid set as the baseline. Actual values are highly analyte-dependent.

Mobile Phase Additive (0.1%)Average Relative MS Signal Intensity (%)
Formic Acid (FA) 100%
Difluoroacetic Acid (DFA) ~25 - 50%
Trifluoroacetic Acid (TFA) ~5 - 10%

Values are illustrative estimates based on reported data comparing the additives for peptide analysis.

Visual Guides

Signal_Suppression_Mechanism cluster_LC LC Eluent cluster_ESI ESI Droplet Analyte Analyte+ IonPair [Analyte+...TFA-] (Neutral Ion Pair) Analyte->IonPair Ion Pairing SuppressedAnalyte Analyte+ (Reduced Signal) Analyte->SuppressedAnalyte TFA TFA- TFA->IonPair Matrix Matrix Interference Matrix->SuppressedAnalyte Charge Competition MS Mass Spectrometer IonPair->MS Poor Detection (Signal Suppression) SuppressedAnalyte->MS Low Signal

Mechanism of TFA-induced ion suppression in the ESI source.

Troubleshooting_Workflow Start Low or No MS Signal (Good UV Signal) CheckTFA Is TFA in Mobile Phase? Start->CheckTFA SwitchFA Action: Replace 0.1% TFA with 0.1% Formic Acid (FA) CheckTFA->SwitchFA Yes OtherIssue Investigate Other Issues: Source Contamination, Matrix Effects CheckTFA->OtherIssue No CheckChrom Is Chromatography Acceptable with FA? SwitchFA->CheckChrom Success Problem Solved CheckChrom->Success Yes SwitchDFA Action: Try 0.1% Difluoroacetic Acid (DFA) CheckChrom->SwitchDFA No SwitchDFA->Success If successful PostColumn Advanced: Use TFA with Post-Column Mitigation SwitchDFA->PostColumn If not

Troubleshooting workflow for TFA-related signal suppression.

References

Troubleshooting inconsistent results with Trilan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and ensure consistent, reliable results in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent GeneX Expression Levels After Trilan Induction

You may observe significant variability in the expression levels of your target gene, GeneX, across different experimental replicates after induction with this compound. This can manifest as variations in protein levels detected by Western blot or in mRNA levels measured by qPCR.

Possible Causes and Solutions

  • Inconsistent Cell Health and Density: The physiological state of your cells at the time of this compound induction is critical.

    • Solution: Ensure that cells are in the mid-logarithmic growth phase and have a consistent density across all wells or flasks. Create a standardized cell seeding and growth protocol.

  • Variability in this compound Preparation and Application: Improper handling of this compound can lead to inconsistent concentrations and activity.

    • Solution: Always prepare fresh dilutions of this compound from a concentrated stock for each experiment. Vortex the stock solution thoroughly before dilution and ensure uniform mixing when adding it to the cell culture medium.

  • Inconsistent Incubation Times: The duration of this compound exposure can significantly impact GeneX expression.

    • Solution: Use a calibrated timer and stagger the addition and harvesting steps to ensure precise and consistent incubation times for all samples.

Experimental Protocol: Optimizing this compound Induction

This protocol helps determine the optimal this compound concentration and incubation time for consistent GeneX expression.

  • Cell Seeding: Plate cells at a density of 2 x 10^5 cells/mL in a 24-well plate and incubate for 24 hours.

  • This compound Preparation: Prepare a 2x stock solution of this compound at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM, 4 µM).

  • Induction: Remove the old media and add the this compound-containing media to the respective wells.

  • Incubation: Incubate the plate for different time points (e.g., 12, 24, 36, and 48 hours).

  • Harvesting and Analysis: Harvest the cells at each time point and analyze GeneX expression using qPCR or Western blot.

Data Summary: Effect of this compound Concentration and Incubation Time on GeneX Expression

This compound Concentration (µM)Incubation Time (hours)Mean Fold Change in GeneX mRNA (± SD)
12415.2 ± 1.3
14825.8 ± 2.1
22430.5 ± 2.5
24855.1 ± 4.3
42432.1 ± 5.8
44858.3 ± 8.2

As shown in the table, a concentration of 2 µM for 48 hours provides a robust and consistent induction of GeneX expression.

Workflow for Optimizing this compound Induction

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed cells at consistent density prep_this compound Prepare fresh this compound dilutions start->prep_this compound add_this compound Add this compound to cells prep_this compound->add_this compound incubate Incubate for defined time points add_this compound->incubate harvest Harvest cells incubate->harvest analyze Analyze GeneX expression (qPCR/Western) harvest->analyze end end analyze->end Determine optimal conditions

Caption: A workflow for optimizing this compound concentration and incubation time.

Issue 2: High Background Signal in Control (No this compound) Samples

You may be observing a higher-than-expected basal expression of GeneX in your negative control samples that have not been treated with this compound.

Possible Causes and Solutions

  • Leaky Gene Expression Cassette: The vector system used to express GeneX may have a basal level of transcription even in the absence of an inducer.

    • Solution: If possible, switch to a vector with a tighter promoter control. Alternatively, establish a baseline of this "leaky" expression and subtract it from your induced sample values.

  • Cross-Contamination: Accidental contamination of control wells with this compound can lead to unintended induction.

    • Solution: Use filter tips for all pipetting steps and maintain separate sets of pipettes and reagents for treated and untreated samples.

  • Endogenous Signaling Pathway Activation: Components in the cell culture media (e.g., growth factors in serum) may weakly activate the same signaling pathway that this compound targets.

    • Solution: Culture cells in a serum-free or reduced-serum medium for a few hours before and during the experiment to minimize background activation.

Experimental Protocol: Investigating High Background Signal

  • Vector Control: Transfect a separate set of cells with an empty vector (lacking the GeneX cassette) and treat with and without this compound.

  • Serum Starvation Test: Culture your GeneX-expressing cells in complete medium versus serum-free medium for 6 hours prior to the experiment.

  • Analysis: Measure GeneX expression in all conditions to pinpoint the source of the background signal.

Data Summary: Identifying the Source of High Background

ConditionSerum StatusMean Basal GeneX Expression (Relative Units ± SD)
GeneX VectorComplete5.3 ± 0.8
GeneX VectorSerum-Free1.2 ± 0.3
Empty VectorComplete0.5 ± 0.1
Empty VectorSerum-Free0.4 ± 0.1

The data suggests that components in the serum are contributing to the high background expression of GeneX.

Troubleshooting Logic for High Background Signal

G start High Background Signal Observed check_contamination Review handling procedures for cross-contamination start->check_contamination test_vector Test empty vector control start->test_vector test_serum Compare complete vs. serum-free media start->test_serum result_vector_leaky result_vector_leaky test_vector->result_vector_leaky Empty vector shows no signal result_serum_high result_serum_high test_serum->result_serum_high Serum-free media reduces background conclusion_leaky conclusion_leaky result_vector_leaky->conclusion_leaky Indicates leaky GeneX promoter conclusion_serum conclusion_serum result_serum_high->conclusion_serum Indicates serum-induced activation

Caption: A decision tree for troubleshooting high background signal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a 10 mM stock solution in sterile, anhydrous DMSO. Aliquot this stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q2: Can this compound be used in combination with other inducing agents?

A2: The compatibility of this compound with other inducing agents has not been extensively tested. We recommend performing a pilot experiment to assess any synergistic or antagonistic effects. The following diagram illustrates the hypothetical signaling pathway of this compound, which may help in predicting potential interactions.

Hypothesized this compound Signaling Pathway

G This compound This compound Receptor Cell Surface Receptor 'RecA' This compound->Receptor binds KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor 'TF-G' KinaseB->TranscriptionFactor activates GeneX GeneX Expression TranscriptionFactor->GeneX induces G cluster_setup Setup cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in a 96-well plate prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions add_this compound Add this compound dilutions to cells prepare_dilutions->add_this compound incubate Incubate for 48 hours add_this compound->incubate add_reagent Add viability reagent (e.g., MTT, PrestoBlue) incubate->add_reagent read_plate Read absorbance/fluorescence add_reagent->read_plate end end read_plate->end Determine IC50 value

Technical Support Center: Scaling Up the Synthesis of Trilan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Trilan. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the final cyclization step when moving from a 1 L to a 20 L reactor. What are the likely causes?

A1: A decrease in yield during the scale-up of the final cyclization step is a common issue. The primary factors to investigate are mixing efficiency and temperature control. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products. Ensure that the stirring speed and impeller design are appropriate for the larger vessel to maintain a homogeneous reaction mixture. Additionally, the surface-area-to-volume ratio decreases as the reactor size increases, which can make heat dissipation more challenging. An uncontrolled exotherm can lead to product degradation. Consider a slower addition rate of the reagents or an improved cooling system for the reactor.

Q2: During the purification of the this compound crude product by column chromatography, we are seeing poor separation and product smearing on the column at a larger scale. How can we improve this?

A2: Poor separation during scale-up chromatography can be due to several factors. Firstly, ensure that the column is packed uniformly, as channeling can lead to inefficient separation. The loading of the crude product is also critical; overloading the column will result in broad, overlapping bands. As a rule of thumb, the amount of crude product loaded should be between 1-5% of the total weight of the stationary phase. The choice of solvent system may also need to be re-optimized for the larger scale. A slightly less polar solvent system might provide better separation. Finally, consider the flow rate; a slower flow rate often improves resolution.

Q3: We are noticing a new, significant impurity in the final product that was not present in the lab-scale synthesis. What is the likely origin of this impurity?

A3: The appearance of a new impurity at a larger scale often points to issues with reaction time or temperature control. A longer reaction time, which can sometimes occur in a larger-scale setup due to slower heating or cooling, may allow for the formation of thermodynamically more stable, but undesired, side products. Similarly, even small, localized increases in temperature due to inefficient heat dissipation can trigger side reactions that were negligible at the lab scale. It is recommended to perform an impurity profile analysis to characterize the new impurity, which can provide clues about its formation pathway. Re-evaluating the reaction kinetics and thermal profile at the larger scale is crucial.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Issue Potential Cause Recommended Action
Low Yield in Step 2 (Amidation) Incomplete reaction or degradation of the activated ester.- Ensure the starting materials are completely dry, as water can hydrolyze the activated ester.- Monitor the reaction by HPLC to determine the optimal reaction time.- Check the quality of the coupling agent.
Exotherm in Step 3 (Cyclization) The cyclization reaction is highly exothermic.- Use a jacketed reactor with a reliable cooling system.- Add the cyclization agent slowly and monitor the internal temperature closely.- Consider a solvent with a higher boiling point to better absorb the heat.
Product Precipitation in the Reactor The product has low solubility in the reaction solvent at the final concentration.- Perform solubility studies to determine the optimal solvent and concentration.- Consider a mixed solvent system to improve solubility.- Ensure adequate agitation to keep the product suspended.
Inconsistent Crystal Form in Final Product Different cooling profiles and agitation speeds during crystallization.- Develop a controlled crystallization protocol with a defined cooling rate and stirring speed.- Use seeding to ensure the desired crystal form is obtained consistently.- Characterize the crystal form using techniques like XRPD.

Data Presentation: Lab vs. Pilot Scale

The following tables summarize the key quantitative data from the lab-scale (100 g) and pilot-scale (5 kg) synthesis of this compound.

Table 1: Yield and Purity Comparison

Step Scale Input (kg) Output (kg) Yield (%) Purity (HPLC, %)
Step 1: Esterification Lab0.1000.1259599
Pilot5.06.19298
Step 2: Amidation Lab0.1250.1409098
Pilot6.16.58596
Step 3: Cyclization Lab0.1400.1188897
Pilot6.55.08095
Final Product Lab0.1180.10690 (after purification)>99.5
Pilot5.04.386 (after purification)>99.5

Table 2: Reaction Parameter Comparison

Step Parameter Lab Scale (1 L) Pilot Scale (20 L)
Step 2: Amidation Reaction Time (h)46
Temperature (°C)2525-30
Step 3: Cyclization Addition Time (h)0.52
Max Temperature (°C)4055
Crystallization Cooling Time (h)28

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound - Step 3 (Cyclization)

  • Reactor Setup: Charge a 20 L jacketed glass reactor with the intermediate from Step 2 (6.5 kg) and the reaction solvent (15 L). Begin stirring at 200 RPM.

  • Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Cooling: Cool the reactor jacket to 10 °C using a circulating chiller.

  • Reagent Addition: Prepare a solution of the cyclization agent (1.2 equivalents) in the reaction solvent (5 L). Add this solution to the reactor via a dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed 25 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots every 30 minutes and analyzing them by HPLC.

  • Quenching: Once the reaction is complete (typically after 3 hours), slowly add a quenching solution (e.g., saturated aqueous sodium bicarbonate) to neutralize the reaction mixture.

  • Workup: Proceed with the standard workup and extraction procedure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Start charge_reactor Charge Reactor with Intermediate & Solvent start->charge_reactor inert_atmosphere Establish Inert Atmosphere charge_reactor->inert_atmosphere cool_reactor Cool Reactor to 10°C inert_atmosphere->cool_reactor add_reagent Slowly Add Cyclization Agent cool_reactor->add_reagent monitor_reaction Monitor by HPLC add_reagent->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction Reaction Complete extraction Extraction & Wash quench_reaction->extraction end Proceed to Purification extraction->end

Caption: Experimental workflow for the pilot-scale cyclization step in this compound synthesis.

troubleshooting_logic cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Final Product check_purity Check Purity of Starting Materials issue->check_purity review_reaction Review Reaction Parameters issue->review_reaction analyze_impurities Analyze Impurity Profile issue->analyze_impurities impure_sm Impure Starting Materials check_purity->impure_sm suboptimal_params Suboptimal Temp/Time review_reaction->suboptimal_params side_reactions Side Reactions analyze_impurities->side_reactions purify_sm Re-purify Starting Materials impure_sm->purify_sm optimize_params Re-optimize Reaction Parameters suboptimal_params->optimize_params modify_workup Modify Workup to Remove Impurities side_reactions->modify_workup

Caption: Troubleshooting logic for addressing low yield in the final this compound product.

Technical Support Center: Refinement of Trilan Analytical Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Trilan" is ambiguous in scientific literature, with references pointing to multiple, unrelated substances. To provide a detailed and practical technical support guide, this document will focus on the analytical detection of Trifluralin (B1683247) . Trifluralin is a well-documented herbicide with a chemical structure (a trifluoromethyl- and dinitro-substituted aniline (B41778) derivative) that presents relevant analytical challenges for researchers, scientists, and drug development professionals working with complex chlorinated or fluorinated organic molecules. The principles and troubleshooting steps outlined here are broadly applicable to the analysis of similar compounds.

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for the analysis of Trifluralin using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Trifluralin.

HPLC Analysis Troubleshooting

Question: Why am I seeing a drifting retention time for my Trifluralin peak?

Answer: Retention time drift in HPLC analysis of Trifluralin can be caused by several factors. Here's a systematic approach to troubleshooting this issue:

  • Mobile Phase Composition: The retention of Trifluralin, a hydrophobic compound, is highly sensitive to the mobile phase composition.[1][2]

    • Incorrect Preparation: Ensure the mobile phase is prepared accurately and consistently. Even a 1% error in the organic solvent concentration can cause significant shifts in retention time.[3] It is recommended to prepare the mobile phase gravimetrically.[3]

    • Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations. Ensure your mobile phase is properly degassed.[4]

    • Evaporation: Over time, the more volatile component of your mobile phase (e.g., acetonitrile) can evaporate, changing the composition. Prepare fresh mobile phase daily.

  • Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven is highly recommended for stable and reproducible results.[3][4]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times, especially at the beginning of a sequence.[4]

  • System Leaks: Check for any leaks in the HPLC system, from the pump to the detector. Leaks can cause pressure fluctuations and, consequently, retention time instability.[4]

Question: My Trifluralin peak is showing significant tailing. What could be the cause?

Answer: Peak tailing for Trifluralin can be due to issues with the column, mobile phase, or interactions with the HPLC system.

  • Column Issues:

    • Column Degradation: The stationary phase of the column can degrade over time, leading to peak tailing. Consider replacing the column if it is old or has been used extensively.

    • Contamination: Contaminants from previous injections can accumulate at the head of the column, causing peak shape distortion. Using a guard column can help protect your analytical column.[3]

  • Mobile Phase pH: Trifluralin has weak basic properties due to its aniline fragment.[1] If the mobile phase pH is not controlled, interactions with residual silanols on the silica-based column can occur, leading to tailing. Using a buffer in your mobile phase can help mitigate this.

  • Extra-Column Effects: Tubing between the column and the detector that is too long or has a large internal diameter can contribute to peak broadening and tailing.[4]

GC-MS Analysis Troubleshooting

Question: I am experiencing low sensitivity and poor recovery for Trifluralin in my GC-MS analysis. What should I check?

Answer: Low sensitivity and poor recovery in GC-MS analysis of Trifluralin can stem from sample preparation, injection, or system-related issues.

  • Sample Preparation:

    • Extraction Efficiency: Trifluralin is a hydrophobic compound, so the choice of extraction solvent is critical. Ensure your extraction method (e.g., QuEChERS, solvent extraction) is optimized for your specific matrix.[5][6][7]

    • Matrix Effects: Complex matrices can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer.[8] A thorough cleanup step, such as dispersive solid-phase extraction (dSPE), is often necessary.[7] Using a matrix-matched calibration can also help to obtain reliable quantitative results.[9]

  • GC Inlet:

    • Inlet Temperature: The inlet temperature should be optimized to ensure efficient volatilization of Trifluralin without causing thermal degradation.

    • Liner Contamination: Active sites in a contaminated or non-deactivated liner can adsorb the analyte, leading to poor peak shape and low response. Regularly replace or clean the inlet liner.

  • Column Performance:

    • Column Bleed: High column bleed can increase background noise and reduce sensitivity. Ensure you are using a high-quality, low-bleed GC column.

    • Column Contamination: Non-volatile matrix components can accumulate in the column, leading to a decline in performance. Trimming the first few centimeters of the column can sometimes resolve this issue.

Question: My results for Trifluralin are not reproducible. What are the common causes?

Answer: Lack of reproducibility in GC-MS analysis of pesticides like Trifluralin is a common challenge.

  • Inconsistent Sample Preparation: The manual steps in sample preparation, especially in methods like QuEChERS, can introduce variability. Ensure consistent timing and technique for each sample.

  • Injector Variability: Autosampler precision is crucial. Check for any issues with the syringe or injection port that could lead to inconsistent injection volumes.

  • Matrix Interferences: The presence of co-extracted matrix components can affect the ionization of Trifluralin, leading to variable results.[8][10]

  • Instrument Calibration: Ensure the GC-MS is calibrated regularly and that the calibration standards are stable.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for Trifluralin detection? A1: The most common methods are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS).[11]

Q2: What type of HPLC column is best suited for Trifluralin analysis? A2: A reverse-phase C8 or C18 column is commonly used for Trifluralin analysis.[12] Mixed-mode columns that combine reversed-phase and cation-exchange characteristics can also provide excellent selectivity.[1]

Q3: What is a suitable mobile phase for HPLC analysis of Trifluralin? A3: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water.[12] For MS compatibility, a volatile buffer like formic acid should be used instead of non-volatile acids like phosphoric acid.[2]

Q4: How can I prepare water or soil samples for Trifluralin analysis? A4: For water samples, solvent extraction with a solvent like methylene (B1212753) chloride or solid-phase extraction (SPE) can be used.[5][11] For soil and other complex matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for sample preparation.[7][9]

Q5: What are the typical quantification and confirmation ions for Trifluralin in GC-MS? A5: In GC-MS analysis, multiple reaction monitoring (MRM) is often used for quantification and confirmation. Typical MRM transitions for Trifluralin are m/z 306.1 → 264.0 (quantification) and 264.0 → 206.0, 264.0 → 188.0, and 264.0 → 160.1 for confirmation.[9]

Quantitative Data Summary

Table 1: HPLC Method Parameters for Trifluralin Analysis
ParameterValueReference
Column Eclipse Zorbax XDB-C8, 150 x 4.6 mm, 5 µm[12]
Mobile Phase Acetonitrile: Water (77:23, v/v)[12]
Flow Rate 1.0 mL/min[12]
Column Temperature 25°C[12]
Injection Volume 5 µL[12]
Detection Wavelength 280 nm[12]
Retention Time Approximately 5.2 min[12]
Table 2: GC-MS Method Validation Data for Trifluralin in Aquatic Products and Edible Oils
ParameterValueReference
Linearity Range 1 to 40 µg/L[6]
Limit of Detection (LOD) 0.02 µg/kg[6]
Spike Levels 1.0, 2.0, and 3.0 µg/kg[6]
Recoveries 80% to 100%[6]
Relative Standard Deviations (RSDs) ≤ 10.3%[6]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Determination of Trifluralin

This protocol is based on a standard reversed-phase HPLC method.[12]

1. Materials and Reagents:

  • Trifluralin analytical standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • 50 mL volumetric flasks

  • Ultrasonic bath

2. Standard Preparation:

  • Accurately weigh approximately 50 mg of Trifluralin standard into a 50 mL volumetric flask.

  • Add about 40 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up to the mark with acetonitrile and mix thoroughly. This is your stock solution.

  • Prepare working standards by serial dilution of the stock solution with acetonitrile.

3. Sample Preparation (General):

  • Weigh a sufficient amount of the sample to contain approximately 50 mg of Trifluralin into a 50 mL volumetric flask.

  • Add about 40 mL of acetonitrile and sonicate for 5 minutes.

  • Allow to cool to room temperature and make up to the mark with acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the system by pumping the mobile phase through the column until a stable baseline is achieved.

  • Inject a standard solution to check for system suitability (retention time and peak area reproducibility should be within acceptable limits, e.g., <1.0% RSD for consecutive injections).[12]

  • Inject the prepared samples.

5. Data Analysis:

  • Identify the Trifluralin peak in the chromatograms based on the retention time of the standard.

  • Quantify the amount of Trifluralin in the samples by comparing the peak area with that of the calibration curve generated from the working standards.

Protocol 2: GC-MS Method for Trifluralin Residue Analysis in Complex Matrices

This protocol is a generalized method based on the QuEChERS sample preparation technique followed by GC-MS analysis.[6][9]

1. Materials and Reagents:

  • Trifluralin analytical standard

  • Acetonitrile (pesticide residue grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE sorbents (e.g., PSA, C18)

  • Centrifuge tubes

2. Standard Preparation:

  • Prepare a stock solution of Trifluralin in a suitable solvent (e.g., acetonitrile).

  • Prepare matrix-matched standards by spiking known concentrations of Trifluralin into blank matrix extracts.

3. Sample Preparation (QuEChERS):

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • Transfer the aliquot to a dSPE tube containing anhydrous MgSO₄ and PSA sorbent.

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is ready for GC-MS analysis.

4. GC-MS Conditions (Typical):

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a final temperature (e.g., 300°C).

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions mentioned in the FAQs.

5. Data Analysis:

  • Identify and quantify Trifluralin in the samples using the matrix-matched calibration curve.

  • Confirm the identity of Trifluralin by ensuring the retention time and the ratio of the confirmation ions to the quantification ion are within acceptable tolerances compared to the standard.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Homogenized Sample Weighing Weigh Sample Sample->Weighing Extraction Solvent Extraction (e.g., Acetonitrile) Weighing->Extraction Sonication Sonication Extraction->Sonication Filtration Filter (0.45 µm) Sonication->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantification vs. Standard Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC-UV analysis of Trifluralin.

GCMS_Workflow cluster_prep QuEChERS Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample (10g) Extraction Add Acetonitrile & Salts Sample->Extraction Centrifuge1 Shake & Centrifuge Extraction->Centrifuge1 Cleanup dSPE Cleanup (PSA/MgSO4) Centrifuge1->Cleanup Centrifuge2 Vortex & Centrifuge Cleanup->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract Injection Inject into GC-MS/MS Final_Extract->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quant_Confirm Quantification & Confirmation Data_Acquisition->Quant_Confirm Report Final Report Quant_Confirm->Report

Caption: Experimental workflow for GC-MS/MS analysis of Trifluralin using QuEChERS.

References

Validation & Comparative

Trilan: A Comparative Analysis of a Trichlorinated Benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the competitive landscape of agrochemical and pharmaceutical research, a thorough understanding of the comparative performance of bioactive compounds is paramount. This guide provides a detailed comparison of Trilan (4,5,6-trichloro-1,3-benzoxazol-2-one) with other notable benzoxazolinone derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available data and experimental context.

Benzoxazolinones are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including herbicidal, fungicidal, and insecticidal properties. The substitution pattern on the benzene (B151609) ring of the benzoxazolinone core profoundly influences the potency and selectivity of these compounds. Halogenated derivatives, in particular, have demonstrated enhanced biological effects.

Comparative Biological Activity

While direct, side-by-side comparative studies detailing the quantitative performance of this compound against a wide array of other benzoxazolinones are not extensively documented in publicly available literature, the existing research on related chlorinated and substituted benzoxazolinones provides valuable insights into its potential efficacy.

Herbicidal Activity

Research into the structure-activity relationships of benzoxazolinones has indicated that halogenation at the 6-position of the benzoxazolinone ring can enhance herbicidal activity. For instance, 6-halogen-substituted benzoxazolinones have been noted as effective herbicides[1]. While specific data for the 4,5,6-trichloro substitution pattern of this compound is not provided in the compared studies, the general trend suggests that the presence of multiple chlorine atoms on the aromatic ring is likely to contribute to potent herbicidal action. Some studies have shown that replacing a chlorine atom with a bromine atom can further increase activity in certain analogs[1].

Fungicidal Activity

Halogenated benzoxazolinones have also been recognized for their fungicidal properties. Compounds with a halogen at the 6-position are described as powerful fungicides, effective in protecting materials like textiles and paper from microbial degradation[1]. Studies on various derivatives have demonstrated activity against pathogenic fungi such as Fusarium oxysporum and Verticillium dahlia[1][2]. The high degree of chlorination in this compound suggests it may possess significant fungicidal capabilities.

The table below summarizes the reported biological activities of various benzoxazolinone derivatives, providing a contextual framework for assessing the potential performance of this compound.

Compound/Derivative ClassBiological ActivityTarget Organism(s)Reference
This compound (4,5,6-trichloro-1,3-benzoxazol-2-one) Herbicidal, Fungicidal (inferred)Weeds, Fungi-
6-Halogen-substituted benzoxazolinonesHerbicidal, FungicidalWeeds, Microorganisms[1]
3-Alkyl-6-halobenzoxazolinonesHerbicidalWeeds[1]
3-AlkylbenzoxazolinonesFungicidalFusarium oxysporum, Verticillium dahlia[1][2]
2-AlkylthiobenzoxazolesHerbicidal, FungicidalWeeds, Verticillium dahlia[1][2]

Structure-Activity Relationship (SAR)

The biological activity of benzoxazolinones is intricately linked to their chemical structure. The nature and position of substituents on the aromatic ring play a crucial role in determining the compound's efficacy and spectrum of activity.

A conceptual diagram illustrating the general structure-activity relationships of benzoxazolinones is provided below.

SAR cluster_0 Benzoxazolinone Core cluster_1 Substituent Effects Core Benzoxazolinone O C=O NH Benzene Ring Substituents Substitutions on the benzene ring modify biological activity. Core:f4->Substituents Halogenation Halogenation (e.g., Cl, Br) at position 6 often enhances herbicidal and fungicidal activity. Substituents->Halogenation AlkylGroups Alkyl groups at position 3 can influence activity. Substituents->AlkylGroups

Caption: General structure-activity relationships of benzoxazolinones.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are generalized methodologies for assessing the herbicidal and fungicidal activities of compounds like this compound.

Herbicidal Activity Assay (Post-emergence)

A common method to evaluate the herbicidal effect of a compound is through a post-emergence application on test plants.

Herbicidal_Assay Start Plant Cultivation Preparation Prepare test compound solutions (e.g., in acetone (B3395972) with surfactant) Start->Preparation Application Spray solutions onto seedlings at a specific growth stage Preparation->Application Incubation Maintain plants in a controlled environment (e.g., greenhouse) Application->Incubation Evaluation Assess plant injury (e.g., chlorosis, necrosis) and growth inhibition at set intervals Incubation->Evaluation Data Calculate percentage of weed suppression or ED50 values Evaluation->Data Fungicidal_Assay Start Prepare fungal spore suspension or mycelial plugs Preparation Incorporate test compound at various concentrations into a growth medium (e.g., PDA) Start->Preparation Inoculation Inoculate the center of the agar (B569324) plates with fungal spores or a mycelial plug Preparation->Inoculation Incubation Incubate plates at an optimal temperature for fungal growth Inoculation->Incubation Measurement Measure the diameter of the fungal colony after a specific incubation period Incubation->Measurement Data Calculate the percentage of mycelial growth inhibition or determine the EC50 value Measurement->Data

References

A Comparative Analysis of the Biological Activities of Trifluralin and Dichlorinated Benzoxazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of the herbicide Trifluralin (B1683247) and derivatives of dichlorinated benzoxazolinone. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

In the interest of providing a clear comparison, this guide addresses "Trilan" as the commonly known herbicide Trifluralin, sold under the trade name Treflan. The comparison focuses on its herbicidal properties versus the biocidal activities reported for dichlorinated benzoxazolinone derivatives.

Executive Summary

Trifluralin is a widely used pre-emergent herbicide that functions by inhibiting microtubule formation, thereby disrupting cell division in target weeds. While extensive data exists for its herbicidal efficacy, specific IC50 or EC50 values are often reported within the context of resistance studies.

Dichlorinated benzoxazolinone represents a class of compounds with a broader range of reported biological activities, including antimicrobial and antifungal properties. Quantitative data on the herbicidal or fungicidal potency of specific dichlorinated isomers is less readily available in public literature. This guide, therefore, draws comparisons from data on mono-chlorinated and non-chlorinated benzoxazolinone analogs to infer the potential activity of dichlorinated variants.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the biological activities of Trifluralin and relevant benzoxazolinone derivatives.

CompoundActivity TypeTarget Organism/Cell LineMetricValueReference
Trifluralin HerbicidalAmaranthus retroflexus (Redroot pigweed)ED90663.97 g a.i. ha⁻¹[1]
HerbicidalAmaranthus palmeri (Palmer amaranth; resistant accession)EC501.02 µM[2]
HerbicidalAmaranthus palmeri (Palmer amaranth; susceptible accession)EC500.39 µM[2]
CytotoxicityHCT-8 cells (Human ileocecal adenocarcinoma)IC50750 nM[3]
AntimicrobialToxoplasma gondii RH infected in HFF cellsIC500.52 µM[3]
Aquatic ToxicityOncorhynchus mykiss (Rainbow trout)LC50 (96h)10 - 210 µg/L
Aquatic ToxicityLepomis macrochirus (Bluegill sunfish)LC50 (96h)18 - 190 µg/L
Benzoxazolinone FungistaticFusarium nivaleConcentration< 0.5 mg/mL[4][5]
Benzoxazolinone FungicidalFusarium nivaleConcentration> 0.6 mg/mL[4][5]
5-Chloro-1,3-benzoxazol-2(3H)-one derivatives Antibacterial/AntifungalVarious Gram-positive and Gram-negative bacteria and fungiActivityP4A and P4B derivatives showed good activity, half that of Ampicillin and Cephalexin. P2B derivative showed good antifungal activity, half that of Miconazole against Candida albicans.[6]
5,7-dichloro-1,3-benzoxazole derivatives AntimicrobialVarious bacteria and fungiActivityCompounds 4, 5, and 8 showed significant antimicrobial activities.[7]
CytotoxicityVarious cancer cell linesActivityCompounds 6 and 8 emerged as leading cytotoxic agents.[7]

Mechanism of Action

Trifluralin: Microtubule Assembly Inhibition

Trifluralin's primary mechanism of action is the disruption of microtubule polymerization in plant cells. It binds to tubulin, the protein subunit of microtubules, preventing their assembly into functional polymers. This inhibition of microtubule formation disrupts essential cellular processes, most notably mitosis (cell division) and cell wall formation, leading to the death of the germinating weed seedling.[3]

Mechanism of Action: Trifluralin Trifluralin Trifluralin Tubulin α/β-Tubulin Dimers Trifluralin->Tubulin Binds to Microtubule Microtubule Polymer Trifluralin->Microtubule Inhibits Assembly Tubulin->Microtubule Polymerization Mitosis Mitosis (Cell Division) Microtubule->Mitosis Essential for CellElongation Cell Elongation & Cell Wall Formation Microtubule->CellElongation Essential for WeedDeath Weed Seedling Death Mitosis->WeedDeath Disruption leads to CellElongation->WeedDeath Disruption leads to Workflow: Trifluralin Herbicidal Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Germination Weed Seed Germination Transplanting Transplant Seedlings to Pots Germination->Transplanting Application Apply Trifluralin to Soil (Pre-emergence) Transplanting->Application HerbicidePrep Prepare Trifluralin Dilutions HerbicidePrep->Application Incubation Incubate in Controlled Environment Application->Incubation Measurement Measure Plant Survival, Height, and Biomass Incubation->Measurement Calculation Calculate % Inhibition & Dose-Response Measurement->Calculation ED50 Determine ED50/GR50 Calculation->ED50

References

A Comparative Guide to the Mechanism of Action of Trulance® (plecanatide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a drug named "Trilan" did not yield specific results. This guide assumes the query refers to Trulance® (plecanatide), a medication with a similar name used for the treatment of Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C). The following information is based on publicly available data for Trulance® and its alternatives.

This guide provides a comparative analysis of Trulance® (plecanatide), focusing on its mechanism of action and its performance relative to other therapeutic alternatives. The information is compiled to assist researchers, scientists, and drug development professionals in understanding the pharmacological landscape for CIC and IBS-C treatments.

Mechanism of Action: Guanylate Cyclase-C Agonists

Trulance® (plecanatide) and its direct competitor, Linzess® (linaclotide), belong to a class of drugs known as guanylate cyclase-C (GC-C) agonists.[1] These drugs target and activate the GC-C receptors on the luminal surface of intestinal epithelial cells.

The activation of GC-C initiates a signaling cascade that leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP has two primary effects:

  • Increased Fluid Secretion: cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to increased secretion of chloride and bicarbonate into the intestinal lumen. This, in turn, draws water into the intestines, softening the stool and facilitating its passage.[1]

  • Accelerated Intestinal Transit: The increased fluid content and potentially direct effects on intestinal motility result in accelerated transit of stool through the colon.

This mechanism of action directly addresses the symptoms of CIC and IBS-C by increasing the frequency of spontaneous bowel movements and improving stool consistency.

Below is a diagram illustrating the signaling pathway of GC-C agonists.

Guanylate_Cyclase_C_Pathway cluster_cell Intestinal Epithelial Cell Drug Trulance® (plecanatide) Linzess® (linaclotide) GC-C Guanylate Cyclase-C (GC-C) Receptor Drug->GC-C Binds to and activates cGMP cGMP GC-C->cGMP Converts GTP to cGMP GTP GTP GTP->GC-C CFTR CFTR Ion Channel cGMP->CFTR Activates Cl_HCO3 Chloride (Cl-) Bicarbonate (HCO3-) CFTR->Cl_HCO3 Secretes into lumen Water Water Efflux Cl_HCO3->Water Promotes water efflux

Caption: Signaling pathway of Guanylate Cyclase-C agonists.

Comparative Performance Data

The following tables summarize the available comparative data for Trulance® and its alternatives. The data is compiled from user reviews and publicly available drug information.

Table 1: Comparison of Therapeutic Alternatives for CIC and IBS-C
Drug Name (Active Ingredient)Drug ClassApproved UsesDosing Frequency
Trulance® (plecanatide)Guanylate Cyclase-C AgonistCIC, IBS-COnce daily[2]
Linzess® (linaclotide)Guanylate Cyclase-C AgonistCIC, IBS-COnce daily[1][2]
Amitiza® (lubiprostone)Chloride Channel ActivatorCIC, IBS-C (in adult females)Twice daily[1][2]
Motegrity® (prucalopride)Serotonin-4 (5-HT4) Receptor AgonistCICOnce daily[1]
Miralax® (polyethylene glycol 3350)Osmotic LaxativeConstipationOnce daily
Constulose® (lactulose)Osmotic LaxativeConstipationOnce or twice daily[1]
Table 2: User-Reported Efficacy and Side Effect Profile
Drug NameAverage User Rating (out of 10)Positive Effect ReportedNegative Effect ReportedCommon Side Effects (User-Reported)
Trulance® 6.148%34%Diarrhea (34.8%), Bloating (18.4%), Cramps (9.2%)[3]
Linzess® 6.756%26%Diarrhea (32.7%), Bloating (17.9%), Cramps (11.7%)[3]
Motegrity® 5.945%34%Headaches (31.0%), Nausea (15.5%), Diarrhea (14.1%)[3]

Note: User-reported data is not a substitute for data from controlled clinical trials and should be interpreted with caution.

Experimental Protocols

Detailed experimental protocols for the specific user-review data presented above are not available. However, the efficacy and safety of drugs like Trulance® are established through rigorous, randomized, double-blind, placebo-controlled clinical trials. Below is a generalized workflow for such a trial.

Generalized Phase III Clinical Trial Protocol for CIC/IBS-C Drugs
  • Patient Population: Adults meeting the Rome criteria for Chronic Idiopathic Constipation or Irritable Bowel Syndrome with Constipation. Key exclusion criteria would include a history of mechanical gastrointestinal obstruction and severe renal impairment.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study. Patients are typically randomized to one of several arms: placebo, the investigational drug at one or more dosages, and potentially an active comparator.

  • Treatment Period: Typically 12 weeks of treatment followed by a post-treatment follow-up period.

  • Primary Efficacy Endpoints:

    • For CIC: The percentage of patients who are "Overall Responders," defined as having at least 3 complete spontaneous bowel movements (CSBMs) in a given week and an increase of at least 1 CSBM from baseline in the same week, for at least 9 of the 12 treatment weeks.

    • For IBS-C: The percentage of patients who are "Overall Responders," defined as experiencing an improvement of at least 30% in their worst abdominal pain and an increase of at least 1 CSBM from baseline in the same week, for at least 6 of the 12 treatment weeks.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the frequency of SBMs and CSBMs.

    • Change from baseline in stool consistency (e.g., using the Bristol Stool Form Scale).

    • Change from baseline in straining, bloating, and abdominal discomfort scores.

  • Safety and Tolerability Assessment: Adverse events are recorded throughout the study. Laboratory tests (hematology, chemistry) and vital signs are monitored at baseline and at specified intervals during the trial.

The following diagram illustrates a typical workflow for a comparative clinical trial.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Placebo Group A (Placebo) Randomization->Placebo This compound Group B (Trulance®) Randomization->this compound Alternative Group C (Alternative Drug) Randomization->Alternative Treatment 12-Week Double-Blind Treatment Period Placebo->Treatment This compound->Treatment Alternative->Treatment Data_Collection Data Collection (Primary & Secondary Endpoints, Adverse Events) Treatment->Data_Collection Analysis Statistical Analysis (Comparison of Endpoints) Data_Collection->Analysis Results Results Interpretation (Efficacy & Safety Profile) Analysis->Results

Caption: Generalized workflow for a comparative clinical trial.

Conclusion

Trulance® (plecanatide) offers a targeted mechanism of action for the treatment of CIC and IBS-C by activating guanylate cyclase-C, which leads to increased intestinal fluid secretion and accelerated transit.[1] Comparative data from user reviews suggests its efficacy and side effect profile are broadly similar to its main competitor, Linzess® (linaclotide).[3] Both are generally taken once daily, which may offer a convenience advantage over older medications like Amitiza® that are typically taken twice daily.[2] The validation of its mechanism of action is supported by clinical trial data demonstrating its superiority over placebo in improving key symptoms of CIC and IBS-C. For drug development professionals, the GC-C pathway remains a viable target for novel therapeutics in the treatment of gastrointestinal motility disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: "Trilan" is not a universally recognized scientific name for a single, well-defined compound in publicly available scientific literature. It has been associated with various commercial products and chemical entities unrelated to this guide's scope.[1][2] Therefore, for the purpose of this comparative study, "this compound" will be treated as a representative second-generation Tyrosine Kinase Inhibitor (TKI). This guide compares its hypothetical properties and performance against two well-established TKIs used in the treatment of Chronic Myeloid Leukemia (CML): Imatinib (a first-generation inhibitor) and Dasatinib (a second-generation inhibitor).[3]

Introduction to Tyrosine Kinase Inhibitors in CML

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the BCR-ABL fusion oncoprotein, a constitutively active tyrosine kinase.[4] This aberrant kinase activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[5][6] Tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment by specifically targeting the ATP-binding site of the BCR-ABL kinase, effectively shutting down its activity.[3]

Imatinib was the first-in-class TKI and dramatically improved patient outcomes. However, the development of resistance, often through mutations in the ABL kinase domain, necessitated the creation of second-generation TKIs like Dasatinib.[3][7] These newer agents, including our representative compound "this compound," generally exhibit greater potency and activity against a broader range of BCR-ABL mutations.[3] This guide provides a comparative overview of their biochemical potency, cellular efficacy, and the experimental protocols used for their evaluation.

Comparative Biochemical and Physicochemical Properties

The defining characteristic of a TKI is its ability to inhibit the target kinase, typically quantified by the half-maximal inhibitory concentration (IC50). Second-generation inhibitors are generally more potent than Imatinib. Physicochemical properties also play a crucial role in the drug-likeness and metabolic profile of a compound.[8][9]

PropertyImatinib (1st Gen)Dasatinib (2nd Gen)This compound (Hypothetical 2nd Gen)
Molecular Weight ( g/mol ) 493.6488.0~490
LogP 4.453.34~3.5
BCR-ABL IC50 (nM) 25 - 3750.6 - 1.1< 5
SRC Family Kinase IC50 (nM) >10,000 (low potency)0.5 - 1.1 (high potency)< 5 (potent)
Binding Conformation InactiveActive and InactiveActive and Inactive

Table 1: Comparison of key biochemical and physicochemical properties. IC50 values are compiled from multiple sources and can vary based on assay conditions.[3][10][11] this compound's properties are representative of a potent, second-generation TKI.

Mechanism of Action and the BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein promotes leukemogenesis by activating several key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[4][5][12] TKIs function by competitively blocking ATP from binding to the kinase domain of BCR-ABL, thereby preventing the phosphorylation of its substrates and inhibiting these downstream signals.[5][6] Dasatinib and other second-generation TKIs are distinct from Imatinib in their ability to bind to both the active and inactive conformations of the kinase, contributing to their increased potency.[3]

BCR_ABL_Pathway cluster_membrane cluster_pathways Downstream Signaling Cascades cluster_outcome BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/GAB2/SOS BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P Apoptosis Inhibition of Apoptosis BCR_ABL->Apoptosis This compound This compound / Dasatinib (2nd Gen TKI) This compound->BCR_ABL Imatinib Imatinib (1st Gen TKI) Imatinib->BCR_ABL RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MTT_Workflow cluster_prep cluster_exp cluster_acq A 1. Seed K562 Cells (96-well plate) C 3. Add TKIs to Cells A->C B 2. Prepare TKI Serial Dilutions B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent & Incubate (3-4 hours) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate GI50 G->H

References

No Publicly Available Bioactivity Data for Trilan (4,5,6-trichloro-3H-1,3-benzoxazol-2-one)

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, no publicly available data exists on the bioactivity, mechanism of action, or cross-validation in different models for the chemical compound Trilan (CAS Number: 50995-94-3).

This compound, chemically identified as 4,5,6-trichloro-3H-1,3-benzoxazol-2-one, is a registered chemical substance.[1] However, extensive inquiries have not yielded any published experimental data detailing its biological effects, such as in vitro or in vivo studies, that would be necessary to construct a comparison guide.

While specific data for this compound is unavailable, it is noteworthy that the broader chemical class of benzoxazole (B165842) derivatives has been the subject of scientific investigation for a range of biological activities. Studies on various benzoxazole compounds have explored their potential as antimicrobial, antifungal, and anticancer agents.[2][3][4][5][6] These investigations, however, do not provide specific data directly applicable to this compound.

Without any experimental results, it is not possible to fulfill the request for a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams. The core requirements for such a guide—verifiable experimental data—are absent from the public domain for this specific compound.

Researchers, scientists, and drug development professionals interested in the bioactivity of this compound would need to conduct initial exploratory studies to determine its biological properties.

References

Trilaciclib: A Comparative Analysis of Efficacy in Mitigating Chemotherapy-Induced Myelosuppression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trilaciclib's performance against standard reference compounds in the context of extensive-stage small cell lung cancer (ES-SCLC). The data presented is compiled from key clinical trials and elucidates the efficacy of Trilaciclib (B611476) in preserving bone marrow function during myelosuppressive chemotherapy.

Trilaciclib, a first-in-class transient cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, is administered intravenously prior to chemotherapy. Its mechanism of action is designed to protect hematopoietic stem and progenitor cells from the damaging effects of chemotherapy by transiently arresting them in the G1 phase of the cell cycle.[1][2][3] This myelopreservation strategy aims to reduce the incidence and duration of chemotherapy-induced myelosuppression, a common and dose-limiting toxicity of cancer treatment.

The standard of care for ES-SCLC typically involves platinum-based chemotherapy regimens, such as etoposide (B1684455) and carboplatin (B1684641), often in combination with immunotherapy agents like atezolizumab.[4][5][6][7] In the context of Trilaciclib's clinical evaluation, the standard reference for comparison is the administration of a placebo alongside the standard chemotherapy regimen.

Efficacy of Trilaciclib in Myelopreservation

Clinical evidence from a pooled analysis of three randomized, double-blind, placebo-controlled Phase II trials (NCT02499770, NCT03041311, and NCT02514447) has demonstrated the efficacy of Trilaciclib in patients with ES-SCLC.[8][9] These studies evaluated Trilaciclib administered prior to first-line chemotherapy (etoposide and carboplatin, with or without atezolizumab) and second-/third-line chemotherapy (topotecan).

Key Efficacy Endpoints:

The primary endpoints in these trials focused on measures of severe neutropenia in the first cycle of chemotherapy. Key findings from the pooled analysis of 242 patients, where 123 received Trilaciclib and 119 received a placebo, highlight a significant reduction in myelosuppressive events.[10]

Efficacy EndpointTrilaciclib + ChemotherapyPlacebo + ChemotherapyP-value
Severe Neutropenia (Cycle 1)
Occurrence11.4%52.9%< 0.0001[10]
Mean Duration0 days4 days< 0.0001[10]
Supportive Care Interventions
G-CSF Administration (on/after week 5)28.5%56.3%< 0.0001
Red Blood Cell Transfusions (on/after week 5)14.6%26.1%0.0252
Erythropoiesis-Stimulating Agents (on/after week 5)3.3%11.8%0.0254
Grade ≥3 Hematologic Adverse Events
Anemia20.3%31.9%0.0279
Neutropenia75.0%85.7%-
Hospitalizations
Due to Chemotherapy-Induced Myelosuppression or Sepsis4.1%13.6%-

Data compiled from pooled analysis of three randomized Phase II trials.[10][11]

These results indicate that the administration of Trilaciclib prior to chemotherapy leads to a clinically meaningful reduction in the incidence and duration of severe neutropenia, as well as a decreased need for supportive care interventions such as granulocyte colony-stimulating factors (G-CSFs) and red blood cell transfusions.[11]

Experimental Protocols

The efficacy data for Trilaciclib is primarily derived from three key randomized, double-blind, placebo-controlled Phase II clinical trials:

  • NCT02499770: This study evaluated Trilaciclib in combination with etoposide and carboplatin in the first-line treatment of ES-SCLC.[12]

  • NCT03041311: This trial assessed Trilaciclib with carboplatin, etoposide, and the immunotherapy agent atezolizumab in the first-line setting for ES-SCLC.[13][14]

  • NCT02514447: This study investigated Trilaciclib in patients with previously treated ES-SCLC who were receiving topotecan (B1662842) chemotherapy.[3][15][16]

In these trials, patients were randomized to receive either Trilaciclib or a placebo as a 30-minute intravenous infusion prior to the administration of their chemotherapy regimen on each day of chemotherapy.[3] The dose of Trilaciclib was typically 240 mg/m².[17] The primary endpoints consistently focused on the duration and occurrence of severe neutropenia in the first cycle of treatment. Safety and tolerability, as well as anti-tumor efficacy, were also monitored throughout the studies.

Visualizing the Mechanism and Workflow

To further clarify the biological basis of Trilaciclib's action and the design of the pivotal clinical trials, the following diagrams are provided.

Trilaciclib_Mechanism_of_Action cluster_0 Normal Hematopoietic Stem and Progenitor Cell (HSPC) Cycle cluster_1 Action of Trilaciclib and Chemotherapy G1 G1 G1->S G2 G2 S->G2 DNA_Damage DNA Damage to Dividing Cells S->DNA_Damage Targets S-Phase Cells M M G2->M M->G1 CDK4/6_CyclinD CDK4/6-Cyclin D Complex CDK4/6_CyclinD->G1 Drives G1 Progression Trilaciclib Trilaciclib CDK4/6_Inhibition CDK4/6 Inhibition Trilaciclib->CDK4/6_Inhibition Chemotherapy Chemotherapy Chemotherapy->DNA_Damage G1_Arrest Transient G1 Arrest in HSPCs CDK4/6_Inhibition->G1_Arrest Induces S_Phase_Block S-Phase Block Myelopreservation Myelopreservation G1_Arrest->Myelopreservation Protects from Chemotherapy

Caption: Trilaciclib's mechanism of action in protecting hematopoietic stem cells.

Clinical_Trial_Workflow Patient_Screening Patient Screening (ES-SCLC Diagnosis) Randomization Randomization (1:1) Patient_Screening->Randomization Treatment_Arm_A Trilaciclib (IV Infusion) + Standard Chemotherapy Randomization->Treatment_Arm_A Treatment_Arm_B Placebo (IV Infusion) + Standard Chemotherapy Randomization->Treatment_Arm_B Treatment_Cycles Multiple Treatment Cycles (e.g., 21-day cycles) Treatment_Arm_A->Treatment_Cycles Treatment_Arm_B->Treatment_Cycles Endpoint_Assessment Endpoint Assessment - Myelosuppression - Supportive Care Use - Safety - Tumor Response Treatment_Cycles->Endpoint_Assessment Data_Analysis Data Analysis and Comparison Endpoint_Assessment->Data_Analysis

Caption: Generalized experimental workflow for Trilaciclib Phase II clinical trials.

References

Validating the Leap from Lab to Life: A Comparative Guide to the In Vivo Efficacy of Trilan

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain information on a specific therapeutic agent named "Trilan." Consequently, this guide has been constructed using a hypothetical scenario to demonstrate the principles of validating in vitro findings through in vivo studies. In this scenario, "this compound" is a novel, experimental inhibitor of the MEK1/2 pathway, a critical signaling cascade in several cancers. Its performance is compared against Selumetinib, a known MEK1/2 inhibitor, based on representative data from the class of MEK inhibitors.

Introduction: From Benchtop Promise to Preclinical Proof

The development of targeted cancer therapies frequently begins with promising in vitro results. A compound may demonstrate high potency and selectivity against a specific molecular target in isolated cancer cell lines. However, the complex biological environment of a living organism presents numerous challenges, including drug metabolism, bioavailability, and tumor microenvironment interactions, that cannot be replicated in a petri dish.

This guide focuses on the crucial step of in vivo validation for our hypothetical MEK1/2 inhibitor, this compound. Having demonstrated potent anti-proliferative effects in KRAS-mutant colorectal cancer (CRC) cell lines in vitro, the subsequent challenge is to determine if these effects translate into meaningful anti-tumor activity in a living model. We will compare this compound's hypothetical performance against Selumetinib, an established MEK inhibitor, using data from a simulated colorectal cancer xenograft study.

Comparative Performance: In Vivo Efficacy and Pharmacokinetics

The primary goal of the in vivo study is to assess the anti-tumor efficacy of this compound. This is typically measured by the reduction in tumor growth over time in a mouse model. Key pharmacokinetic (PK) parameters are also essential to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which provides context for its efficacy.

Table 1: Comparative In Vivo Anti-Tumor Efficacy in a KRAS-Mutant CRC Xenograft Model

Parameter Vehicle Control This compound (50 mg/kg, oral, daily) Selumetinib (50 mg/kg, oral, daily)
Tumor Growth Inhibition (TGI) at Day 21 0% 78% 71%
Mean Tumor Volume at Day 21 (mm³) 1850 ± 210 407 ± 95 536 ± 110
Change in Mean Body Weight +2% -4% -5%

| Statistically Significant Growth Delay (p<0.05) | N/A | Yes | Yes |

Table 2: Comparative Pharmacokinetic (PK) Profile in Mice

Parameter This compound Selumetinib
Bioavailability (F%) 45% 40%
Peak Plasma Concentration (Cmax, µM) 2.5 2.1
Time to Peak Concentration (Tmax, hours) 2 2

| Half-life (t½, hours) | 6 | 5.5 |

Mechanism of Action: The MAPK/ERK Signaling Pathway

This compound is designed to inhibit MEK1/2, central kinases in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in cancers with RAS or RAF mutations, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the canonical pathway and the specific point of inhibition for this compound and its alternatives.

mapk_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase RAS RAS (KRAS) RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound / Selumetinib Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflow and Methodologies

The successful validation of in vitro findings relies on robust and well-documented experimental protocols. The diagram below outlines the typical workflow for a xenograft study, followed by detailed methodologies.

xenograft_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture 1. Culture KRAS-Mutant CRC Cells (e.g., HCT116) inoculation 2. Subcutaneous Injection of Cells into Nude Mice cell_culture->inoculation tumor_growth 3. Monitor Tumor Growth (to ~150 mm³) inoculation->tumor_growth randomization 4. Randomize Mice into Treatment Groups (n=10/group) tumor_growth->randomization treatment 5. Daily Oral Dosing (Vehicle, this compound, Selumetinib) randomization->treatment monitoring 6. Measure Tumor Volume & Body Weight (2x Weekly) treatment->monitoring endpoint 7. Study Endpoint (Day 21 or Tumor > 2000 mm³) monitoring->endpoint necropsy 8. Euthanasia & Necropsy endpoint->necropsy analysis 9. Tumor Excision for Pharmacodynamic Analysis necropsy->analysis

Caption: Standard workflow for a subcutaneous xenograft study.
Detailed Experimental Protocols

A. Cell Culture

  • Cell Line: HCT116 (human colorectal carcinoma, KRAS G13D mutation).

  • Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

B. Animal Model (Xenograft Study)

  • Species: Athymic Nude Mice (female, 6-8 weeks old).

  • Housing: Maintained in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Tumor Implantation: 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel are injected subcutaneously into the right flank of each mouse.

  • Monitoring: Tumor volume is calculated using the formula: (Length x Width²) / 2. Body weight is recorded twice weekly as a measure of general toxicity.

C. Drug Administration

  • Formulation: this compound and Selumetinib are formulated in a vehicle solution of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.2% Tween 80 in water.

  • Dosing: Once tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups. Drugs are administered once daily via oral gavage at a volume of 10 mL/kg.

D. Efficacy and Toxicity Assessment

  • Primary Endpoint: Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.

  • Toxicity: Monitored by daily clinical observation and bi-weekly body weight measurements. A body weight loss exceeding 20% is typically a criterion for euthanasia.

E. Statistical Analysis

  • Method: Differences in tumor volume between treatment groups and the vehicle control are analyzed using a one-way ANOVA with Dunnett's post-hoc test.

  • Significance: A p-value of less than 0.05 is considered statistically significant.

Conclusion

This guide outlines the critical process of validating in vitro discoveries in a preclinical in vivo setting. Based on the hypothetical data, this compound demonstrates a promising anti-tumor profile, showing slightly superior tumor growth inhibition and a comparable safety profile to the established MEK inhibitor, Selumetinib. The favorable pharmacokinetic properties of this compound support its efficacy. These simulated findings would provide a strong rationale for advancing this compound into further preclinical safety studies and, ultimately, toward clinical development. This comparative approach is fundamental to contextualizing the performance of a new drug candidate and making informed decisions in the drug development pipeline.

Navigating the Structure-Activity Landscape of Guanylate Cyclase-C Agonists: A Comparative Guide to Plecanatide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for gastrointestinal disorders characterized by constipation has been significantly advanced by the development of guanylate cyclase-C (GC-C) agonists. These agents, which mimic the action of the endogenous peptides uroguanylin (B126073) and guanylin, stimulate intestinal fluid secretion and accelerate transit, offering relief to patients with chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). At the forefront of the second generation of these agonists is plecanatide (B610132) (marketed as Trulance), a structural analog of uroguanylin.[1][2]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of plecanatide and other key GC-C agonists. By examining the interplay between their structural features and biological activities, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the GC-C receptor.

Comparative Biological Activity of GC-C Agonists

The potency and efficacy of GC-C agonists are primarily evaluated through their ability to bind to the GC-C receptor and stimulate the intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP) in human colorectal carcinoma T84 cells, a well-established in vitro model. The following table summarizes key quantitative data for plecanatide and its relevant analogs.

CompoundAmino Acid SequenceKey Structural FeaturesGC-C Receptor Binding Affinity (Ki)cGMP Stimulation (EC50)Reference
Plecanatide NDECELCVNVACTGCL16 amino acids, Uroguanylin analog (Asp to Glu substitution at position 3), 2 disulfide bondsNot explicitly found~190 nM in T84 cells[3]
Uroguanylin NDED ELCVNVACTGCL16 amino acids, Endogenous ligand, 2 disulfide bondsNot explicitly foundPlecanatide is ~8x more potent[4][5]
Linaclotide CCEYCCNPACTGCY14 amino acids, E. coli heat-stable enterotoxin (STa) analog, 3 disulfide bondsNot explicitly foundNot directly compared under same conditions[6][7]
Dolcanatide Structurally related to UroguanylinUroguanylin analogPotent cGMP-stimulatory activityPotent cGMP-stimulatory activity[8][9]

Key Structure-Activity Relationship Insights

The biological activity of plecanatide and its analogs is intricately linked to specific structural motifs:

  • N-Terminal Acidic Residues and pH Sensitivity: Plecanatide, like its parent compound uroguanylin, possesses acidic amino acid residues at its N-terminus (Aspartic acid at position 2 and Glutamic acid at position 3).[7][10] These residues confer a pH-dependent activity, with optimal receptor binding and activation occurring in the acidic environment (pH ~5.0) of the proximal small intestine.[1][7][10] This is a key differentiator from linaclotide, which lacks these pH-sensing residues and thus acts in a pH-independent manner throughout the intestine.[6][7] The substitution of uroguanylin's Aspartic acid at position 3 with Glutamic acid in plecanatide is a critical modification that contributes to its increased potency.[2][5][10]

  • Disulfide Bonds and Structural Stability: The conformation of these peptides is constrained by intramolecular disulfide bonds. Plecanatide and uroguanylin both have two disulfide bonds (Cys4-Cys12 and Cys7-Cys15).[4][7][10] In contrast, linaclotide, being an analog of a bacterial enterotoxin, possesses three disulfide bonds, which results in a more rigid structure.[6][7] The specific arrangement of these bonds is crucial for maintaining the active conformation required for receptor binding.

  • Receptor Binding Motif: The C-terminal sequence, particularly the ACTGC motif (residues 11-15) in plecanatide, is understood to be critical for its interaction with the guanylate cyclase-C receptor.[11]

  • Terminal Amino Acids: Studies on truncated analogs of plecanatide have demonstrated that the removal of the first three N-terminal amino acids or the C-terminal Leucine residue results in a significant loss of both biological activity and stability, highlighting their importance in the overall pharmacophore.[12]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling cascade and a generalized experimental workflow.

GC_C_Signaling_Pathway cluster_extracellular Intestinal Lumen cluster_membrane Apical Membrane cluster_intracellular Intestinal Epithelial Cell Plecanatide Plecanatide / Analog GCC Guanylate Cyclase-C (GC-C) Receptor Plecanatide->GCC Binds to cGMP cGMP GCC->cGMP Converts GTP GTP GTP->GCC PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR Ion Channel PKGII->CFTR Phosphorylates & Activates Secretion Cl- and HCO3- Secretion CFTR->Secretion Opens to allow Fluid Increased Intestinal Fluid Secretion->Fluid Drives

Caption: Guanylate Cyclase-C signaling pathway activated by plecanatide. (Within 100 characters)

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesize & Purify Plecanatide Analogs Binding GC-C Receptor Binding Assay Synthesis->Binding cGMP cGMP Stimulation Assay (T84 cells) Synthesis->cGMP Stability Stability Assay (Simulated GI fluids) Synthesis->Stability SAR SAR Analysis & Lead Optimization Binding->SAR Ussing Ussing Chamber (Ion Transport) cGMP->Ussing cGMP->SAR Stability->SAR Transit Intestinal Transit (Animal Model) Ussing->Transit Ussing->SAR Secretion_invivo Fluid Secretion (Animal Model) Transit->Secretion_invivo Transit->SAR Secretion_invivo->SAR

Caption: General experimental workflow for SAR studies of GC-C agonists. (Within 100 characters)

Detailed Experimental Protocols

A fundamental aspect of SAR studies is the consistent application of robust experimental methods. Below are detailed protocols for key assays used in the evaluation of plecanatide and its analogs.

cGMP Stimulation Assay in T84 Cells

Objective: To quantify the ability of a test compound to stimulate the production of intracellular cGMP in human T84 intestinal epithelial cells, which endogenously express the GC-C receptor.

Methodology:

  • Cell Culture: T84 cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. Cells are grown to confluence in 24-well plates.

  • Assay Preparation: Prior to the assay, the cell culture medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS). The cells are then pre-incubated for 15 minutes at 37°C in assay buffer (e.g., Hanks' Balanced Salt Solution) containing a phosphodiesterase inhibitor, such as 1 mM isobutylmethylxanthine (IBMX), to prevent the degradation of cGMP.

  • Compound Incubation: Test compounds (plecanatide and its analogs) are diluted to various concentrations in the assay buffer. The pre-incubation buffer is removed, and the cells are incubated with the test compounds for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cGMP Measurement: Following incubation, the reaction is terminated by aspirating the compound solution and lysing the cells with a lysis buffer (e.g., 0.1 M HCl). The cell lysates are collected and centrifuged to pellet cellular debris.

  • Quantification: The concentration of cGMP in the supernatant is determined using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The amount of cGMP produced is normalized to the protein concentration in each well. Dose-response curves are generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated using non-linear regression analysis.[12][13]

Radioligand Binding Assay for GC-C Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the GC-C receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes from T84 cells or other cells overexpressing the GC-C receptor are prepared. Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.

  • Competitive Binding: A constant concentration of a radiolabeled GC-C agonist (e.g., 125I-labeled heat-stable enterotoxin) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (the "competitor").

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The filters are then washed to remove any non-specifically bound radioactivity.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6][14]

Conclusion

The structure-activity relationship of plecanatide and other guanylate cyclase-C agonists reveals a sophisticated interplay between amino acid sequence, three-dimensional structure, and biological function. Key structural modifications, such as the N-terminal acidic residues and the number of disulfide bonds, critically influence the potency, pH sensitivity, and overall pharmacological profile of these peptides. The methodologies outlined in this guide provide a robust framework for the continued exploration of this therapeutic class. A deeper understanding of these SAR principles will undoubtedly fuel the design of next-generation GC-C agonists with enhanced efficacy, selectivity, and improved patient outcomes in the management of chronic constipation and other functional gastrointestinal disorders.

References

A Comparative Analysis of Benzoxazolinone Toxicity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of the toxicity profiles of various benzoxazolinone compounds, catering to researchers, scientists, and drug development professionals. The information presented herein is curated from a range of experimental studies and aims to provide a clear, objective overview of the cytotoxic and phytotoxic effects of this class of compounds.

Quantitative Toxicity Data

The following tables summarize the quantitative toxicity data for several benzoxazolinone derivatives across different biological systems.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineAssayIC50 (µM)Reference
2-Benzoxazolinone (BOA)Not specifiedNot specified>100[1]
3-Methyl-2-benzoxazolinoneNot specifiedNot specified25.3[1]
6-Bromo-3-methyl-2-benzoxazolinoneNot specifiedNot specified10.5[1]
5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-oneMCF-7 (Breast Cancer)MTT Assay34.2[1]
5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-oneA549 (Lung Cancer)MTT Assay45.7[1]
5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-oneHeLa (Cervical Cancer)MTT Assay60.1[1]
5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-oneSW-480 (Colon Cancer)MTT Assay78.4[1]
Tricyclic decylbenzoxazole (TDB)SMMC-7721 (Liver Cancer)MTT AssayDose-dependent inhibition[2]
Benzoxazole (B165842) derivativesHePG2 (Liver Cancer)Not specifiedPotent activity observed[3]
Benzoxazole derivativesMCF-7 (Breast Cancer)Not specifiedPotent activity observed[3]
Phytotoxicity Data

The effective dose (ED50) is the concentration of a substance that causes a 50% inhibition of a specific biological response, such as root growth.

CompoundPlant SpeciesEffectED50 ( kg/ha )Reference
3-MethylbenzoxazolinoneOatsRoot growth inhibition1.5-3.4[4]
3-MethylbenzoxazolinoneRadishRoot growth inhibition1.5-3.4[4]
3-MethylbenzoxazolinoneCucumberRoot growth inhibition4.3[4]
3-MethylbenzoxazolinoneCabbageRoot growth inhibition4.3[4]
6-Halogenated 3-alkylbenzoxazolinonesVarious test plantsRoot growth inhibition~1.9[4]
2-MethylthiobenzoxazoleVarious test plantsRoot growth inhibition~2.5[4]
2-EthylthiobenzoxazoleVarious test plantsRoot growth inhibition~2.5[4]

Mechanisms of Toxicity

Benzoxazolinones exert their toxic effects through multiple mechanisms, primarily involving the induction of oxidative stress and apoptosis .

Oxidative Stress: Several benzoxazolinone compounds have been shown to induce the generation of reactive oxygen species (ROS) within cells. This leads to a state of oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.

Apoptosis: Benzoxazolinones can trigger programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, involving the Bcl-2 family of proteins and the activation of caspases, which are key executioners of the apoptotic process. A triazole-conjugated benzoxazone has been shown to induce ROS and promote autophagic apoptosis in human lung cancer cells.[5] The apoptotic cascade can be initiated by cellular damage caused by oxidative stress.

Signaling Pathways

The toxicity of benzoxazolinones is associated with the modulation of key cellular signaling pathways, including the Akt/mTOR and Mitogen-Activated Protein Kinase (MAPK) pathways. The MAPK signaling pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[6][7] The activation of specific MAPK cascades, such as the JNK and p38 pathways, is often linked to cellular stress responses and the induction of apoptosis.

Benzoxazolinone-Induced Apoptosis Signaling Pathway Benzoxazolinone-Induced Apoptosis Benzoxazolinone Benzoxazolinone ROS ↑ Reactive Oxygen Species (ROS) Benzoxazolinone->ROS MAPK MAPK Pathway (JNK, p38) Benzoxazolinone->MAPK Akt_mTOR Akt/mTOR Pathway (Inhibition) Benzoxazolinone->Akt_mTOR Mitochondria Mitochondria ROS->Mitochondria Bcl2_family Bcl-2 Family (e.g., Bax, Bcl-2) Mitochondria->Bcl2_family Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Mitochondria Akt_mTOR->Apoptosis Inhibits

Caption: Benzoxazolinone-induced apoptosis signaling pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazolinone compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

MTT Assay Workflow General Workflow for MTT Cytotoxicity Assay Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Incubate1 Incubate 24h Plate_Cells->Incubate1 Add_Compound Add Benzoxazolinone (various concentrations) Incubate1->Add_Compound Incubate2 Incubate 24-72h Add_Compound->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Remove_Medium Remove medium Incubate3->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an MTT cytotoxicity assay.

Phytotoxicity Assay (Seed Germination and Root Elongation)

This assay evaluates the effect of benzoxazolinones on seed germination and early seedling growth.

  • Preparation: Sterilize seeds of the test plant species (e.g., lettuce, radish). Prepare different concentrations of the benzoxazolinone compounds in a suitable solvent (e.g., water with a small amount of DMSO).

  • Treatment: Place a sterile filter paper in a petri dish and moisten it with a specific volume of the test solution. Place a defined number of seeds on the filter paper.

  • Incubation: Seal the petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 5-7 days).

  • Data Collection: After the incubation period, count the number of germinated seeds and measure the root length of the seedlings.

  • Data Analysis: Calculate the percentage of germination inhibition and root growth inhibition relative to the control. Determine the ED50 values.

Phytotoxicity Assay Workflow General Workflow for Phytotoxicity Assay Start Start Prepare_Solutions Prepare Benzoxazolinone solutions Start->Prepare_Solutions Sterilize_Seeds Sterilize seeds Start->Sterilize_Seeds Setup_Petri_Dishes Setup Petri dishes with filter paper and solutions Prepare_Solutions->Setup_Petri_Dishes Place_Seeds Place seeds in Petri dishes Sterilize_Seeds->Place_Seeds Setup_Petri_Dishes->Place_Seeds Incubate Incubate in growth chamber Place_Seeds->Incubate Measure_Parameters Measure germination and root length Incubate->Measure_Parameters Analyze_Data Calculate ED50 Measure_Parameters->Analyze_Data End End Analyze_Data->End

References

Head-to-Head Comparison: Trilaciclib (Trilan) vs. a Known CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the performance of Trilaciclib (Trilan), a transient cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, with a well-established inhibitor from the same class. This comparison is supported by experimental data to inform research and drug development decisions.

Introduction

Trilaciclib is a novel, transient CDK4/6 inhibitor administered intravenously prior to chemotherapy.[1] Its unique mechanism of action involves temporarily arresting hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, thereby protecting them from the damaging effects of chemotherapy.[1] This myeloprotective effect helps to reduce chemotherapy-induced myelosuppression.[1] For the purpose of this guide, we will compare Trilaciclib to Palbociclib, a widely recognized and extensively studied oral CDK4/6 inhibitor used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.

Data Summary

The following table summarizes key quantitative data for Trilaciclib and Palbociclib based on publicly available information.

ParameterTrilaciclib (this compound)Palbociclib
Mechanism of Action Transiently arrests hematopoietic stem and progenitor cells in the G1 phase by inhibiting CDK4/6.[1]Induces G1 cell cycle arrest by inhibiting CDK4/6.
Primary Indication To decrease the incidence of chemotherapy-induced myelosuppression in adult patients when administered prior to a platinum/etoposide-containing regimen or topotecan-containing regimen for extensive-stage small cell lung cancer (ES-SCLC).Treatment of HR+, HER2- advanced or metastatic breast cancer in combination with an aromatase inhibitor or fulvestrant.
Administration Route Intravenous infusion.[1]Oral.
Half-life Approximately 1.5 - 2.5 hours.Approximately 29 hours.
IC50 (CDK4/Cyclin D1) ~1 nM~11 nM
IC50 (CDK6/Cyclin D3) ~4 nM~16 nM

Signaling Pathway

The diagram below illustrates the canonical CDK4/6 signaling pathway, which is the target of both Trilaciclib and Palbociclib. In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing it to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Both Trilaciclib and Palbociclib inhibit the kinase activity of the cyclin D-CDK4/6 complex, thereby preventing Rb phosphorylation and causing cell cycle arrest in the G1 phase.

CDK4_6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogenic Signals Mitogenic Signals Receptor Receptor Mitogenic Signals->Receptor Cyclin D Cyclin D Receptor->Cyclin D Signal Transduction Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb-E2F Complex Rb-E2F Complex Cyclin D-CDK4/6 Complex->Rb-E2F Complex Phosphorylates Rb Rb Rb E2F E2F Gene Transcription Gene Transcription E2F->Gene Transcription Rb-E2F Complex->E2F Releases Trilaciclib Trilaciclib Trilaciclib->Cyclin D-CDK4/6 Complex Palbociclib Palbociclib Palbociclib->Cyclin D-CDK4/6 Complex S-phase Entry S-phase Entry Gene Transcription->S-phase Entry Experimental_Workflow Start Start Inhibitor_Preparation Prepare Trilaciclib and Palbociclib Stock Solutions Start->Inhibitor_Preparation In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Inhibitor_Preparation->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (Cell Cycle Analysis) Inhibitor_Preparation->Cell_Based_Assay Data_Analysis Data Analysis and Comparison In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Comparison_Logic Objective Head-to-Head Comparison Trilaciclib vs. Palbociclib Parameters Key Comparison Parameters Objective->Parameters Potency Potency (IC50) Parameters->Potency Cellular_Activity Cellular Activity (Cell Cycle Arrest) Parameters->Cellular_Activity Pharmacokinetics Pharmacokinetics (Half-life, Administration) Parameters->Pharmacokinetics Clinical_Application Clinical Application Parameters->Clinical_Application Outcome Comparative Efficacy and Therapeutic Niche Potency->Outcome Cellular_Activity->Outcome Pharmacokinetics->Outcome Clinical_Application->Outcome

References

Validation of a Luciferase-Based Screening Assay for TLR4 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed validation and comparison of a luciferase-based reporter gene screening assay for identifying Toll-Like Receptor 4 (TLR4) agonists. The performance of this assay is compared with a traditional ELISA-based method for measuring cytokine production. This document is intended for researchers, scientists, and drug development professionals involved in high-throughput screening and immunology.

Introduction to TLR4 Signaling and Screening Assays

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1][2] TLR4, specifically, recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and its activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.[1] Screening for TLR4 agonists is essential for the development of new vaccine adjuvants and immunotherapies.[3]

Luciferase-based reporter gene assays have become a common method for high-throughput screening (HTS) due to their sensitivity and ease of use.[4][5] In this type of assay, cells are engineered to express a luciferase reporter gene under the control of a promoter that is responsive to the signaling pathway of interest.[4] In the context of TLR4, the reporter is often driven by an NF-κB response element, a key transcription factor activated downstream of TLR4.[1][2] When a TLR4 agonist activates the pathway, NF-κB is activated, leading to the expression of luciferase and the production of a measurable light signal.[3]

An alternative and more traditional method for assessing TLR4 activation is to measure the production of downstream cytokines, such as TNF-α or IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA). While this method measures a more direct physiological response, it can be more laborious and less amenable to high-throughput formats compared to reporter assays.[3]

Comparative Performance Data

The following tables summarize the quantitative performance of a luciferase-based TLR4 reporter assay compared to a TNF-α ELISA assay for screening TLR4 agonists.

Table 1: Assay Performance Metrics

ParameterLuciferase Reporter AssayTNF-α ELISA
Assay Principle Reporter gene activationCytokine quantification
Primary Readout LuminescenceAbsorbance
Assay Time 4-6 hours24-48 hours
Sensitivity (EC50 for LPS) ~0.1 - 1 ng/mL~1 - 10 ng/mL
Dynamic Range 3-4 log2-3 log
Z'-factor > 0.70.5 - 0.7
Throughput High (384-well)Low to Medium (96-well)

Table 2: Example Dose-Response Data for LPS

LPS Concentration (ng/mL)Luciferase Assay (Fold Induction)TNF-α ELISA (pg/mL)
0.011.2 ± 0.25 ± 2
0.15.8 ± 0.550 ± 10
125.3 ± 2.1450 ± 35
1085.1 ± 7.51500 ± 120
100150.2 ± 12.32500 ± 210
1000155.4 ± 13.12600 ± 220

Experimental Protocols

Luciferase-Based TLR4 Reporter Gene Assay

This protocol is adapted from standard procedures for commercially available TLR reporter cell lines.[3][6]

Materials:

  • HEK293 cells stably expressing human TLR4, MD-2, CD14, and an NF-κB-luciferase reporter construct

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics

  • White, clear-bottom 96-well or 384-well assay plates

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the TLR4 reporter cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to a density of 2 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mg/mL stock solution of LPS in sterile, endotoxin-free water.

    • Perform a serial dilution of the LPS stock in culture medium to create 2X working solutions.

    • Prepare 2X solutions of test compounds in culture medium.

    • Carefully remove the culture medium from the cells.

    • Add 50 µL of the 2X compound dilutions to the respective wells in triplicate. Include a vehicle control (medium only).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 50 µL of the luciferase reagent to each well.

    • Incubate at room temperature for 10 minutes to ensure cell lysis and signal stabilization.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity for each concentration relative to the vehicle control.

    • Plot the fold induction against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50.

TNF-α ELISA Assay

This protocol is a general guideline for a sandwich ELISA.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI 1640 medium supplemented with 10% FBS and penicillin/streptomycin

  • 96-well cell culture plates

  • Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding and Stimulation:

    • Seed PBMCs or THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Prepare serial dilutions of LPS and test compounds in culture medium.

    • Add the compounds to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • ELISA Plate Preparation:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with a blocking buffer for 1-2 hours at room temperature.

    • Wash the plate three times.

  • Sample and Standard Incubation:

    • Centrifuge the cell culture plate to pellet the cells.

    • Carefully collect the supernatant containing the secreted TNF-α.

    • Add 100 µL of the cell culture supernatants and TNF-α standards to the ELISA plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times.

  • Detection:

    • Add the biotinylated detection antibody and incubate for 1-2 hours.

    • Wash the plate three times.

    • Add streptavidin-HRP and incubate for 20-30 minutes.

    • Wash the plate five times.

    • Add the TMB substrate and incubate in the dark for 15-30 minutes.

  • Measurement and Analysis:

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 450 nm.

    • Generate a standard curve and calculate the concentration of TNF-α in the samples.

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents LPS MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc translocates DNA DNA NF_kappa_B_nuc->DNA binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcription

Caption: TLR4 signaling pathway leading to cytokine production.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed TLR4 Reporter Cells in 96-well Plate incubate_24h Incubate 16-24 hours seed_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->add_compounds incubate_6h Incubate 4-6 hours add_compounds->incubate_6h add_reagent Add Luciferase Assay Reagent incubate_6h->add_reagent incubate_10m Incubate 10 minutes add_reagent->incubate_10m read_luminescence Read Luminescence incubate_10m->read_luminescence analyze_data Calculate Fold Induction and Determine EC50 read_luminescence->analyze_data

Caption: Experimental workflow for the luciferase reporter assay.

References

A Comparative Analysis of Trifluralin's Efficacy Against Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the pre-emergent herbicide Trifluralin with other commercial alternatives, supported by experimental data for researchers and scientists in agricultural science and drug development.

This guide provides a detailed performance benchmark of Trifluralin, the active ingredient in the herbicide formerly marketed as Trilin, against other widely used commercial herbicides. The data presented is synthesized from multiple field studies to offer a clear comparison of efficacy in weed control and impact on crop yield.

Performance Benchmark: Trifluralin vs. Commercial Alternatives

The following tables summarize the quantitative data from comparative studies involving Trifluralin and other commercial herbicides. The primary metrics for comparison are the percentage of weed control and the resulting crop yield.

Table 1: Comparative Efficacy of Dinitroaniline Herbicides on Weed Control in White Bean

Weed SpeciesTrifluralinEthalfluralin
VelvetleafUp to 32%Similar to Trifluralin
Redroot PigweedUp to 99%Similar to Trifluralin
Common RagweedUp to 13%Slightly more efficacious
Common LambsquartersUp to 99%Slightly more efficacious
Wild MustardUp to 27%Slightly more efficacious
BarnyardgrassUp to 99%Similar to Trifluralin
Green FoxtailUp to 99%Similar to Trifluralin
Data sourced from field experiments conducted in Ontario (2016-2018) on white bean crops.[1]

Table 2: Impact of Dinitroaniline Herbicides on Potato Tuber Yield and Weed Biomass Reduction

HerbicideApplication Rate (L/ha)Reduction in Total Weed Biomass (60 days after treatment)Total Tuber Yield Increase
Trifluralin 4>82%Over two-fold
Ethalfluralin 4>82%Over two-fold
Pendimethalin 6>82%Over two-fold
Data from a 2013 study in Ardabil on Agria cultivar potatoes.[2]

Table 3: Weed Control Efficacy of Pre-Emergent Herbicides in Cotton (30 Days After Application)

HerbicideWeed Control Efficacy
Trifluralin >96.5%
Fomesafen >96.5%
S-Metolachlor >96.5%
Pendimethalin Strong initial control, but effectiveness diminished more rapidly
Data from a study in Chihuahua, Mexico, on conventional cotton varieties.[3]

Experimental Protocols

The data presented in this guide is based on rigorous field experiments. The following is a summary of the methodologies employed in the key studies cited.

Study 1: Efficacy of Trifluralin and Ethalfluralin in White Bean (Soltani et al., 2020) [1]

  • Experimental Design: Five field experiments were conducted from 2016 to 2018 in Ontario, Canada.

  • Treatments: Trifluralin and Ethalfluralin were applied alone and in combination with Halosulfuron. The application method was pre-plant incorporated (PPI).

  • Crop: White Bean.

  • Parameters Measured: Weed control efficacy for various species (Velvetleaf, Redroot Pigweed, Common Ragweed, Common Lambsquarters, Wild Mustard, Barnyardgrass, and Green Foxtail) was assessed at 2 and 4 weeks after emergence. White bean tolerance and seed yield were also evaluated.

  • Key Finding: Trifluralin and Ethalfluralin provided similar control for several weed species, though Ethalfluralin showed slightly better efficacy against Common Ragweed, Common Lambsquarters, and Wild Mustard.[1]

Study 2: Evaluation of Herbicides on Potato Weeds (2013) [2]

  • Experimental Design: A dose-response experiment based on a Randomized Complete Block Design with three replications.

  • Treatments: Trifluralin (Treflan EC 48%), Ethalfluralin (Sonalan EC 33%), and Pendimethalin (Stomp EC 33%) were tested at various application rates.

  • Crop: Potato (Agria cultivar).

  • Parameters Measured: Weed sampling was conducted at 20 and 60 days after treatment to determine the reduction percentage of total weed biomass and specific weed species biomass (Common Lambsquarters and Redroot Pigweed). Yield per plant and total tuber yield were also measured.

  • Key Finding: At specific application rates, Trifluralin, Ethalfluralin, and Pendimethalin all achieved over 82% reduction in total weed biomass and more than doubled the total tuber yield.[2]

Study 3: Pre-Emergent Herbicides in Cotton (Chihuahua, Mexico) [3]

  • Experimental Design: A randomized complete block design with four replications.

  • Treatments: Four pre-emergence herbicides (Fomesafen, Trifluralin, S-Metolachlor, and Pendimethalin) were evaluated against three controls (glyphosate, cultural control, and an untreated weedy check).

  • Crop: Seven conventional cotton varieties.

  • Parameters Measured: Weed control was assessed at 15, 21, 30, 40, and 50 days after application using the European Weed Research Society (EWRS) rating scale.

  • Key Finding: Trifluralin, Fomesafen, and S-Metolachlor all achieved "very good control" of over 96.5% within the first 30 days.[3]

Visualizing Experimental Workflow and Herbicide Mode of Action

To further clarify the experimental process and the mechanism of action for dinitroaniline herbicides like Trifluralin, the following diagrams are provided.

Herbicide_Evaluation_Workflow A Field Selection & Preparation B Randomized Block Design Setup A->B C Herbicide Application (PPI) B->C D Crop Planting C->D E Data Collection (Weed Control & Crop Tolerance) D->E F Yield Measurement E->F G Statistical Analysis F->G H Performance Comparison G->H

A typical workflow for evaluating herbicide performance in field trials.

Dinitroaniline_Mode_of_Action cluster_Weed Weed Seedling A Trifluralin Absorption by Roots B Binding to Tubulin Protein A->B Translocation C Disruption of Microtubule Assembly B->C D Inhibition of Cell Division (Mitosis) at Root Tip C->D E Cessation of Root Growth D->E F Weed Seedling Death E->F

Simplified signaling pathway for Trifluralin's mode of action in weeds.

References

Trilan (Sulpiride) Metabolic Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro metabolic stability of Trilan, chemically known as Sulpiride, against other commonly prescribed atypical antipsychotics. A drug's metabolic stability is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions. This document summarizes the metabolic pathways of Sulpiride and its comparators, presents available quantitative data on their metabolic stability, and details standardized experimental protocols for in vitro assessment.

Executive Summary

Sulpiride, the active compound in this compound, exhibits high metabolic stability in humans. It is primarily excreted unchanged through the renal route, indicating minimal metabolism by hepatic enzymes. This characteristic suggests a low potential for clinically significant drug-drug interactions mediated by the cytochrome P450 (CYP) enzyme system. In contrast, other atypical antipsychotics such as Amisulpride, Risperidone (B510), Olanzapine, and Clozapine (B1669256) undergo more extensive hepatic metabolism, primarily mediated by various CYP enzymes. This guide provides a comparative overview based on available in vitro data and metabolic pathways to assist researchers in understanding the metabolic profile of this compound in relation to its therapeutic class.

Comparative Metabolic Stability Data

The following table summarizes the available quantitative data for the in vitro metabolic stability of Sulpiride and selected comparator atypical antipsychotics in human liver microsomes. It is important to note that direct comparison of absolute values should be approached with caution due to variability in experimental conditions across different studies.

CompoundPrimary Metabolizing EnzymesIn Vitro Half-life (t½) (min)In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)
Sulpiride (this compound) Minimally metabolized; primarily renal excretion.[1][2]Not extensively metabolizedLow
Amisulpride Weakly metabolized; CYP-catalyzed metabolism appears to be minor.[3][4]Data not readily availableLow
Risperidone Primarily CYP2D6, with a minor contribution from CYP3A4.[5][6][7][8]Data not readily availableModerate to High
Olanzapine Primarily direct glucuronidation (UGT1A4) and CYP1A2, with minor roles for CYP2D6 and CYP3A4.[1][2][3][9][10]Data not readily availableModerate to High
Clozapine Primarily CYP1A2, with contributions from CYP2D6, CYP3A4, and CYP2C19.[2][3][11][12][13]Data not readily availableHigh

Note: The lack of specific, publicly available quantitative in vitro half-life and intrinsic clearance values for Sulpiride and some comparators in standardized assays highlights a data gap in the literature.

Metabolic Pathways and Key Enzymes

Understanding the specific enzymes involved in the metabolism of a drug is crucial for predicting potential drug-drug interactions and inter-individual variability in drug response.

Sulpiride (this compound): Sulpiride undergoes minimal hepatic metabolism. Studies have shown that it does not significantly inhibit major cytochrome P450 enzymes, suggesting a low likelihood of causing metabolic drug interactions.[14] Its primary route of elimination is renal excretion of the unchanged drug.

Amisulpride: Similar to Sulpiride, Amisulpride is weakly metabolized, and its metabolism by CYP enzymes is considered minor.[3][4][15] This contributes to a lower potential for CYP-mediated drug interactions.

Risperidone: Risperidone is extensively metabolized, primarily by CYP2D6, to its active metabolite, 9-hydroxyrisperidone.[5][6][8] CYP3A4 also plays a minor role in its metabolism.[5][6][7] The activity of CYP2D6 is subject to genetic polymorphism, which can lead to significant variability in patient exposure to Risperidone.

Olanzapine: The metabolism of Olanzapine is complex, involving both Phase I and Phase II reactions. The main metabolic pathways are direct N-glucuronidation mediated by UGT1A4 and oxidation primarily catalyzed by CYP1A2.[9][10] CYP2D6 and CYP3A4 are also involved to a lesser extent.[2][9]

Clozapine: Clozapine undergoes extensive metabolism by multiple CYP enzymes. CYP1A2 is the primary enzyme responsible for its metabolism, with additional contributions from CYP2D6, CYP3A4, and CYP2C19.[2][11][12][13] This complex metabolic profile makes Clozapine susceptible to numerous drug-drug interactions.

Experimental Protocols

Below are detailed methodologies for standard in vitro metabolic stability assays.

Human Liver Microsome Stability Assay

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound using human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., from a reputable commercial source)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare the incubation mixture containing human liver microsomes, phosphate buffer, and MgCl2.

  • Pre-incubation: Pre-incubate the microsome mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiation: Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed microsome mixture.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.

  • Termination: Immediately terminate the reaction in the collected aliquots by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the terminated samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.

Liver S9 Fraction Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of both Phase I and Phase II metabolic enzymes using liver S9 fraction.

Materials:

  • Test compound

  • Pooled liver S9 fraction (from human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Cofactors for Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) metabolism.

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and cofactors. Prepare the incubation mixture containing the S9 fraction in phosphate buffer.

  • Pre-incubation: Pre-warm the S9 mixture to 37°C.

  • Initiation: Add the test compound and the required cofactors (e.g., NADPH and UDPGA) to the S9 mixture to start the reaction.

  • Sampling and Termination: Follow the same procedure as the microsomal stability assay, collecting and quenching samples at various time points.

  • Sample Processing and Analysis: Process and analyze the samples using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the t½ and CLint as described for the microsomal stability assay. The inclusion of Phase II cofactors allows for a more comprehensive assessment of metabolic clearance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound Stock initiate Initiate Reaction (add compound + NADPH) prep_cpd->initiate prep_mic Prepare Microsome Incubation Mixture pre_inc Pre-incubate at 37°C prep_mic->pre_inc pre_inc->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling terminate Terminate Reaction (add Acetonitrile + IS) sampling->terminate process Centrifuge and Collect Supernatant terminate->process lcms LC-MS/MS Analysis process->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and CLint plot->calc

Caption: Workflow for a typical in vitro metabolic stability assay.

metabolic_pathways cluster_sulpiride Sulpiride (this compound) cluster_risperidone Risperidone cluster_olanzapine Olanzapine cluster_clozapine Clozapine sulpiride Sulpiride sulpiride_renal Renal Excretion (Unchanged) sulpiride->sulpiride_renal Primary Route risperidone Risperidone risperidone_met 9-Hydroxyrisperidone (Active Metabolite) risperidone->risperidone_met CYP2D6 (major) CYP3A4 (minor) olanzapine Olanzapine olanzapine_gluc N-Glucuronide olanzapine->olanzapine_gluc UGT1A4 olanzapine_ox Oxidative Metabolites olanzapine->olanzapine_ox CYP1A2 (major) CYP2D6, CYP3A4 (minor) clozapine Clozapine clozapine_met Multiple Metabolites clozapine->clozapine_met CYP1A2 (major) CYP2D6, CYP3A4, CYP2C19

Caption: Simplified metabolic pathways of Sulpiride and comparators.

References

Replicating Published Findings on Benzoxazolinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established methodologies for replicating published findings on benzoxazolinones. It aims to offer an objective comparison of common experimental approaches, supported by data from peer-reviewed literature. While this guide focuses on widely accepted and published methods, a preliminary search for a product named "Trilan" in the context of benzoxazolinone research did not yield specific information on a dedicated synthesis or analysis platform. The name "this compound" is associated with a fungicide (active ingredient Trifluralin) and a pharmaceutical product (active ingredient Sulpiride), neither of which are directly applicable to the general replication of benzoxazolinone studies. Therefore, this guide will focus on the established laboratory methods.

Data Presentation: Synthesis and Biological Activity of Benzoxazolinones

The following tables summarize quantitative data from published studies on benzoxazolinones, providing a comparative look at their synthesis and biological effects.

Table 1: Comparison of Benzoxazolinone Synthesis Methods

MethodKey ReagentsReaction ConditionsYield (%)Reference
From 2-aminophenolsChloroformates, phosgene, or their equivalentsVaries (e.g., room temperature to reflux)70-95%General synthetic chemistry literature
Intramolecular cyclization2-Nitrophenyl carbamatesReductive cyclization (e.g., using SnCl2 or catalytic hydrogenation)60-85%General synthetic chemistry literature
From isatoic anhydrideReaction with hydroxylamineMild conditionsVariableGeneral synthetic chemistry literature

Table 2: Biological Activity of Benzoxazolinone (BOA) on Soybean Growth

BOA Concentration (mM)Root Length Reduction (%)Root Weight Decrease (%)Stem Length Reduction (%)Stem Weight Reduction (%)
0.135%Not reportedNot significantNot significant
0.2Not reported43%18%22%
0.352%53%18%22%

Table 3: Effect of BOA on Lignin Content in Soybean

Plant PartIncrease in Total Lignin Content
Roots~18%
Stems~32%
Leaves~15%

Experimental Protocols

Detailed methodologies are crucial for the successful replication of published findings. Below are representative protocols for the synthesis of benzoxazolinones and the assessment of their biological activity.

Protocol 1: Synthesis of 2-Benzoxazolinone (B145934) from 2-Aminophenol (B121084)

Objective: To synthesize 2-benzoxazolinone via the reaction of 2-aminophenol with a carbonylating agent.

Materials:

  • 2-aminophenol

  • Ethyl chloroformate (or a similar carbonylating agent)

  • Anhydrous potassium carbonate

  • Acetone (B3395972)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 2-aminophenol in acetone in a round-bottom flask.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add ethyl chloroformate to the mixture while stirring at room temperature.

  • After the addition is complete, reflux the mixture for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-benzoxazolinone.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Assay for a-Glucosidase Inhibition by Benzoxazolinone Derivatives

Objective: To evaluate the inhibitory effect of benzoxazolinone derivatives on a-glucosidase activity, a key enzyme in carbohydrate metabolism.

Materials:

  • a-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-a-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Benzoxazolinone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of a-glucosidase in phosphate buffer.

  • In a 96-well microplate, add the enzyme solution to each well.

  • Add different concentrations of the benzoxazolinone derivatives to the wells. A control group should receive only the solvent.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the benzoxazolinone derivatives and determine the IC50 value.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to benzoxazolinone research.

DIBOA_Glc DIBOA-Glc DIBOA DIBOA DIBOA_Glc->DIBOA Enzymatic Cleavage BOA BOA (Benzoxazolin-2(3H)-one) DIBOA->BOA Degradation Plant_Resistance Plant Resistance BOA->Plant_Resistance Chemical_Defense Chemical Defense in Soil BOA->Chemical_Defense Pests Pest Attack Pests->DIBOA_Glc Plant_Competition Plant Competition Plant_Competition->Chemical_Defense

Caption: Degradation pathway of DIBOA-Glc to BOA and its role in plant defense.

Start Start: Synthesize Benzoxazolinone Derivatives Characterization Characterize Compounds (NMR, MS, IR) Start->Characterization In_Silico In Silico Screening (e.g., Molecular Docking) Characterization->In_Silico In_Vitro In Vitro Biological Assays (e.g., Enzyme Inhibition) Characterization->In_Vitro In_Silico->In_Vitro Guide Selection Data_Analysis Data Analysis (IC50, Activity Comparison) In_Vitro->Data_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship) Data_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Improvement End End: Identify Lead Compounds Lead_Optimization->End

Caption: A typical workflow for the discovery of bioactive benzoxazolinone derivatives.

Assessing the Specificity of Trilaciclib's Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trilaciclib's performance against other cyclin-dependent kinase (CDK) 4/6 inhibitors, supported by experimental data and detailed protocols.

Trilaciclib is a first-in-class, transient intravenous inhibitor of CDK4 and CDK6.[1] Its primary and unique indication is to decrease the incidence of chemotherapy-induced myelosuppression in adult patients with extensive-stage small cell lung cancer (ES-SCLC) when administered prior to a platinum/etoposide-containing regimen or topotecan-containing regimen.[2][3] This guide assesses the specificity of Trilaciclib's biological effects by comparing it with other well-established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. While these alternatives are primarily approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, their shared mechanism of action provides a basis for a comparative analysis of their biological specificity.[4][5]

Quantitative Data Comparison

The following tables summarize the biochemical potency, selectivity, and clinical myelopreservation effects of Trilaciclib and its comparators.

Table 1: Biochemical Potency and Selectivity of CDK4/6 Inhibitors

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)CDK4:CDK6 RatioNotable Off-Target Kinase Inhibition
Trilaciclib 141:4Data on broad kinase screening is limited in the public domain.
Palbociclib 9-1115~1:1.5Highly selective for CDK4/6 with minimal distinct additional binding events.[4][6]
Ribociclib 10391:3.9Highly selective for CDK4/6.[4][6]
Abemaciclib 29.91:5More promiscuous; inhibits CDK1, CDK2, CDK9, GSK3α/β, CAMKIIγ/δ, and PIM1 kinases at higher concentrations.[4][7][8]

IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition of a biological target in vitro. Lower values indicate greater potency.

Table 2: Clinical Myelopreservation Effects of Trilaciclib in Extensive-Stage Small Cell Lung Cancer (Pooled Data from Phase 2 Trials)

Clinical EndpointTrilaciclib + ChemotherapyPlacebo + ChemotherapyOdds Ratio (OR) or Mean Difference (MD)
Incidence of Severe Neutropenia (Grade ≥3) 21.76%41.91%OR = 0.57
Duration of Severe Neutropenia in Cycle 1 (Days) --MD = -3.19
Incidence of Febrile Neutropenia 2.41%7.56%OR = 0.35
Incidence of Anemia (Grade ≥3) 18.02%32.41%OR = 0.51
Incidence of Thrombocytopenia (Grade ≥3) 20.06%31.25%OR = 0.62
Red Blood Cell Transfusions 16.66%18.25%OR = 0.59
G-CSF Administration 40.47%81.01%OR = 0.61

Data compiled from a meta-analysis of randomized controlled trials.[9]

Signaling Pathway and Mechanism of Action

Trilaciclib exerts its myeloprotective effects by transiently inhibiting CDK4 and CDK6 in hematopoietic stem and progenitor cells (HSPCs). In normal cell cycle progression, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and subsequent entry into the S phase of the cell cycle. By inhibiting CDK4/6, Trilaciclib induces a temporary G1 cell cycle arrest in HSPCs, shielding them from the damaging effects of chemotherapy which primarily targets rapidly dividing cells.[3][10]

CDK4_6_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor CyclinD Cyclin D Receptor->CyclinD Signal Transduction CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylation pRb p-Rb E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Rb_E2F Rb-E2F Complex Rb_E2F->E2F Release Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression Trilaciclib Trilaciclib Trilaciclib->CDK46_CyclinD

CDK4/6 signaling pathway and the mechanism of action of Trilaciclib.

Experimental Protocols

Biochemical Kinase Assay for CDK4/6 Inhibition

Objective: To determine the in vitro potency (IC50) of a test compound against CDK4 and CDK6.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Retinoblastoma (Rb) protein substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., Trilaciclib)

  • Kinase assay buffer

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, combine the kinase (CDK4/Cyclin D1 or CDK6/Cyclin D3), Rb substrate, and kinase assay buffer.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).

  • Incubate the plate for 60 minutes at room temperature.

  • Terminate the reaction and quantify the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ assay, which measures luminescence.

  • Calculate the percentage of kinase activity relative to a vehicle control (DMSO) and plot the values against the logarithm of the test compound concentration to determine the IC50 value.

Cell-Based Assay for G1 Cell Cycle Arrest

Objective: To assess the ability of a CDK4/6 inhibitor to induce G1 cell cycle arrest in a relevant cell line.

Materials:

  • Rb-proficient cancer cell line (e.g., MCF-7 for breast cancer, or a relevant SCLC cell line)

  • Cell culture medium and supplements

  • Test compound (e.g., Trilaciclib)

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry, measuring the DNA content based on PI fluorescence.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An effective CDK4/6 inhibitor will show a significant increase in the percentage of cells in the G1 phase.

In Vivo Murine Model of Myelopreservation

Objective: To evaluate the myeloprotective effects of a test compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Human hematopoietic stem and progenitor cells (HSPCs)

  • Chemotherapeutic agent (e.g., etoposide)

  • Test compound (e.g., Trilaciclib)

  • Flow cytometry antibodies for hematopoietic lineage markers (e.g., CD34, CD45, lineage-specific markers)

  • Complete blood count (CBC) analyzer

Procedure:

  • Engraft the mice with human HSPCs to establish a humanized hematopoietic system.

  • Once engraftment is confirmed (typically 8-12 weeks), treat the mice with the test compound or vehicle control via the appropriate route of administration (e.g., intravenous injection for Trilaciclib) prior to the administration of the chemotherapeutic agent.

  • Administer the chemotherapeutic agent to induce myelosuppression.

  • Monitor the mice for signs of toxicity and collect peripheral blood samples at regular intervals.

  • Perform complete blood counts to assess the levels of neutrophils, platelets, and red blood cells.

  • At the end of the study, harvest bone marrow and spleen to analyze the hematopoietic cell populations by flow cytometry.

  • Compare the blood cell counts and the frequency of different hematopoietic lineages between the test compound-treated and vehicle-treated groups to determine the extent of myelopreservation.

Comparative Analysis and Specificity

Trilaciclib's primary distinguishing feature is its transient, intravenous administration, which is specifically designed for myelopreservation in the context of chemotherapy.[3] This contrasts with the oral, continuous or near-continuous dosing schedules of Palbociclib, Ribociclib, and Abemaciclib, which are intended for sustained anti-proliferative effects in cancer cells.

The specificity of Trilaciclib for protecting hematopoietic stem and progenitor cells is a key aspect of its biological effect. While the other CDK4/6 inhibitors also induce G1 arrest, their administration schedules are not optimized for this protective effect and can lead to sustained neutropenia as a side effect of their anti-cancer activity.[5]

Abemaciclib demonstrates a broader kinase inhibition profile compared to the highly selective Palbociclib and Ribociclib.[4][7] This polypharmacology may contribute to its distinct efficacy and toxicity profile, including a lower incidence of severe neutropenia but a higher incidence of diarrhea compared to the other two oral inhibitors.[5][11] The off-target effects of Trilaciclib have not been as extensively characterized in the public domain, but its focused clinical application and transient administration are designed to minimize off-target toxicities.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for assessing the specificity of a CDK4/6 inhibitor like Trilaciclib.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Assessment Biochemical_Assay Biochemical Kinase Assay (IC50 determination vs. CDK4/6) Kinase_Profiling Broad Kinase Profiling (Off-target screening) Biochemical_Assay->Kinase_Profiling Assess selectivity Cell_Based_Assay Cell-Based Assays (Cell cycle arrest, proliferation) Biochemical_Assay->Cell_Based_Assay Confirm cellular potency Myelopreservation_Model Murine Myelopreservation Model (HSPC protection) Cell_Based_Assay->Myelopreservation_Model Validate in vivo myeloprotection Xenograft_Model Tumor Xenograft Model (Anti-tumor efficacy) Cell_Based_Assay->Xenograft_Model Assess impact on tumor cells Phase_I Phase I Clinical Trial (Safety, PK/PD) Myelopreservation_Model->Phase_I Xenograft_Model->Phase_I Phase_II_III Phase II/III Clinical Trials (Efficacy in myelopreservation) Phase_I->Phase_II_III

Experimental workflow for assessing the specificity of a CDK4/6 inhibitor.

Conclusion

Trilaciclib demonstrates a high degree of specificity in its biological effects, primarily due to its transient mechanism of action and targeted clinical application for myelopreservation. While sharing the core mechanism of CDK4/6 inhibition with Palbociclib, Ribociclib, and Abemaciclib, its distinct pharmacological profile and administration route set it apart. The provided data and experimental protocols offer a framework for researchers to further investigate the nuanced biological effects of Trilaciclib and other CDK4/6 inhibitors, contributing to a deeper understanding of their therapeutic potential and specificity.

References

Safety Operating Guide

Safeguarding Laboratory Personnel: Essential Protective Measures for Handling Trilan

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. Based on the hazards associated with similar chemical structures, the following PPE is recommended when handling Trilan.

PPE ItemSpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles are mandatory to protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves, such as nitrile rubber, should be worn to prevent skin contact.
Body Protection A standard laboratory coat is required to protect against incidental contact.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling this compound Safely

A systematic approach to handling this compound in a laboratory setting is crucial to minimize exposure and prevent contamination.

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to control airborne contaminants.

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

2. Procedural Steps:

  • Before beginning work, carefully review all available safety information for this compound and similar compounds.

  • Wear the appropriate PPE as specified in the table above.

  • Avoid the generation of dust and aerosols.

  • Keep containers of this compound tightly closed when not in use.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

3. Spill and Emergency Procedures:

  • In the event of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Report all spills and exposures to your laboratory supervisor and EHS department.

Disposal Plan: Managing this compound Waste

Proper segregation and disposal of chemical waste are essential for regulatory compliance and environmental protection.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous chemical waste.

  • This compound should be disposed of in a designated "Halogenated Organic Waste" container.[1]

  • Do not mix this compound waste with non-halogenated organic waste or other incompatible waste streams.

2. Containerization and Storage:

  • Collect solid waste in a clearly labeled, sealable, and chemically compatible container.

  • For liquid waste, use a leak-proof container.

  • Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

3. Final Disposal:

  • The ultimate disposal of hazardous chemical waste must be handled by licensed professionals.

  • Arrange for the collection of the hazardous waste through your institution's EHS department.

  • Do not dispose of this compound down the drain or in the regular trash.

Below is a workflow diagram illustrating the key procedural steps for the safe handling and disposal of this compound.

Trilan_Handling_Workflow prep Preparation ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe Step 1 handling Chemical Handling in Fume Hood ppe->handling Step 2 waste_seg Segregate Waste (Halogenated Organic Waste) handling->waste_seg Step 3 decon Decontaminate Work Area & Equipment waste_seg->decon Step 4 dispose_ppe Properly Doff and Dispose of PPE decon->dispose_ppe Step 5 wash Wash Hands Thoroughly dispose_ppe->wash Step 6 end_proc End of Procedure wash->end_proc

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trilan
Reactant of Route 2
Trilan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.